molecular formula C21H21O4P B15557040 4-Isopropylphenyl Diphenyl Phosphate-d10

4-Isopropylphenyl Diphenyl Phosphate-d10

Cat. No.: B15557040
M. Wt: 378.4 g/mol
InChI Key: JUHFQCKQQLMGAB-HZKWNVQXSA-N
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Description

4-Isopropylphenyl Diphenyl Phosphate-d10 is a useful research compound. Its molecular formula is C21H21O4P and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H21O4P

Molecular Weight

378.4 g/mol

IUPAC Name

bis(2,3,4,5,6-pentadeuteriophenyl) (4-propan-2-ylphenyl) phosphate

InChI

InChI=1S/C21H21O4P/c1-17(2)18-13-15-21(16-14-18)25-26(22,23-19-9-5-3-6-10-19)24-20-11-7-4-8-12-20/h3-17H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D,11D,12D

InChI Key

JUHFQCKQQLMGAB-HZKWNVQXSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropylphenyl Diphenyl Phosphate-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, analytical methodologies, and metabolic pathways of 4-Isopropylphenyl Diphenyl Phosphate-d10. This deuterated internal standard is crucial for the accurate quantification of its non-labeled analogue, 4-isopropylphenyl diphenyl phosphate (B84403), a compound of interest in environmental and toxicological studies.

Core Chemical Properties

This compound is the deuterium-labeled form of 4-isopropylphenyl diphenyl phosphate. The primary use of this isotopically labeled compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its physical and chemical properties are closely related to its non-deuterated counterpart.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₁₁D₁₀O₄P
Molecular Weight 378.42 g/mol [1]
Synonyms p-Cumenyl Phenyl Phosphate-d10, Diphenyl 4-isopropylphenyl Phosphate-d10, p-Isopropylphenyl Diphenyl Phosphate-d10[2]

Table 2: Physicochemical Properties of 4-Isopropylphenyl Diphenyl Phosphate (Non-Deuterated)

PropertyValueReference
CAS Number 55864-04-5[3]
Molecular Formula C₂₁H₂₁O₄P[3]
Molecular Weight 368.36 g/mol [4]
Appearance Viscous light yellow liquid[4][5]
Boiling Point 220-230 °C[4]
Flash Point > 200 °F[4][5]
Water Solubility < 0.1 g/100 mL at 25 °C[4]
Vapor Pressure 3.515 x 10⁻⁷ mm Hg at 25 °C (estimated)[4]
Log Kow 5.31[5]

Synthesis and Manufacturing

Experimental Protocols

Analysis of Isopropylated Phenyl Phosphates in Workplace Air using GC-MS

This method provides a validated procedure for determining the concentration of isopropylated triphenyl phosphate in workplace air.[6][7]

1. Sampling:

  • Draw a defined volume of air through a quartz filter that has been spiked with a known amount of a deuterated internal standard, such as triphenyl phosphate-d15.[6][7]

  • A typical flow rate is 3.5 mL/min for a sampling period of 2 to 8 hours.[6][7]

2. Sample Preparation:

  • Transfer the filter to a vial and extract the collected isopropylated phenyl phosphates with ethyl acetate.

  • The extraction is facilitated by using an ultrasonic bath followed by a heated horizontal shaker.[6][7]

  • For samples with heavy contamination, an optional solid-phase extraction (SPE) step can be used for purification.[7]

  • Transfer an aliquot of the supernatant into a GC microvial for analysis.[8]

3. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica (B1680970) capillary column (e.g., 5% phenyl methylpolysiloxane).[9]

    • Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[9]

    • Inlet: Programmed Temperature Vaporization (PTV) injection.[9]

    • Oven Temperature Program: Hold at 80°C for 2 min, ramp to 250°C at 20°C/min, ramp to 260°C at 1.5°C/min, then ramp to 300°C at 25°C/min and hold for 20 min.[9]

  • Mass Spectrometer (MS):

    • Operated in electron-impact (EI) mode.[9]

4. Quantification:

  • The quantitative determination is based on a calibration curve.[6][7]

  • This is generated by plotting the ratio of the peak area of the analyte to the peak area of the deuterated internal standard against the concentration of the analyte.[6][7]

experimental_workflow cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sampling Air Sampling on Spiked Quartz Filter extraction Solvent Extraction (Ethyl Acetate, Sonication, Shaking) sampling->extraction purification Optional SPE Purification extraction->purification concentration Transfer to GC Vial purification->concentration gcms GC-MS Analysis concentration->gcms quant Internal Standard Calibration gcms->quant

GC-MS Analysis Workflow

Metabolism of 4-Isopropylphenyl Diphenyl Phosphate

The in vitro metabolism of 4-isopropylphenyl diphenyl phosphate has been investigated using human liver subcellular fractions.[10] The primary metabolic pathways involve Phase I and Phase II reactions.

Phase I Metabolism:

  • Hydrolysis: The ester bond can be cleaved to form diphenyl phosphate (DPHP) and 4-isopropylphenol.

  • Hydroxylation: The parent compound can undergo hydroxylation to form hydroxy-isopropylphenyl diphenyl phosphate.[11]

  • Dehydrogenation: A novel metabolite, mono-isopropenylphenyl diphenyl phosphate, has been tentatively identified, suggesting a dehydrogenation reaction.[10][11]

Phase II Metabolism:

  • The hydroxylated metabolites can undergo conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion.

The major metabolites identified include diphenyl phosphate (DPHP) and isopropylphenyl phenyl phosphate (ip-PPP).[11] It is important to note that a significant portion of the parent compound was unaccounted for by the suspected metabolites with available authentic standards, suggesting the presence of other metabolic pathways or unidentified metabolites.[10][11]

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_metabolites Metabolites cluster_phase2 Phase II Metabolism parent 4-Isopropylphenyl Diphenyl Phosphate hydrolysis Hydrolysis parent->hydrolysis hydroxylation Hydroxylation parent->hydroxylation dehydrogenation Dehydrogenation parent->dehydrogenation dphp Diphenyl Phosphate (DPHP) hydrolysis->dphp ip_ppp Isopropylphenyl Phenyl Phosphate (ip-PPP) hydrolysis->ip_ppp hydroxy Hydroxy-isopropylphenyl Diphenyl Phosphate hydroxylation->hydroxy isopropenyl Mono-isopropenylphenyl Diphenyl Phosphate dehydrogenation->isopropenyl conjugation Glucuronidation / Sulfation hydroxy->conjugation excretion Excretion conjugation->excretion

Metabolic Pathway of 4-IPPDPP

References

4-Isopropylphenyl Diphenyl Phosphate-d10 CAS number

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on 4-Isopropylphenyl Diphenyl Phosphate-d10, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is the deuterated form of 4-isopropylphenyl diphenyl phosphate (B84403), an organophosphate ester. Due to its isotopic labeling, this compound serves as an invaluable internal standard for quantitative analyses using mass spectrometry techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The non-labeled compound is a component of commercial flame retardant mixtures and is also used as a plasticizer. Understanding its analytical determination is crucial for environmental monitoring and toxicological studies.

Chemical and Physical Properties

The fundamental properties of this compound and its non-deuterated analog are summarized below.

PropertyThis compound4-Isopropylphenyl Diphenyl Phosphate
Synonyms p-Cumenyl Phenyl Phosphate-d10, Diphenyl 4-isopropylphenyl Phosphate-d10p-Cumenyl Phenyl Phosphate, Diphenyl 4-isopropylphenyl Phosphate
CAS Number 2512202-12-7[1] (Note: Often referenced by the CAS of the unlabeled compound)55864-04-5[2]
Molecular Formula C₂₁H₁₁D₁₀O₄PC₂₁H₂₁O₄P
Molecular Weight 378.42 g/mol [1]368.36 g/mol
Appearance NeatViscous light yellow liquid

Applications in Research and Analysis

The primary application of this compound is as an internal standard in analytical chemistry. Stable isotope-labeled standards are ideal for mass spectrometry-based quantification as they exhibit similar chemical and physical properties to the analyte of interest but are distinguishable by their mass-to-charge ratio. This allows for accurate correction of matrix effects and variations during sample preparation and analysis.

Experimental Protocols

Below is a generalized experimental protocol for the analysis of isopropylated triphenyl phosphates in environmental samples, utilizing this compound as an internal standard.

Sample Preparation: Solid Phase Extraction (SPE) of Dust Samples
  • Sample Collection and Sieving: Collect dust samples and sieve them to a particle size of less than 500 µm.

  • Internal Standard Spiking: Spike a known amount of the dust sample with a solution of this compound.

  • Extraction: Perform an extraction of the spiked sample, for example, using sonication with dichloromethane.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., Florisil) with an appropriate solvent.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the target analytes and the internal standard with a suitable solvent such as ethyl acetate.

  • Concentration: Evaporate the eluate to a smaller volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical instrument.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
ParameterTypical Value
Gas Chromatograph Agilent 6890 or similar
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5975 or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) To be determined based on the mass spectra of the analyte and internal standard

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Dust Sample (<500 µm) s2 Spike with 4-Isopropylphenyl Diphenyl Phosphate-d10 s1->s2 s3 Sonication Extraction (Dichloromethane) s2->s3 s4 SPE Cleanup (Florisil) s3->s4 s5 Elution (Ethyl Acetate) s4->s5 s6 Concentration & Reconstitution s5->s6 a1 GC-MS Analysis s6->a1 Inject a2 Data Processing a1->a2

Caption: A generalized workflow for the analysis of isopropylated triphenyl phosphates in dust samples.

Potential Biological Signaling Pathway

The non-deuterated form of this compound and other organophosphate esters have been shown to impact various biological pathways. Organophosphorus compounds, in general, are known to induce Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular responses to external stimuli.

mapk_pathway cluster_stimulus External Stimulus cluster_mapk MAPK Signaling Cascade cluster_response Cellular Response OPC Organophosphorus Compound (e.g., Isopropylated Triphenyl Phosphate) MAPKKK MAPKKK (e.g., Raf) OPC->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK TF Transcription Factors (e.g., c-Jun, c-Fos) MAPK->TF Gene Gene Expression TF->Gene Response Cell Proliferation, Inflammation, Apoptosis Gene->Response

Caption: Potential involvement of organophosphorus compounds in the MAPK signaling pathway.

Toxicological Profile of Isopropylated Triphenyl Phosphates (ITPs)

While this compound is used as an analytical standard, the toxicological properties of its non-deuterated counterpart and related ITPs are of significant interest to researchers.

  • Endocrine Disruption: ITPs are suspected of damaging fertility and the unborn child.[3] Studies have shown that ITPs can act as endocrine-disrupting chemicals, for instance, by increasing steroid production in Leydig cells.[3]

  • Metabolic Effects: Exposure to ITPs has been linked to increased liver and adrenal gland weight in animal studies.[4] It has also been associated with elevated serum levels of total cholesterol and high-density lipoprotein cholesterol.[4]

  • Neurotoxicity: Some isomers of isopropylphenyl diphenyl phosphate have the potential to cause neurotoxicity at high exposure levels, particularly those with ortho-substitution.[5]

  • Metabolism: In vivo, ITPs are rapidly metabolized. The primary metabolite of 4-isopropylphenyl diphenyl phosphate is mono-isopropylphenyl phenyl phosphate (ip-PPP).[6] Further metabolism can lead to the formation of diphenyl phosphate (DPHP).[6]

Conclusion

This compound is a critical tool for the accurate quantification of its non-deuterated analog in various matrices. Its use as an internal standard allows for reliable monitoring of human and environmental exposure to this class of organophosphate flame retardants. The growing body of research on the toxicological effects of ITPs underscores the importance of precise analytical methods to assess their impact on biological systems. The provided experimental framework and pathway visualizations offer a foundational guide for researchers in this field.

References

An In-Depth Technical Guide to 4-Isopropylphenyl Diphenyl Phosphate-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Isopropylphenyl Diphenyl Phosphate-d10, a deuterated internal standard crucial for the accurate quantification of organophosphate flame retardants (OPFRs) in various matrices. This document details the physicochemical properties, experimental protocols for its use, and a logical workflow for its application in analytical methodologies.

Core Compound Data

This compound is the deuterium-labeled analogue of 4-Isopropylphenyl Diphenyl Phosphate. The incorporation of ten deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques. Its primary application is in isotope dilution mass spectrometry, a highly accurate method for quantifying trace levels of OPFRs in environmental and biological samples.

Table 1: Physicochemical Properties of 4-Isopropylphenyl Diphenyl Phosphate and its Deuterated Analog [1]

Property4-Isopropylphenyl Diphenyl PhosphateThis compound
Molecular Formula C₂₁H₂₁O₄PC₂₁H₁₁D₁₀O₄P
Molecular Weight 368.36 g/mol 378.42 g/mol
Appearance Viscous light yellow liquidNot specified, typically a solid or oil
Solubility Soluble in organic solvents such as toluene (B28343) and acetonitrile.Soluble in organic solvents.
Isotopic Purity Not ApplicableTypically >98% (specific to lot)

Note: The isotopic purity of deuterated standards is a critical parameter and should always be confirmed from the Certificate of Analysis provided by the supplier. A high isotopic purity of >99% has been reported for similar deuterated organophosphate standards[2].

Experimental Protocols

The use of this compound as an internal standard is integral to robust analytical methods for the detection and quantification of OPFRs. Below are detailed methodologies for sample preparation and instrumental analysis.

The choice of sample preparation technique depends on the matrix being analyzed. The following protocols are adapted from established methods for the analysis of OPFRs.[3][4][5][6]

2.1.1. Solid Matrices (e.g., Dust, Consumer Products) [3][6][7]

  • Sample Homogenization: Weigh approximately 50 mg of the solid sample into a glass centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution in toluene).

  • Solvent Extraction: Add 5 mL of toluene to the tube.

  • Vortexing and Sonication: Vortex the sample for 1 minute, followed by ultrasonication for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Extract Collection: Carefully transfer the supernatant to a clean collection tube.

  • Solvent Evaporation: Evaporate the solvent to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) for GC-MS analysis.

2.1.2. Aqueous Matrices (e.g., Water) [5]

  • Filtration: Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove particulate matter.

  • Internal Standard Spiking: Spike the filtered water sample with a known amount of this compound solution.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18 or polymeric sorbent) with the appropriate solvents (e.g., methanol (B129727) followed by deionized water).

    • Load the spiked water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes, including the internal standard, with a suitable organic solvent (e.g., ethyl acetate).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to a final volume of 1 mL for analysis.

The following is a general GC-MS protocol for the analysis of OPFRs using a deuterated internal standard.[4][6][8]

Table 2: Typical GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 280 °C
Oven Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 300 °C, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Quantification: The concentration of the native 4-Isopropylphenyl Diphenyl Phosphate is determined by comparing its peak area to the peak area of the this compound internal standard, using a calibration curve prepared with known concentrations of the native standard and a constant concentration of the internal standard.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for using this compound as an internal standard and a conceptual diagram of its role in ensuring data accuracy.

experimental_workflow Experimental Workflow for OPFR Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Solid or Liquid Sample Spike Spike with 4-Isopropylphenyl Diphenyl Phosphate-d10 Sample->Spike Extraction Solvent Extraction or SPE Spike->Extraction Concentration Concentration and Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification using Isotope Dilution GCMS->Quantification Report Final Report Quantification->Report

Workflow for OPFR analysis using a deuterated internal standard.

logical_relationship Role of Internal Standard in Quantitative Analysis Analyte Native Analyte (4-Isopropylphenyl Diphenyl Phosphate) Process Sample Preparation & Instrumental Analysis Analyte->Process IS Internal Standard (this compound) IS->Process Loss Analyte Loss/ Matrix Effects Process->Loss Ratio Constant Analyte/IS Ratio Loss->Ratio Compensated by IS Accurate Accurate Quantification Ratio->Accurate

Conceptual diagram of isotope dilution for accurate quantification.

References

An In-depth Technical Safety Guide on 4-Isopropylphenyl Diphenyl Phosphate-d10

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Chemical Identification and Physical Properties

4-Isopropylphenyl Diphenyl Phosphate-d10 is a deuterated version of 4-Isopropylphenyl Diphenyl Phosphate (B84403). The primary difference is the replacement of ten hydrogen atoms with deuterium. This isotopic labeling is typically used in analytical studies, such as mass spectrometry, to trace the compound's metabolic fate or environmental distribution. The safety profile of the deuterated compound is expected to be very similar to its non-deuterated counterpart.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₂₁H₁₁D₁₀O₄P[1]
Molecular Weight 378.42 g/mol [1]
Appearance Viscous light yellow liquid or off-white powder/solid[2],[3]
Odor Odorless[4],[3]
Solubility Insoluble in water.[2]
Flash Point > 200 °F (> 93.3 °C)[2]
Vapor Pressure 0.00000035 mmHg[2]
log Kow (Octanol/Water Partition Coefficient) 5.31[2]
Unlabelled CAS Number 55864-04-5[1][5]

Section 2: Hazard Identification and Classification

The hazard classification for 4-Isopropylphenyl Diphenyl Phosphate can vary depending on the specific isomeric mixture and purity. Some sources classify it as non-hazardous, while others indicate potential for skin and eye irritation, and chronic aquatic toxicity.[6] For mixtures containing related compounds, more severe hazards such as acute toxicity and flammability may be listed.

Table 2: GHS Hazard Classification (for related compounds)

Hazard ClassHazard StatementSignal WordPictogramReference
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin or if inhaledWarningGHS07 (Exclamation Mark)[7]
Eye IrritationH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)[7]
Chronic Aquatic ToxicityH413: May cause long lasting harmful effects to aquatic life--[8]

It is important to note that the neurotoxicity of isopropylated triphenyl phosphates is associated with ortho-isomers. Studies on p-isopropylphenyl diphenyl phosphate (the non-deuterated analog of the topic compound) have shown that it did not produce organophosphate-induced delayed neurotoxicity (OPIDN) in hens. However, commercial formulations may contain various isomers, some of which could be neurotoxic.

Section 3: Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety in a laboratory setting.

3.1 Personal Protective Equipment (PPE)

A diagram illustrating the recommended personal protective equipment is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Safety Goggles/Face Shield Hand_Protection Chemical-Resistant Gloves Body_Protection Lab Coat/Protective Clothing Respiratory_Protection Respirator (if dusts/aerosols are generated) Researcher Researcher Handling Handling 4-Isopropylphenyl Diphenyl Phosphate-d10 Researcher->Handling Wears

Caption: Recommended Personal Protective Equipment for handling the compound.

3.2 Handling Procedures

  • Handle in a well-ventilated place, preferably in a chemical fume hood.[9]

  • Avoid contact with skin and eyes.[9]

  • Avoid the formation of dust and aerosols.[9]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[9]

  • Do not eat, drink, or smoke when using this product.[7]

  • Wash hands thoroughly after handling.[7]

3.3 Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Keep away from heat sources and incompatible materials.[7]

Section 4: Emergency Procedures

In case of accidental exposure or spillage, the following procedures should be followed.

4.1 First-Aid Measures

Table 3: First-Aid Measures

Exposure RouteFirst-Aid ProcedureReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

4.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[4]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[9]

4.3 Accidental Release Measures

The logical workflow for handling a spill is outlined in the diagram below.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect and Place in a Suitable Container for Disposal Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste According to Regulations Clean->Dispose

References

Technical Guide: 4-Isopropylphenyl Diphenyl Phosphate-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Isopropylphenyl Diphenyl Phosphate-d10, a deuterated internal standard crucial for analytical and metabolic studies. This document outlines its chemical properties, lists key suppliers, and details an experimental protocol for in vitro metabolism studies. A metabolic pathway diagram is also provided to visualize its biotransformation.

Introduction

This compound is the deuterium-labeled form of 4-Isopropylphenyl Diphenyl Phosphate (B84403), a member of the organophosphate ester family. These compounds are widely used as flame retardants and plasticizers. Due to their prevalence, there is a growing need to understand their metabolic fate and potential toxicity. The deuterated analog serves as an ideal internal standard for accurate quantification in complex biological matrices using mass spectrometry-based techniques. It can be used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Suppliers

Several chemical suppliers specialize in providing stable isotope-labeled compounds for research purposes. Key suppliers for this compound include:

  • LGC Standards: A prominent supplier of reference materials, including stable isotope-labeled analytical standards. They offer this compound in various pack sizes.[2][3]

  • MedChemExpress: A supplier of high-quality research chemicals and biochemicals, offering the deuterated compound for research applications.[4][5]

  • Toronto Research Chemicals (TRC): Now part of the LGC group, TRC has a comprehensive catalog of complex organic chemicals, including isotopically labeled compounds.

Quantitative Data

The following table summarizes the typical quantitative data for this compound, based on representative Certificates of Analysis for this and closely related deuterated organophosphate esters.

ParameterValueReference
Chemical Formula C₂₁H₁₁D₁₀O₄P[2][3]
Molecular Weight 378.42 g/mol [2][3]
Unlabeled CAS Number 55864-04-5[2]
Purity (HPLC) >95%[6]
Isotopic Purity >99% DeuteriumRepresentative Value
Appearance Colorless to Pale Yellow Oil[7]
Long Term Storage 4°C[7]

Experimental Protocol: In Vitro Metabolism

The following protocol is a detailed methodology for investigating the in vitro metabolism of 4-Isopropylphenyl Diphenyl Phosphate using human liver subcellular fractions. This protocol is adapted from established methods for studying the metabolism of isopropylated triarylphosphate esters.[8][9]

Objective: To determine the metabolic fate of 4-Isopropylphenyl Diphenyl Phosphate and identify its major metabolites using human liver S9 fractions.

Materials:

  • 4-Isopropylphenyl Diphenyl Phosphate

  • This compound (as internal standard)

  • Human Liver S9 Fractions

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • LC-MS/MS system

  • GC/MS system

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a stock solution of 4-Isopropylphenyl Diphenyl Phosphate in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the human liver S9 fractions, the NADPH regenerating system, and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Add the 4-Isopropylphenyl Diphenyl Phosphate stock solution to the pre-incubated mixture to achieve the desired final concentration (e.g., 1 µM and 10 µM).[8][9]

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, and 120 minutes) to monitor the depletion of the parent compound and the formation of metabolites.

  • Reaction Quenching and Extraction:

    • To stop the reaction, add an equal volume of ice-cold acetonitrile to the collected aliquots.

    • Spike the samples with a known concentration of this compound as an internal standard for accurate quantification.

    • Perform a liquid-liquid extraction by adding a mixture of dichloromethane and hexane (1:1 v/v).[9]

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

    • Carefully collect the organic layer containing the parent compound and its metabolites.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Sample Analysis:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS or GC/MS analysis.

    • Analyze the samples to identify and quantify the parent compound and its metabolites. Metabolite identification can be facilitated by comparing mass spectra with known standards or by using high-resolution mass spectrometry for tentative identification.[8][10]

Visualization of Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of 4-Isopropylphenyl Diphenyl Phosphate and the experimental workflow for its in vitro metabolism study.

cluster_workflow Experimental Workflow A Incubation Mixture (S9 Fractions, NADPH, Buffer) B Add 4-Isopropylphenyl Diphenyl Phosphate A->B Pre-incubation C Incubate at 37°C B->C D Time-Point Sampling C->D E Quench Reaction & Add Internal Standard D->E F Liquid-Liquid Extraction E->F G LC-MS/MS or GC/MS Analysis F->G

Caption: In Vitro Metabolism Experimental Workflow.

cluster_pathway Metabolic Pathway of 4-Isopropylphenyl Diphenyl Phosphate Parent 4-Isopropylphenyl Diphenyl Phosphate Metabolite1 Hydroxy-isopropylphenyl Diphenyl Phosphate Parent->Metabolite1 Hydroxylation Metabolite2 Mono-isopropenylphenyl Diphenyl Phosphate Parent->Metabolite2 Dehydrogenation Metabolite3 Diphenyl Phosphate (DPHP) Parent->Metabolite3 Hydrolysis Metabolite4 mono-Isopropylphenyl Phenyl Phosphate (ip-PPP) Parent->Metabolite4 Hydrolysis

Caption: Postulated Metabolic Pathway.

The primary metabolic transformations of 4-Isopropylphenyl Diphenyl Phosphate observed in in vitro studies involve hydroxylation of the isopropyl group, dehydrogenation to form an isopropenyl metabolite, and hydrolysis of the phosphate ester bonds to yield Diphenyl Phosphate (DPHP) and mono-isopropylphenyl phenyl phosphate (ip-PPP).[8][10] These metabolites can be further conjugated in phase II metabolism.

References

The Role of 4-Isopropylphenyl Diphenyl Phosphate-d10 in the Quantitative Analysis of Isopropylated Triaryl Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the critical application of 4-Isopropylphenyl Diphenyl Phosphate-d10 (4-IPPDPP-d10) as an internal standard in the quantitative analysis of isopropylated triphenyl phosphates (IPPPs). IPPPs are a complex mixture of organophosphate esters widely used as flame retardants and plasticizers. Due to their potential for environmental persistence and adverse health effects, sensitive and reliable analytical methods are essential for monitoring their presence in various matrices. This document provides a comprehensive overview of the analytical methodologies, including detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS), and presents key quantitative data for the analysis of target IPPP isomers.

Introduction

Isopropylated triphenyl phosphates (IPPPs) are a class of organophosphate esters used extensively in industrial and consumer products, such as hydraulic fluids, lubricants, and polymers, to enhance flame retardancy and flexibility.[1] These compounds are not a single chemical entity but rather a complex mixture of isomers with varying degrees of isopropylation on the phenyl rings.[2] The composition of these technical mixtures can vary, leading to a range of physicochemical and toxicological properties.

Concerns over the environmental fate and potential human health impacts of IPPPs necessitate accurate and precise quantification in diverse and complex matrices, including workplace air, indoor dust, and biological samples. The complexity of these samples and the isomeric nature of IPPPs demand robust analytical methods. Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, is the gold standard for such analyses due to its ability to correct for matrix effects and variations in sample preparation and instrument response.[3]

This compound (4-IPPDPP-d10) is the deuterium-labeled analogue of 4-isopropylphenyl diphenyl phosphate, a common component of IPPP mixtures.[4][5] Its chemical and physical properties closely mimic those of the target analytes, making it an ideal internal standard for quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-labeled counterpart is presented in Table 1.

PropertyThis compound4-Isopropylphenyl Diphenyl Phosphate
Molecular Formula C₂₁H₁₁D₁₀O₄PC₂₁H₂₁O₄P
Molecular Weight 378.42 g/mol [5]368.36 g/mol
Unlabeled CAS Number 55864-04-5[5]55864-04-5

Table 1. Physicochemical properties of this compound and its non-labeled analogue.

Applications in Quantitative Analysis

The primary application of 4-IPPDPP-d10 is as an internal standard for the accurate quantification of IPPP isomers in environmental and biological samples. Its use helps to mitigate errors arising from sample loss during preparation and from matrix-induced signal suppression or enhancement in the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of semi-volatile organic compounds like IPPPs. The use of a deuterated internal standard such as 4-IPPDPP-d10 is crucial for achieving high accuracy and precision.

Quantitative Data for Target Analytes

AnalyteAbbreviationQuantifier Ion (m/z)Qualifier Ion (m/z)Retention Time (min)
Triphenyl PhosphateTPHP32532614.49
2-Isopropylphenyl Diphenyl Phosphate2IPPDPP25136815.82
3-Isopropylphenyl Diphenyl Phosphate3IPPDPP35336817.09
4-Isopropylphenyl Diphenyl Phosphate4IPPDPP35336817.71
2,4-Diisopropylphenyl Diphenyl Phosphate24DIPPDPP14516018.21
Bis(2-isopropylphenyl) Phenyl PhosphateB2IPPPP251410-
Bis(4-isopropylphenyl) Phenyl PhosphateB4IPPPP395410-

Table 2. GC-MS quantification ions and retention times for selected IPPP isomers.[6] Note: The retention times are specific to the chromatographic conditions described in the cited study.

Experimental Protocols

The following sections provide a detailed methodology for the analysis of IPPPs in solid samples (e.g., house dust) and air samples, incorporating the use of a deuterated internal standard like 4-IPPDPP-d10.

Analysis of IPPPs in House Dust

This protocol is adapted from established methods for the analysis of organophosphate flame retardants in indoor dust.[6]

4.1.1. Materials and Reagents

  • This compound (internal standard solution)

  • Calibration standards of target IPPP isomers

  • Solvents: Dichloromethane (DCM), Isooctane (B107328) (GC grade)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., silica (B1680970) gel)

4.1.2. Sample Preparation and Extraction

  • Sample Homogenization: Sieve the dust sample to obtain a uniform particle size.

  • Spiking with Internal Standard: Accurately weigh approximately 100 mg of the homogenized dust into a glass centrifuge tube. Spike the sample with a known amount of 4-IPPDPP-d10 solution.

  • Extraction: Add 5 mL of DCM to the tube. Vortex for 1 minute, then sonicate for 30 minutes in an ultrasonic bath. Centrifuge the sample and carefully transfer the supernatant to a clean tube. Repeat the extraction process twice more with fresh DCM.

  • Solvent Evaporation: Combine the extracts and evaporate to near dryness under a gentle stream of nitrogen.

  • Sample Cleanup (if necessary): Reconstitute the residue in a small volume of DCM and perform solid-phase extraction (SPE) using a silica gel cartridge to remove interfering matrix components.

  • Final Preparation: Evaporate the cleaned extract and reconstitute in a known volume of isooctane for GC-MS analysis.

4.1.3. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms)[6]

  • Carrier Gas: Helium at a constant flow of 1.3 mL/min[6]

  • Inlet: Pulsed splitless injection mode. Inlet temperature program: 80°C for 0.3 min, then ramped to 300°C at 600°C/min.[6]

  • Oven Temperature Program: 80°C for 2 min, ramp to 250°C at 20°C/min, ramp to 260°C at 1.5°C/min, then ramp to 300°C at 25°C/min and hold for 20 min.[6]

  • MS Detector: Electron impact (EI) ionization. Operate in selected ion monitoring (SIM) mode, monitoring the quantifier and qualifier ions for each target analyte and the internal standard.

Analysis of IPPPs in Workplace Air

This protocol is based on a validated method for the determination of IPPPs in workplace air.[2]

4.2.1. Materials and Reagents

  • This compound (internal standard solution)

  • Calibration standards of target IPPP isomers

  • Solvent: Ethyl acetate (B1210297) (GC grade)

  • Quartz fiber filters

  • Personal air sampling pump

4.2.2. Sample Collection

  • Filter Preparation: Spike a quartz fiber filter with a known amount of 4-IPPDPP-d10 solution and allow the solvent to evaporate.

  • Air Sampling: Place the spiked filter in a sampling cassette and connect it to a personal air sampling pump. Draw a defined volume of air (e.g., 420 to 1680 liters) through the filter at a constant flow rate (e.g., 3.5 L/min).[2]

4.2.3. Sample Extraction

  • Transfer the filter to a glass vial.

  • Add 5 mL of ethyl acetate.

  • Extract the filter by sonicating in an ultrasonic bath for 1 hour, followed by shaking on a horizontal shaker for 1 hour.[2]

  • If particulates are present, centrifuge the extract.

  • Transfer an aliquot of the clear supernatant into a GC vial for analysis.

4.2.4. GC-MS Instrumental Analysis The instrumental conditions can be similar to those described in section 4.1.3, with potential modifications to the temperature program to optimize for the specific analytes of interest in air samples.

Data Analysis and Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of 4-IPPDPP-d10 against the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown sample is then determined from this calibration curve.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the analysis of IPPPs using 4-IPPDPP-d10.

Experimental_Workflow_Dust_Analysis Sample Homogenized Dust Sample Spike Spike with 4-IPPDPP-d10 Sample->Spike Extraction Solvent Extraction (DCM) (Vortex, Sonication) Spike->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Cleanup SPE Cleanup (Silica Gel) Evaporation1->Cleanup Evaporation2 Final Evaporation Cleanup->Evaporation2 Reconstitution Reconstitute in Isooctane Evaporation2->Reconstitution GCMS GC-MS Analysis (SIM Mode) Reconstitution->GCMS Data Data Acquisition GCMS->Data Quant Quantification using Internal Standard Method Data->Quant

Caption: Workflow for the analysis of IPPPs in dust samples.

Air_Sampling_Workflow Filter Quartz Fiber Filter Spike_IS Spike with 4-IPPDPP-d10 Filter->Spike_IS Sampling Air Sampling (Personal Pump) Spike_IS->Sampling Extraction_Solvent Add Ethyl Acetate Sampling->Extraction_Solvent Extraction_Method Ultrasonication & Shaking Extraction_Solvent->Extraction_Method Centrifuge Centrifugation Extraction_Method->Centrifuge Final_Sample Transfer Supernatant to GC Vial Centrifuge->Final_Sample To_GCMS Final_Sample->To_GCMS To GC-MS Analysis

Caption: Workflow for air sampling and extraction of IPPPs.

Signaling_Pathway_Placeholder Analyte Target Analyte (IPPP) ResponseRatio Peak Area Ratio (Analyte / IS) Analyte->ResponseRatio InternalStandard Internal Standard (4-IPPDPP-d10) InternalStandard->ResponseRatio CalibrationCurve Calibration Curve ResponseRatio->CalibrationCurve Concentration Analyte Concentration CalibrationCurve->Concentration

Caption: Logical relationship for internal standard quantification.

Conclusion

This compound serves as an indispensable tool for the accurate and reliable quantification of isopropylated triphenyl phosphates in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry methods, such as GC-MS, allows researchers to overcome challenges associated with matrix effects and sample preparation variability. The detailed protocols and quantitative data provided in this guide offer a solid foundation for laboratories involved in the monitoring of these environmentally and toxicologically relevant compounds. The continued use of stable isotope-labeled standards like 4-IPPDPP-d10 will be crucial for generating high-quality data in environmental and human health studies.

References

Synthesis of 4-Isopropylphenyl Diphenyl Phosphate-d10: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a feasible synthetic route for 4-Isopropylphenyl Diphenyl Phosphate-d10. This deuterated internal standard is valuable for quantitative analyses in various research and development settings. This document outlines the probable synthetic pathway, detailed experimental protocols for key reactions, and expected analytical data based on analogous non-deuterated compounds. The synthesis involves the preparation of a deuterated phosphorylating agent, followed by its reaction with 4-isopropylphenol (B134273) to yield the target molecule. All quantitative data are summarized in structured tables, and the experimental workflow is visualized using a DOT language diagram.

Introduction

This compound is the deuterated analogue of 4-isopropylphenyl diphenyl phosphate (B84403), an organophosphate ester. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative studies. Its non-deuterated counterpart is used in various industrial applications and may be studied for its metabolic and toxicological profiles. This guide details a reliable method for the laboratory-scale synthesis of this important analytical standard.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the deuterated phosphorylating agent, Diphenyl-d10 Phosphorochloridate, from Phenol-d6 and phosphorus oxychloride. The second step is the esterification of 4-isopropylphenol with the prepared Diphenyl-d10 Phosphorochloridate to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Diphenyl-d10 Phosphorochloridate cluster_step2 Step 2: Synthesis of this compound cluster_purification Purification phenol_d6 Phenol-d6 intermediate Diphenyl-d10 Phosphorochloridate phenol_d6->intermediate Reaction POCl3 Phosphorus Oxychloride (POCl3) POCl3->intermediate target This compound intermediate->target Esterification isopropylphenol 4-Isopropylphenol isopropylphenol->target purification Column Chromatography / Distillation target->purification

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of Diphenyl-d10 Phosphorochloridate

This procedure is adapted from general methods for the synthesis of diphenyl phosphorochloridates.

Materials:

Procedure:

  • A solution of Phenol-d6 (2 eq.) in anhydrous toluene is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous pyridine (2 eq.) is added to the solution, and the mixture is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (1 eq.), dissolved in anhydrous toluene, is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS analysis of aliquots.

  • Upon completion, the reaction mixture is cooled to room temperature. The pyridinium (B92312) hydrochloride salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the toluene.

  • The crude Diphenyl-d10 Phosphorochloridate is purified by vacuum distillation.

Synthesis of this compound

This procedure is based on the esterification of phenols with phosphorochloridates.

Materials:

  • 4-Isopropylphenol (1 equivalent)

  • Diphenyl-d10 Phosphorochloridate (1 equivalent)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (1.2 equivalents)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, 4-isopropylphenol (1 eq.) is dissolved in anhydrous DCM.

  • Triethylamine (1.2 eq.) is added to the solution, and the mixture is stirred at room temperature for 15 minutes.

  • A solution of Diphenyl-d10 Phosphorochloridate (1 eq.) in anhydrous DCM is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Once the reaction is complete, the mixture is washed sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Data Presentation

The following tables summarize expected quantitative data based on analogous non-deuterated syntheses found in the literature. Actual results may vary.

Table 1: Expected Yields for the Synthesis Steps

Reaction StepStarting MaterialsProductExpected Yield (%)
Synthesis of Diphenyl-d10 PhosphorochloridatePhenol-d6, Phosphorus OxychlorideDiphenyl-d10 Phosphorochloridate75-85
Synthesis of this compound4-Isopropylphenol, Diphenyl-d10 PhosphorochloridateThis compound80-90

Table 2: Analytical Data for this compound

Analytical TechniqueExpected Results
Molecular Formula C₂₁H₁₁D₁₀O₄P
Molecular Weight 378.42 g/mol
¹H NMR Peaks corresponding to the 4-isopropylphenyl group protons. Absence of signals for the diphenyl protons.
²H NMR Aromatic signals corresponding to the deuterated diphenyl groups.
³¹P NMR A single peak characteristic of a phosphate ester.
Mass Spectrometry (ESI+) Expected [M+H]⁺ at m/z 379.4. The isotopic pattern will be characteristic of a molecule containing ten deuterium atoms.
Purity (by HPLC or GC) >98% after purification.

Signaling Pathways and Applications

This compound is primarily intended for use as an internal standard in analytical chemistry. In drug development and toxicology, it can be used to accurately quantify the non-deuterated analogue in biological matrices such as plasma, urine, and tissue samples. This is crucial for pharmacokinetic and metabolism studies. The non-deuterated compound, as an organophosphate ester, may be investigated for its potential effects on various signaling pathways, including those related to neurotoxicity, endocrine disruption, and general cellular toxicity. The use of the deuterated standard ensures high precision and accuracy in these quantitative assessments.

Logical_Relationship cluster_application Application cluster_research Research Area Target 4-Isopropylphenyl Diphenyl Phosphate-d10 IS Internal Standard Target->IS QA Quantitative Analysis (LC-MS, GC-MS) IS->QA PK Pharmacokinetics QA->PK Metabolism Metabolism Studies QA->Metabolism Toxicology Toxicology QA->Toxicology

Figure 2: Logical relationship of the application of this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. By following the outlined experimental protocols, researchers can produce this valuable deuterated internal standard for use in a variety of quantitative analytical applications. The provided data and diagrams serve as a comprehensive resource for scientists and professionals in the fields of chemical synthesis, drug development, and toxicology.

Disclaimer: The experimental protocols described in this document are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The expected yields and analytical data are based on analogous reactions and may vary.

Technical Guide: Physicochemical Properties of 4-Isopropylphenyl Diphenyl Phosphate-d10

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth analysis of the physical state and related properties of 4-Isopropylphenyl Diphenyl Phosphate-d10, inferred from its non-deuterated analogue.

Executive Summary

Inferred Physical State

The physical state of this compound is inferred from its direct, non-deuterated counterpart.

  • Parent Compound (IPDP): The National Toxicology Program (NTP) describes Isopropylphenyl Diphenyl Phosphate (B84403) as a viscous, light yellow liquid.[1] Other sources characterize it as a low-viscosity liquid.[2]

  • Deuterated Compound (IPDP-d10): The substitution of 10 hydrogen atoms with deuterium (B1214612) atoms increases the molecular weight but does not alter the fundamental intermolecular forces that determine the substance's physical state at a given temperature and pressure. Therefore, this compound is presumed to be a viscous liquid under standard laboratory conditions.

G A 4-Isopropylphenyl Diphenyl Phosphate (Parent Compound) B Physical State: Viscous Liquid[1] (Experimentally Determined) A->B has property C Isotopic Labeling (+10 Deuterium Atoms) A->C undergoes E Physical State: Viscous Liquid (Inferred) B->E implies property of D This compound (Deuterated Compound) C->D produces D->E has inferred property

Caption: Figure 1. Logical Inference Diagram

Physicochemical Data

The following table summarizes the available quantitative data for the non-deuterated 4-Isopropylphenyl Diphenyl Phosphate. This data provides a baseline for the expected properties of the d10 analogue.

PropertyValueSource
Molecular Formula C₂₁H₂₁O₄PPubChem[1][3]
Molecular Weight 368.36 g/mol PubChem[1][3], Pharmaffiliates[4]
Physical Description Viscous light yellow liquidNTP (1992) via PubChem[1]
Solubility < 1 mg/mL at 77°F (25°C)NTP (1992) via PubChem[1]
Vapor Pressure 3.5 x 10⁻⁷ mmHgHaz-Map via PubChem[1]
LogP (Octanol/Water) 5.31Saeger VW et al. (1979) via PubChem[1]
Flash Point > 200°F (> 93.3°C)NTP (1992) via PubChem[1]
Storage Temperature 2-8°C (Refrigerator)Pharmaffiliates[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above are not available in the cited secondary source literature. The data is reported by chemical databases and suppliers, referencing historical data sets such as the National Toxicology Program (NTP). Primary publications containing the methodologies would need to be consulted for a full description of the experimental procedures.

Biological Signaling and Applications

Information regarding the interaction of 4-Isopropylphenyl Diphenyl Phosphate with biological signaling pathways is not available. Its documented applications are primarily industrial, where it is used as a flame-retardant plasticizer, a component in hydraulic fluids, and a lubricant additive.[1][2] Due to its industrial use, it has not been characterized in the context of drug development or interaction with specific biological pathways.

References

A Technical Guide to Deuterium-Labeled 4-(1-Methylethyl)phenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deuterium-labeled 4-(1-methylethyl)phenyl diphenyl phosphate (B84403), a critical internal standard for the quantitative analysis of its non-labeled analog, a widely used flame retardant and plasticizer. This document outlines a detailed synthetic protocol, expected analytical data, and its application in metabolic studies, offering a valuable resource for researchers in environmental science, toxicology, and drug metabolism.

Core Compound Information

Deuterium-labeled 4-(1-methylethyl)phenyl diphenyl phosphate is an isotopologue of the parent compound where one or more hydrogen atoms have been replaced by deuterium. The most common variant is 4-Isopropylphenyl Diphenyl Phosphate-d10, where the two phenyl rings are fully deuterated. This isotopic substitution provides a distinct mass signature for mass spectrometry-based quantification while maintaining nearly identical chemical and physical properties to the unlabeled analyte.

Table 1: Physicochemical Properties of 4-(1-Methylethyl)phenyl Diphenyl Phosphate

PropertyValueReference
Chemical Formula C₂₁H₂₁O₄P[1]
Molecular Weight 368.37 g/mol [1]
CAS Number 55864-04-5[1]
Appearance Viscous light yellow liquid[2]

Synthesis of Deuterium-Labeled 4-(1-Methylethyl)phenyl Diphenyl Phosphate

The synthesis of deuterium-labeled 4-(1-methylethyl)phenyl diphenyl phosphate can be achieved through a two-step process: the deuteration of a key intermediate, followed by phosphorylation. Below is a proposed synthetic protocol for 4-(1-Methylethyl)phenyl diphenyl phosphate-d10.

Experimental Protocol: Synthesis of 4-(1-Methylethyl)phenyl Diphenyl Phosphate-d10

Step 1: Synthesis of Diphenyl-d10 Phosphate

This protocol is adapted from standard phosphorylation procedures.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine deuterated phenol (B47542) (phenol-d6) (2.0 equivalents) and a suitable non-nucleophilic base, such as triethylamine (B128534) (2.2 equivalents), in a dry aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Phosphorylation: Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.0 equivalent) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diphenyl-d10 phosphate can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Step 2: Phosphorylation of 4-(1-Methylethyl)phenol

This step involves the phosphorylation of 4-(1-methylethyl)phenol with the deuterated phosphorylating agent prepared in the previous step.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve 4-(1-methylethyl)phenol (1.0 equivalent) and a base like triethylamine (1.1 equivalents) in dry DCM or THF.

  • Phosphorylation: Cool the solution to 0 °C and slowly add the purified diphenyl-d10 phosphate (1.0 equivalent) from Step 1.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or ³¹P NMR.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Step 1 to isolate the final product, Deuterium labeled 4-(1-Methylethyl)phenyl diphenyl phosphate-d10.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Diphenyl-d10 Phosphate cluster_step2 Step 2: Phosphorylation of 4-(1-Methylethyl)phenol phenol_d6 Phenol-d6 reaction1 Phosphorylation phenol_d6->reaction1 pocl3 POCl3 pocl3->reaction1 purification1 Purification reaction1->purification1 reaction2 Phosphorylation purification1->reaction2 Diphenyl-d10 Phosphate isopropylphenol 4-(1-Methylethyl)phenol isopropylphenol->reaction2 purification2 Purification reaction2->purification2 final_product Deuterium labeled 4-(1-Methylethyl)phenyl diphenyl phosphate-d10 purification2->final_product Metabolic_Pathway cluster_metabolism Phase I Metabolism (CYP450) parent 4-(1-Methylethyl)phenyl diphenyl phosphate metabolite1 Diphenyl phosphate (DPHP) parent->metabolite1 Hydrolysis metabolite2 Mono-isopropylphenyl phenyl phosphate (ip-PPP) parent->metabolite2 Hydrolysis metabolite3 Hydroxy-isopropylphenyl diphenyl phosphate parent->metabolite3 Oxidation LCMS_Workflow start Biological Sample (e.g., Plasma, Urine) add_is Spike with Deuterated Internal Standard start->add_is extraction Sample Preparation (e.g., LLE, SPE) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification (Analyte/IS Ratio) analysis->quantification result Concentration of Analyte and Metabolites quantification->result

References

Methodological & Application

Application Notes and Protocols for 4-Isopropylphenyl Diphenyl Phosphate-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenyl diphenyl phosphate (B84403) (IPPDP) is an organophosphate ester used as a flame retardant and plasticizer. Due to its widespread use, there is a growing need for accurate and precise quantification of this compound in various matrices, including environmental and biological samples. The use of a stable isotope-labeled internal standard is crucial for achieving high-quality analytical data by correcting for matrix effects and variations during sample preparation and analysis. 4-Isopropylphenyl diphenyl phosphate-d10 (IPPDP-d10) is the ideal internal standard for the quantitative analysis of IPPDP by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly throughout the analytical process, while its mass difference allows for clear differentiation by the mass spectrometer.

These application notes provide detailed protocols for the use of IPPDP-d10 as an internal standard for the quantification of IPPDP in various sample types.

Data Presentation

The following tables summarize representative quantitative data for analytical methods utilizing deuterated internal standards for the analysis of isopropylated phenyl phosphates and related compounds. This data is compiled from published analytical methods and serves as a guideline for expected method performance.

Table 1: Representative Performance of a GC-MS Method for Isopropylated Phenyl Phosphates

ParameterPerformance Metric
AnalyteIsopropylated Phenyl Phosphates
Internal StandardTriphenyl Phosphate-d15
MatrixWorkplace Air
Recovery98.9% ± 6%[1]
Limit of Quantification (LOQ)0.050 mg/m³
Expanded Uncertainty30.7%[2]

Table 2: Representative Performance of an LC-MS/MS Method for Aryl Organophosphate Esters

ParameterPerformance Metric
Analyte2-Isopropylphenyl Diphenyl Phosphate
Internal StandardNot specified, isotope dilution method
MatrixIndoor Dust
Limit of Quantification (LOQ)0.09 - 3.2 ng/g[3]

Table 3: Representative Performance of an LC-MS/MS Method for Diphenyl Phosphate (a related compound)

ParameterPerformance Metric
AnalyteDiphenyl Phosphate (DPhP)
Internal StandardLabeled DPhP
MatrixWhole Blood
Accuracy92.5% - 106.7%[4]
Limit of Quantification (LOQ)1 ng/mL[4]
LinearityUp to 48 ng/mL[4]
Precision (RSD)< 20%[4]

Experimental Protocols

Protocol 1: Quantification of 4-Isopropylphenyl Diphenyl Phosphate in Human Plasma by LC-MS/MS

This protocol describes the extraction and analysis of 4-isopropylphenyl diphenyl phosphate from human plasma using this compound as an internal standard.

1. Materials and Reagents

  • 4-Isopropylphenyl Diphenyl Phosphate (IPPDP) analytical standard

  • This compound (IPPDP-d10) internal standard

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve IPPDP and IPPDP-d10 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare a series of calibration curve standards by serial dilution of the IPPDP stock solution in a 50:50 methanol:water mixture.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IPPDP-d10 primary stock solution with methanol.

3. Sample Preparation

  • Allow plasma samples to thaw to room temperature.

  • To 500 µL of plasma, add 10 µL of the 100 ng/mL IPPDP-d10 internal standard spiking solution and vortex briefly.

  • Add 1.5 mL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 10% methanol in water.

  • Elute the analyte and internal standard with 3 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Ionization Source Parameters: Optimize for the specific instrument.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • IPPDP: Determine the precursor ion (e.g., [M+H]+) and optimize collision energy to identify two to three product ions.

    • IPPDP-d10: Determine the precursor ion (e.g., [M+d10+H]+) and corresponding product ions.

Protocol 2: Quantification of 4-Isopropylphenyl Diphenyl Phosphate in Environmental Water Samples by GC-MS

This protocol details the extraction and analysis of 4-isopropylphenyl diphenyl phosphate from water samples using this compound as an internal standard.

1. Materials and Reagents

  • 4-Isopropylphenyl Diphenyl Phosphate (IPPDP) analytical standard

  • This compound (IPPDP-d10) internal standard

  • GC-grade dichloromethane (B109758) (DCM) and ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Environmental water samples

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual 1 mg/mL stock solutions of IPPDP and IPPDP-d10 in ethyl acetate.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the IPPDP stock solution in ethyl acetate.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the IPPDP-d10 primary stock solution with ethyl acetate.

3. Sample Preparation

  • To a 1 L water sample in a separatory funnel, add 50 µL of the 1 µg/mL IPPDP-d10 internal standard spiking solution.

  • Add 60 mL of DCM and shake vigorously for 2 minutes. Allow the layers to separate.

  • Drain the lower organic layer into a flask.

  • Repeat the extraction two more times with 60 mL portions of DCM.

  • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Transfer the concentrated extract to a GC vial and further evaporate to a final volume of 100 µL under a gentle stream of nitrogen.

4. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 280°C

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless

  • MS System: Mass spectrometer operating in electron ionization (EI) mode.

  • Ion Source Temperature: 230°C

  • Selected Ion Monitoring (SIM) Mode:

    • IPPDP: Monitor 3-4 characteristic ions.

    • IPPDP-d10: Monitor 3-4 characteristic ions, shifted by 10 m/z units from the non-labeled compound where applicable.

Visualizations

LCMS_Workflow Sample Human Plasma Sample Spike Spike with 4-Isopropylphenyl Diphenyl Phosphate-d10 (Internal Standard) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid Phase Extraction (SPE) Centrifuge->SPE Supernatant Evaporate Evaporation SPE->Evaporate Eluate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Quantification Data Quantification Analysis->Quantification

Caption: LC-MS/MS sample preparation workflow for plasma analysis.

GCMS_Workflow Sample Environmental Water Sample Spike Spike with 4-Isopropylphenyl Diphenyl Phosphate-d10 (Internal Standard) Sample->Spike LLE Liquid-Liquid Extraction (Dichloromethane) Spike->LLE Dry Drying with Sodium Sulfate LLE->Dry Organic Extract Concentrate Concentration Dry->Concentrate Analysis GC-MS Analysis Concentrate->Analysis Quantification Data Quantification Analysis->Quantification

Caption: GC-MS sample preparation workflow for water analysis.

InternalStandardLogic Analyte Analyte (IPPDP) SamplePrep Sample Preparation & Analysis Analyte->SamplePrep IS Internal Standard (IPPDP-d10) IS->SamplePrep Detector Mass Spectrometer SamplePrep->Detector Ratio Calculate Peak Area Ratio (Analyte / IS) Detector->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

References

Application Note: A Robust LC-MS/MS Method for the Quantification of 4-Isopropylphenyl Diphenyl Phosphate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

4-Isopropylphenyl diphenyl phosphate (B84403) (IPPDP) is an organophosphate ester belonging to the class of isopropylated triphenyl phosphates (ITPs). These compounds are widely used as flame retardants and plasticizers in a variety of consumer and industrial products. Due to their potential for environmental persistence and possible adverse health effects, there is a growing need for sensitive and reliable analytical methods to quantify IPPDP in biological matrices. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of 4-Isopropylphenyl diphenyl phosphate, suitable for researchers, scientists, and drug development professionals engaged in toxicological and pharmacokinetic studies.

Experimental Protocol

This protocol provides a detailed methodology for the analysis of 4-Isopropylphenyl diphenyl phosphate from a biological matrix, such as human plasma.

1. Materials and Reagents

  • 4-Isopropylphenyl Diphenyl Phosphate (IPPDP) certified reference standard (≥98% purity)

  • 2-Isopropylphenyl Diphenyl Phosphate (2-IPPDPP) or a stable isotope-labeled IPPDP as an internal standard (IS)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Ammonium (B1175870) formate

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

2. Standard and Sample Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of IPPDP and the internal standard in 10 mL of methanol separately. Store these solutions at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create calibration standards ranging from 0.1 to 500 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock solution with methanol.

  • Sample Preparation (Plasma):

    • Thaw plasma samples to room temperature.

    • To 500 µL of plasma, add 50 µL of the 100 ng/mL internal standard solution and vortex briefly.

    • Add 1.5 mL of acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 50% methanol in water for SPE cleanup.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 3 mL of acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 30% B

      • 1-8 min: 30% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 30% B (re-equilibration)

  • Mass Spectrometry (MS) System:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Source: Electrospray Ionization (ESI) in positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Key Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Gas Flow Rates: Optimized for the specific instrument.

    • MRM Transitions: (Precursor ion > Product ion) - To be optimized for IPPDP and the specific IS used. As a starting point for the related isomer 2-IPPDPP, precursor m/z 369.1 has been reported.

Data Presentation

The performance of the LC-MS/MS method for a related isomer, 2-isopropylphenyl diphenyl phosphate (2IPPDPP), in a complex matrix is summarized below, providing an indication of the expected performance for 4-IPPDPP.[1]

ParameterResult
Limit of Quantification (LOQ) 0.15 ng/g[1]
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy/Recovery 80-120%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate1 Evaporation Centrifuge->Evaporate1 Reconstitute1 Reconstitution Evaporate1->Reconstitute1 SPE Solid Phase Extraction Reconstitute1->SPE Evaporate2 Final Evaporation SPE->Evaporate2 Reconstitute2 Final Reconstitution Evaporate2->Reconstitute2 LC_Inject LC Injection Reconstitute2->LC_Inject LC_Separation Chromatographic Separation LC_Inject->LC_Separation MS_Ionization Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS_Detection MRM Detection MS_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for LC-MS/MS analysis of IPPDP.

logical_relationship LC Liquid Chromatography (Separation) Selectivity High Selectivity LC->Selectivity Accuracy Accuracy & Precision LC->Accuracy MS Tandem Mass Spectrometry (Detection & Quantification) Sensitivity High Sensitivity MS->Sensitivity MS->Accuracy

References

Application Note: Analysis of 4-Isopropylphenyl Diphenyl Phosphate by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the analysis of 4-Isopropylphenyl Diphenyl Phosphate (B84403) (IPPDP), an organophosphate flame retardant, using gas chromatography-mass spectrometry (GC-MS). The methodologies detailed herein are applicable for the quantification of IPPDP in various matrices and are intended to guide researchers, scientists, and professionals in drug development and environmental safety testing. This document outlines sample preparation, GC-MS instrumentation setup, and data analysis, and includes key quantitative data and expected fragmentation patterns to ensure accurate and reproducible results.

Introduction

4-Isopropylphenyl Diphenyl Phosphate is a member of the organophosphate flame retardant (OPFR) family, which are increasingly used as replacements for polybrominated diphenyl ethers (PBDEs) in a wide range of consumer and industrial products. Concerns over the potential environmental persistence and adverse health effects of OPFRs necessitate robust and sensitive analytical methods for their detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like IPPDP, offering high selectivity and sensitivity. This application note presents a detailed workflow for the GC-MS analysis of 4-Isopropylphenyl Diphenyl Phosphate.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will vary depending on the matrix. Below are protocols for solid and aqueous samples.[1][2][3]

1.1. Solid Matrix (e.g., consumer products, dust, sediment)

This protocol is based on ultrasonic extraction methods for OPFRs from solid samples.[2]

  • Homogenization: Homogenize the solid sample to ensure uniformity. For dust samples, sieving may be necessary to remove larger debris.

  • Weighing and Spiking: Accurately weigh approximately 0.5 g of the homogenized sample into a glass centrifuge tube. Spike the sample with a suitable internal standard, such as deuterated triphenyl phosphate (TPP-d15), to correct for matrix effects and variations in extraction efficiency.

  • Solvent Extraction: Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone (B3395972) to the centrifuge tube.[4]

  • Vortexing and Sonication: Vortex the tube for 1 minute to ensure thorough mixing, followed by sonication in an ultrasonic bath for 30 minutes at room temperature.[4]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid material from the solvent extract.

  • Supernatant Collection: Carefully transfer the supernatant to a clean collection tube.

  • Repeated Extraction: Repeat the extraction process (steps 3-6) two more times with fresh solvent to ensure complete extraction of the analyte.

  • Concentration: Combine the supernatants and concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

1.2. Aqueous Matrix (e.g., water)

This protocol utilizes solid-phase extraction (SPE) for the extraction of OPFRs from water samples.[2]

  • Filtration and Spiking: Filter the water sample (typically 500 mL to 1 L) through a 0.45 µm glass fiber filter to remove any particulate matter. Spike the filtered sample with an internal standard (e.g., TPP-d15).

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB or equivalent) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water through the cartridge.

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge thoroughly under a vacuum or with a stream of nitrogen for at least 30 minutes.

  • Elution: Elute the retained analytes from the cartridge with 10 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis.[3][4] Instrument-specific optimization may be required.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890A GC or equivalent
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 290 °C
Oven Program Initial temperature 80 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min.[4]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5975C MS or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 280 °C
Transfer Line Temp. 290 °C
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-550)

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of 4-Isopropylphenyl Diphenyl Phosphate.

AnalyteCAS NumberMolecular FormulaMolecular Weight ( g/mol )Quantifier Ion (m/z)Qualifier Ions (m/z)
4-Isopropylphenyl Diphenyl Phosphate55864-04-5[5]C21H21O4P[5]368.36[5]325368, 251, 94
Mass Spectrum and Fragmentation

The electron ionization mass spectrum of 4-Isopropylphenyl Diphenyl Phosphate is characterized by a molecular ion peak ([M]⁺) at m/z 368. The fragmentation pattern is consistent with the structure of aromatic phosphate esters.[6] The proposed fragmentation pathway involves the loss of the isopropyl group and subsequent cleavages of the phosphate ester bonds.

Key Fragment Ions:

  • m/z 325: Loss of an isopropyl radical (•C3H7).

  • m/z 251: Represents the diphenyl phosphate fragment ion [C12H10O4P]⁺.[6]

  • m/z 94: Corresponds to the phenol (B47542) fragment ion [C6H5OH]⁺.[7]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Solid or Aqueous) Spiking Internal Standard Spiking Sample->Spiking 1 Extraction Extraction (Ultrasonic or SPE) Spiking->Extraction 2 Concentration Concentration Extraction->Concentration 3 Injection GC Injection Concentration->Injection 4 Separation Chromatographic Separation Injection->Separation 5 Ionization Electron Ionization Separation->Ionization 6 Detection Mass Detection (SIM/Scan) Ionization->Detection 7 Identification Peak Identification Detection->Identification 8 Quantification Quantification Identification->Quantification 9 Report Reporting Quantification->Report 10

Caption: GC-MS analysis workflow for 4-Isopropylphenyl Diphenyl Phosphate.

Fragmentation_Pathway M [M]⁺ m/z 368 F1 [M - C3H7]⁺ m/z 325 M->F1 - •C3H7 F2 [C12H10O4P]⁺ m/z 251 M->F2 - C9H11O• F3 [C6H5OH]⁺ m/z 94 F2->F3 - C6H5PO3

Caption: Proposed fragmentation of 4-Isopropylphenyl Diphenyl Phosphate.

References

Application Notes and Protocols for the Analysis of 4-Isopropylphenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Isopropylphenyl diphenyl phosphate (B84403) (IPDPP) is a member of the organophosphate ester (OPE) class of chemicals, widely used as a flame retardant and plasticizer in a variety of consumer and industrial products. Its presence in materials such as plastics, textiles, electronic equipment, and lubricants can lead to its release into the environment, resulting in contamination of various matrices including air, dust, soil, water, and biota.[1][2] The potential for human exposure and the suspected neurotoxic and reproductive effects of some isopropylated triphenyl phosphate isomers necessitate sensitive and reliable analytical methods for the determination of 4-IPDPP in diverse samples.[2]

These application notes provide detailed protocols for the sample preparation and analysis of 4-isopropylphenyl diphenyl phosphate from a range of matrices. The methodologies described are intended for researchers, scientists, and professionals involved in environmental monitoring, product safety assessment, and toxicology studies.

Analytical Methodologies

The primary analytical techniques for the quantification of 4-IPDPP are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like IPDPP, while LC-MS/MS offers high sensitivity and specificity, particularly for complex matrices, without the need for derivatization.

Sample Preparation

Effective sample preparation is critical for the accurate quantification of 4-IPDPP. The choice of extraction and clean-up method depends on the sample matrix. Common techniques include ultrasonic-assisted extraction (UAE), accelerated solvent extraction (ASE), and solid-phase extraction (SPE).

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of 4-IPDPP from Solid Samples (e.g., Dust, Soil, Consumer Products)

This protocol is suitable for the extraction of 4-IPDPP from solid matrices like indoor dust, soil, sediment, and finely ground consumer product materials.

Materials and Reagents:

  • Extraction solvent: Ethyl acetate (B1210297) or a mixture of hexane (B92381) and acetone.

  • Internal standard (IS): Deuterated triphenyl phosphate (d15-TPP) or 13C-labeled triphenyl phosphate (13C-TPHP).

  • Centrifuge tubes (glass or solvent-rinsed polypropylene).

  • Ultrasonic bath.

  • Centrifuge.

  • Syringe filters (e.g., 0.45 µm PTFE).

Procedure:

  • Weigh 0.1-1.0 g of the homogenized solid sample into a glass centrifuge tube.

  • Spike the sample with a known amount of internal standard solution.

  • Add 10 mL of the extraction solvent.

  • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.

  • Centrifuge the sample to pellet the solid material.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction (steps 3-6) with a fresh aliquot of solvent and combine the extracts.

  • The combined extract can be concentrated under a gentle stream of nitrogen and may be subjected to a clean-up step if necessary.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol is designed for the extraction and pre-concentration of 4-IPDPP from aqueous samples.

Materials and Reagents:

  • SPE cartridges: Reversed-phase cartridges such as Oasis HLB or Supelclean™ ENVI-Florisil®.[3]

  • Conditioning solvents: Methanol, ethyl acetate.

  • Elution solvent: Ethyl acetate or dichloromethane (B109758).

  • Internal standard (IS): d15-TPP or 13C-TPHP.

  • Vacuum manifold.

Procedure:

  • Filter the water sample (e.g., 500 mL) to remove particulate matter.

  • Spike the filtered water with the internal standard.

  • Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the sorbent to run dry.

  • Load the water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the retained analytes with 8-10 mL of ethyl acetate or dichloromethane into a collection tube.

  • Concentrate the eluate under a gentle stream of nitrogen before instrumental analysis.

Protocol 3: Accelerated Solvent Extraction (ASE) for Polymer and Solid Samples

ASE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions. It is particularly useful for consumer products and other solid matrices.

Materials and Reagents:

  • ASE instrument and extraction cells.

  • Extraction solvent: Acetonitrile (B52724) or a mixture of hexane and acetone.

  • Dispersing agent: Diatomaceous earth or sand.

  • Internal standard (IS): d15-TPP or 13C-TPHP.

Procedure:

  • Grind or cut the sample to a small particle size to increase surface area.

  • Mix the sample with a dispersing agent and place it into an ASE extraction cell.

  • Spike with the internal standard.

  • Perform the extraction using the following optimized parameters (example):

    • Solvent: Acetonitrile

    • Temperature: 80°C

    • Static extraction time: 5 minutes

    • Number of cycles: 2

  • The collected extract is then ready for concentration and, if necessary, clean-up.

Instrumental Analysis

GC-MS Analysis for Workplace Air Samples

This method is adapted from a validated procedure for the determination of isopropylated triphenyl phosphates in workplace air.[3][4]

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica (B1680970) capillary column (e.g., 5% phenyl methylpolysiloxane).[5]

    • Carrier Gas: Helium at a constant flow of 1.3 mL/min.[5]

    • Inlet Temperature: Ramped from 80°C to 300°C.[5]

    • Oven Temperature Program: Hold at 80°C for 2 min, ramp to 250°C at 20°C/min, ramp to 260°C at 1.5°C/min, then ramp to 300°C at 25°C/min and hold for 20 min.[5]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

LC-MS/MS Analysis for Environmental and Biological Matrices

LC-MS/MS provides high sensitivity and selectivity for the analysis of 4-IPDPP in complex matrices like dust and biota.

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium (B1175870) acetate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion for 4-IPDPP will be its protonated molecule [M+H]+. The specific product ions and collision energies should be optimized by infusing a standard solution of 4-IPDPP into the mass spectrometer. As a starting point, fragmentation of the phosphate ester bonds is expected.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of isopropylated triphenyl phosphates, including 4-IPDPP, from various studies.

Method Matrix Analyte Recovery (%) LOD LOQ Reference
GC-MSWorkplace AirIsopropylated Triphenyl Phosphates98.9 ± 6-0.050 mg/m³[3][4]
LC-MS/MSIndoor Dust2- and 4-IPDPP72.4 - 109.9-0.09 - 3.2 ng/g[5]
ASE & LC-MS/MSFall Protection EquipmentOPEs71.6 - 1140.015-1.33 ng/g-
LC-MS/MS(Adapted for IBPDP)Tris[4-(2-methylpropyl)phenyl] phosphate71.6 - 1140.02 ng/mL0.09 ng/g

Note: Data for "Isopropylated Triphenyl Phosphates" or "OPEs" are included as they are indicative of the performance expected for 4-IPDPP under similar conditions.

Diagrams

Experimental Workflows

UAE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation Sample Solid Sample (Dust, Soil, etc.) Weigh Weigh Sample Sample->Weigh Spike Spike with Internal Standard Weigh->Spike Solvent Add Extraction Solvent Spike->Solvent Sonicate Ultrasonic Bath (15-30 min) Solvent->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Decant Decant Supernatant Centrifuge->Decant Repeat Repeat Extraction Decant->Repeat Combine Combine Extracts Decant->Combine Concentrate Concentrate Combine->Concentrate Cleanup Clean-up (optional) Concentrate->Cleanup Analysis Instrumental Analysis (GC-MS/LC-MS/MS) Cleanup->Analysis

Caption: Workflow for Ultrasonic-Assisted Extraction of 4-IPDPP.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis_prep Analysis Preparation Water_Sample Water Sample Filter Filter Sample Water_Sample->Filter Spike Spike with Internal Standard Filter->Spike Load Load Sample Spike->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analyte Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Analysis Instrumental Analysis (GC-MS/LC-MS/MS) Concentrate->Analysis

Caption: Workflow for Solid-Phase Extraction of 4-IPDPP from Water.

Logical Relationship

Analytical_Choice cluster_matrices Matrices cluster_methods Recommended Analytical Method Matrix Sample Matrix Type Air Air Water Water Solid Solid (Dust, Soil, Plastic) Biota Biota GCMS GC-MS Air->GCMS LCMSMS LC-MS/MS Water->LCMSMS Solid->GCMS Solid->LCMSMS Biota->LCMSMS

Caption: Matrix-based selection of analytical instrumentation.

References

Application Notes and Protocols: 4-Isopropylphenyl Diphenyl Phosphate-d10 Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of 4-Isopropylphenyl Diphenyl Phosphate-d10 solutions, primarily as an internal standard for quantitative analysis.

Introduction

This compound (CAS No. not available), the deuterated analog of 4-Isopropylphenyl Diphenyl Phosphate (B84403), is a high-purity stable isotope-labeled compound. It is principally utilized as an internal standard in analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its application is crucial for the accurate quantification of 4-Isopropylphenyl Diphenyl Phosphate and related organophosphate flame retardants in various matrices, including environmental and biological samples. In the context of drug development, it can be employed in metabolism and pharmacokinetic (ADME) studies to precisely track the fate of the parent compound.

Physicochemical and Analytical Data

A summary of key quantitative data for 4-Isopropylphenyl Diphenyl Phosphate and its deuterated analog is presented below. This information is essential for method development and data interpretation.

PropertyValueReference
Non-Deuterated Analog (4-Isopropylphenyl Diphenyl Phosphate)
Molecular FormulaC₂₁H₂₁O₄P[1][2]
Molecular Weight368.36 g/mol [1][2]
Physical StateViscous light yellow liquid[1]
Water Solubility< 1 mg/mL at 25 °C[1]
LogP (Octanol-Water Partition Coefficient)5.31[1]
Deuterated Analog (this compound)
Molecular FormulaC₂₁H₁₁D₁₀O₄PInferred
Molecular Weight~378.42 g/mol Inferred
Common Solvents for Stock SolutionsToluene, Ethyl Acetate, Acetonitrile[3][4]
Typical Stock Solution Concentration1 mg/mLGeneral Practice
Typical Working Solution Concentration5 - 100 µg/mL[4]
Storage Temperature (Solution)4°C or -20°C for long-term stability[5][6]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution

This protocol outlines the procedure for preparing a primary stock solution of this compound.

Materials:

  • This compound solid standard

  • High-purity solvent (e.g., Toluene, Ethyl Acetate, or Acetonitrile, HPLC or MS grade)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated pipettes or syringes

  • Amber glass vials with PTFE-lined caps (B75204) for storage

Procedure:

  • Equilibration: Allow the vial containing the solid this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of the solid standard (e.g., 1.0 mg) using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask of appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., Toluene) to the volumetric flask to dissolve the solid.

  • Sonication (Optional): If the solid does not dissolve readily, sonicate the flask in a water bath for 5-10 minutes.

  • Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with the solvent. Ensure the meniscus is aligned with the calibration mark on the flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the solution at 4°C for short-term use or at -20°C for long-term storage to maintain stability.[5][6]

Protocol 2: Preparation of Working Standard Solutions

This protocol describes the preparation of diluted working solutions from the stock solution for daily use in spiking samples.

Materials:

  • 1 mg/mL this compound stock solution

  • High-purity solvent (same as used for the stock solution)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated pipettes

Procedure:

  • Equilibration: Allow the stock solution to equilibrate to room temperature.

  • Dilution Calculation: Calculate the volume of the stock solution required to prepare the desired concentration of the working standard. For example, to prepare 1 mL of a 10 µg/mL working solution from a 1 mg/mL stock solution, you would need 10 µL of the stock solution.

  • Pipetting: Using a calibrated pipette, transfer the calculated volume of the stock solution into a clean volumetric flask.

  • Dilution: Dilute the stock solution to the final volume with the appropriate solvent.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Transfer the working solution to a labeled amber glass vial and store at 4°C. It is recommended to prepare fresh working solutions regularly to ensure accuracy.

Application in Drug Metabolism Studies

In drug development, understanding the metabolic fate of a new chemical entity is critical. While 4-Isopropylphenyl Diphenyl Phosphate is primarily known as a flame retardant, its deuterated form can be a valuable tool in metabolic studies of related compounds. For instance, if a drug candidate contains a diphenyl phosphate moiety, the deuterated standard can be used to spike biological matrices (e.g., plasma, urine, liver microsomes) to accurately quantify the formation of metabolites containing this structure.[7]

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis.[8] It co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer, leading to highly accurate and precise quantification.

Visualizations

G Figure 1. Workflow for Stock Solution Preparation start Start equilibrate Equilibrate Solid Standard to Room Temperature start->equilibrate weigh Accurately Weigh Solid Standard equilibrate->weigh transfer Quantitatively Transfer to Volumetric Flask weigh->transfer dissolve Dissolve in Solvent transfer->dissolve sonicate Sonicate (if necessary) dissolve->sonicate adjust Adjust to Final Volume dissolve->adjust sonicate->adjust homogenize Homogenize Solution adjust->homogenize store Store in Labeled Amber Vial at 4°C or -20°C homogenize->store end_node End store->end_node

Caption: Workflow for preparing a stock solution.

G Figure 2. Application in Quantitative Analysis sample Biological or Environmental Sample (containing non-deuterated analyte) spike Spike with 4-Isopropylphenyl Diphenyl Phosphate-d10 Working Solution sample->spike extract Sample Extraction and Cleanup spike->extract analyze LC-MS/MS or GC-MS Analysis extract->analyze quantify Quantification of Analyte (using ratio to internal standard) analyze->quantify result Accurate Concentration of Analyte quantify->result

Caption: Use as an internal standard in analysis.

References

Application of 4-Isopropylphenyl Diphenyl Phosphate-d10 in Environmental Monitoring: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Isopropylphenyl diphenyl phosphate (B84403) (IPPDP) is an organophosphate flame retardant (OPFR) used in a variety of consumer and industrial products, leading to its widespread presence in the environment. Monitoring its levels in various environmental matrices is crucial for assessing potential ecological and human health risks. 4-Isopropylphenyl Diphenyl Phosphate-d10 (IPPDP-d10) is the deuterated analogue of IPPDP and serves as an ideal internal standard for its quantitative analysis. The use of a stable isotope-labeled internal standard like IPPDP-d10 is the gold standard in analytical chemistry, as it accurately corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in the quantification of the target analyte.

This document provides detailed application notes and protocols for the use of this compound in the environmental monitoring of its non-deuterated counterpart and other related organophosphate flame retardants.

Application Notes

Principle of Isotope Dilution Mass Spectrometry

The core of this application lies in the principle of isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled internal standard, this compound, is added to the environmental sample at the beginning of the analytical procedure. This "spiked" sample is then subjected to extraction, cleanup, and instrumental analysis. Because the deuterated standard has nearly identical physicochemical properties to the native analyte, it experiences the same losses during sample processing. By measuring the ratio of the native analyte to the deuterated standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately calculated, irrespective of incomplete recovery.

Scope and Applicability

The protocols described herein are applicable to the determination of 4-isopropylphenyl diphenyl phosphate and other selected organophosphate flame retardants in various environmental matrices, including:

  • Water: Surface water, groundwater, wastewater.

  • Solid Matrices: Soil, sediment, and indoor dust.

The methods are designed for use by researchers and scientists in environmental chemistry, analytical chemistry, and toxicology.

Analytical Techniques

The primary analytical techniques for this application are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). GC-MS is well-suited for the analysis of volatile and thermally stable OPFRs, while LC-MS/MS is advantageous for less volatile and thermally labile compounds. The choice of technique will depend on the specific target analytes and the laboratory's instrumentation.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of organophosphate flame retardants in environmental samples using methods incorporating a deuterated internal standard. While specific data for this compound is not extensively published, the presented values are representative of the expected performance for analogous compounds using the described protocols.

Table 1: Method Detection Limits (MDLs) and Method Quantitation Limits (MQLs) in Different Matrices

AnalyteMatrixMDL (ng/g dw)MQL (ng/g dw)
Isopropylated Phenyl PhosphatesSoil0.10 - 0.220.33 - 0.72
Isopropylated Phenyl PhosphatesSediment0.02 - 1.250.07 - 4.17
Isopropylated Phenyl PhosphatesHouse Dust0.09 - 3.20.30 - 10.7

dw = dry weight

Table 2: Recovery Rates and Relative Standard Deviations (RSDs) in Spiked Samples

MatrixSpiking LevelRecovery (%)RSD (%)
SoilLow & High81.7 - 107< 12
SedimentLow & High78 - 105< 8.8
WaterLow & High67 - 105< 20
House DustLow & High72.4 - 109.9< 15

Experimental Protocols

Protocol 1: Analysis of Isopropylated Phenyl Phosphates in Soil and Sediment by GC-MS

This protocol details the extraction and analysis of isopropylated phenyl phosphates from solid matrices using this compound as an internal standard.

1. Sample Preparation and Extraction

  • Sample Homogenization: Homogenize the soil or sediment sample after freeze-drying and sieving through a 2 mm sieve.

  • Spiking with Internal Standard: Weigh 5 g of the homogenized sample into a clean extraction vessel. Spike the sample with a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution).

  • Extraction:

    • Option A: Accelerated Solvent Extraction (ASE): Mix the sample with diatomaceous earth and pack it into an ASE cell. Extract with a mixture of n-hexane and acetone (B3395972) (1:1, v/v) at 100°C and 1500 psi.

    • Option B: Microwave-Assisted Extraction (MAE): Place the sample in a microwave extraction vessel with a suitable solvent mixture (e.g., n-hexane:dichloromethane, 1:1, v/v). Irradiate at a set temperature (e.g., 100°C) for a specified time (e.g., 15 min).

    • Option C: Sonication: Add 10 mL of an appropriate solvent (e.g., dichloromethane) to the sample in a glass tube. Sonicate in an ultrasonic bath for 15 minutes. Repeat the extraction twice more with fresh solvent.

  • Concentration: Combine the extracts and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Extract Cleanup

  • Solid-Phase Extraction (SPE): Prepare a silica (B1680970) gel or Florisil SPE cartridge by pre-conditioning with n-hexane.

  • Load the concentrated extract onto the cartridge.

  • Elute interferences with a non-polar solvent like n-hexane.

  • Elute the target analytes with a more polar solvent or solvent mixture (e.g., n-hexane:dichloromethane, 1:1, v/v).

  • Concentrate the eluate to a final volume of 1 mL.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode, 280°C.

    • Oven Program: Start at 80°C (hold 2 min), ramp to 250°C at 20°C/min, then to 300°C at 5°C/min (hold 10 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (Example):

      • 4-Isopropylphenyl Diphenyl Phosphate: m/z 354 (molecular ion), 312, 94.

      • This compound: m/z 364 (molecular ion), 322, 104 (hypothetical, based on d10 on phenyl rings).

4. Quantification

Calculate the concentration of the native analyte using the response factor determined from the calibration curve, based on the peak area ratio of the native analyte to the internal standard (this compound).

Protocol 2: Analysis of Isopropylated Phenyl Phosphates in Water by LC-MS/MS

This protocol is suitable for the analysis of less volatile or thermally labile OPFRs in water samples.

1. Sample Preparation and Extraction

  • Sample Collection: Collect water samples in clean amber glass bottles.

  • Spiking with Internal Standard: To a 500 mL water sample, add a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution).

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (or equivalent) with methanol (B129727) followed by deionized water.

    • Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with deionized water to remove interferences.

    • Dry the cartridge under a stream of nitrogen.

    • Elute the analytes with a suitable solvent, such as ethyl acetate (B1210297) or acetonitrile (B52724).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical Example):

      • 4-Isopropylphenyl Diphenyl Phosphate: Precursor ion [M+H]+ -> Product ions.

      • This compound: Precursor ion [M+H]+ -> Product ions. (Specific transitions would need to be determined experimentally).

3. Quantification

Quantify the analyte concentration using the internal standard method, constructing a calibration curve based on the peak area ratios of the analyte to this compound.

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Soil/Sediment Sample Spike Spike with 4-IPDPP-d10 Sample->Spike Extraction Extraction (ASE/MAE/Sonication) Spike->Extraction Concentration1 Concentration Extraction->Concentration1 SPE Solid-Phase Extraction (SPE) Concentration1->SPE Concentration2 Final Concentration SPE->Concentration2 GCMS GC-MS Analysis Concentration2->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of solid samples.

Experimental_Workflow_LCMSMS cluster_sample_prep_lc Sample Preparation cluster_analysis_lc Analysis Water_Sample Water Sample Spike_LC Spike with 4-IPDPP-d10 Water_Sample->Spike_LC SPE_LC Solid-Phase Extraction (SPE) Spike_LC->SPE_LC Concentration_LC Concentration SPE_LC->Concentration_LC LCMSMS LC-MS/MS Analysis Concentration_LC->LCMSMS Data_LC Data Acquisition & Quantification LCMSMS->Data_LC

Caption: Workflow for LC-MS/MS analysis of water samples.

Isotope_Dilution_Principle cluster_sample Initial Sample cluster_spiking Spiking cluster_processing Sample Processing cluster_final_extract Final Extract cluster_analysis_principle MS Analysis Analyte Unknown amount of Native Analyte Extraction_Cleanup Extraction & Cleanup (Potential for Analyte Loss) Analyte->Extraction_Cleanup IS Known amount of 4-IPDPP-d10 (Internal Standard) IS->Extraction_Cleanup Final_Analyte Reduced amount of Native Analyte Extraction_Cleanup->Final_Analyte Final_IS Reduced amount of 4-IPDPP-d10 Extraction_Cleanup->Final_IS Ratio Measure Ratio of Native Analyte to 4-IPDPP-d10 Final_Analyte->Ratio Final_IS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of Isotope Dilution Mass Spectrometry.

Application Notes and Protocols for the Analysis of 4-Isopropylphenyl Diphenyl Phosphate in Dust Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 4-Isopropylphenyl Diphenyl Phosphate (B84403) (IPPDP), a member of the isopropylated triaryl phosphate (ITP) group of organophosphate esters, in indoor dust samples. This document outlines detailed experimental protocols for sample collection, preparation, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it includes a summary of quantitative data from scientific literature and a discussion of the potential toxicological pathways associated with exposure to isopropylated phosphates.

Introduction

4-Isopropylphenyl diphenyl phosphate (IPPDP) is utilized as a flame retardant and plasticizer in a variety of consumer products.[1] As an additive, it can leach from these products and accumulate in indoor environments, particularly in dust, leading to human exposure.[1] Monitoring the levels of IPPDP in dust is crucial for assessing exposure and understanding potential health risks. Isopropylated triphenyl phosphates have been linked to reproductive and developmental toxicity, neurotoxicity, and disruption of metabolic and endocrine pathways.[1][2]

Quantitative Data Summary

The concentration of 4-Isopropylphenyl Diphenyl Phosphate and other related organophosphate esters (OPEs) in indoor dust can vary significantly depending on the geographical location, building materials, and consumer products present. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Isopropylated Phenyl Phosphates in House Dust

CompoundLocationMedian Concentration (ng/g)Concentration Range (ng/g)Reference
Isopropylphenyl diphenyl phosphate (IPPDPP)Canada805 (as part of total ITPs)203 - 152,000 (as part of total ITPs)[3]
Isopropylated triaryl phosphates (ITPs)Canada805203 - 152,000[3]

Table 2: Concentrations of Selected Organophosphate Esters in Indoor Dust from Various Regions

CompoundRegionMedian Concentration (ng/g)Concentration Range (ng/g)Reference
Total Organophosphate Esters (ΣOPEs)12 Countries1,57149.4 - 249,000[4]
Chlorinated OPEs12 Countries800Not Reported[4]
Alkyl-OPEs12 Countries480Not Reported[4]
Aryl-OPEs12 Countries270Not Reported[4]
Tris(2-butoxyethyl) phosphate (TBOEP)Tampa Bay, USA4,641Not Reported[5]
Triphenyl phosphate (TPHP)Tampa Bay, USA1,046Not Reported[5]
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)Tampa Bay, USA530Not Reported[5]

Experimental Protocols

This section provides detailed protocols for the analysis of IPPDP in dust samples, from collection to instrumental analysis.

Dust Sample Collection and Preparation

Objective: To collect and prepare a homogenous dust sample for extraction.

Materials:

  • High-volume small surface sampler or a vacuum cleaner with a dedicated dust collection thimble.

  • Stainless steel sieves (e.g., 150 µm or 300 µm mesh size).

  • Glass vials, pre-cleaned.

  • Spatula.

Protocol:

  • Collect a representative sample of dust from the desired indoor environment.

  • Transfer the collected dust to the laboratory.

  • Sieve the dust sample through a stainless steel sieve to remove larger debris and obtain a fine, homogenous powder.[6]

  • Store the sieved dust in a pre-cleaned glass vial at -20°C until extraction.

Sample Extraction

Objective: To extract IPPDP and other OPEs from the dust matrix.

Materials:

  • Sieved dust sample.

  • Extraction solvent: Hexane (B92381)/Acetone (1:1, v/v) or Toluene.

  • Internal standards (e.g., deuterated Triphenyl Phosphate, TPHP-d15).

  • Glass centrifuge tubes.

  • Vortex mixer.

  • Ultrasonic bath.

  • Centrifuge.

Protocol:

  • Weigh approximately 50 mg of the sieved dust sample into a glass centrifuge tube.[6]

  • Spike the sample with an appropriate internal standard solution.

  • Add 10 mL of the extraction solvent to the tube.

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[2]

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the dust particles.[2]

  • Carefully transfer the supernatant (the solvent extract) to a clean tube.

  • Repeat the extraction (steps 3-7) two more times with fresh solvent.

  • Combine the supernatants from all three extractions.

  • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

Extract Cleanup (Solid Phase Extraction - SPE)

Objective: To remove interfering compounds from the sample extract.

Materials:

  • Concentrated sample extract.

  • SPE cartridges (e.g., Florisil or Oasis HLB).

  • Hexane.

  • Ethyl acetate (B1210297).

  • Nitrogen evaporator.

Protocol:

  • Condition the SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of hexane through it.

  • Load the concentrated sample extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of hexane to elute non-polar interferences.

  • Elute the target analytes, including IPPDP, with 10 mL of ethyl acetate.

  • Collect the eluate and evaporate it to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., ethyl acetate for GC-MS or methanol/water for LC-MS/MS) for instrumental analysis.

Instrumental Analysis

Both GC-MS and LC-MS/MS are suitable for the quantification of IPPDP in dust extracts. The choice of instrument will depend on availability and the specific requirements of the analysis.

GC-MS Analysis

Protocol:

  • Gas Chromatograph (GC): Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer (MS): Single quadrupole or ion trap.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[7]

Table 3: Recommended GC-MS SIM Ions for 4-Isopropylphenyl Diphenyl Phosphate

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
4-Isopropylphenyl Diphenyl Phosphate36832523194

Note: The molecular ion for IPPDP is m/z 368. The ion at m/z 325 corresponds to the loss of the isopropyl group. The ion at m/z 231 corresponds to the diphenyl phosphate fragment, and m/z 94 corresponds to the phenol (B47542) fragment.[8]

LC-MS/MS Analysis

Protocol:

  • Liquid Chromatograph (LC): Waters ACQUITY UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Mass Spectrometer (MS): Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Table 4: Recommended LC-MS/MS MRM Transitions for 4-Isopropylphenyl Diphenyl Phosphate

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
4-Isopropylphenyl Diphenyl Phosphate369.1171.195.1Optimize experimentally

Note: The precursor ion [M+H]+ for IPPDP is m/z 369.1. Product ions should be optimized on the specific instrument.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_cleanup Cleanup (SPE) cluster_analysis Instrumental Analysis DustCollection Dust Collection (Vacuum/Sampler) Sieving Sieving (e.g., <150 µm) DustCollection->Sieving Weighing Weighing (~50 mg) Sieving->Weighing Spiking Spiking (Internal Standard) Weighing->Spiking SolventAddition Solvent Addition (Hexane:Acetone) Spiking->SolventAddition Ultrasonication Ultrasonication (30 min) SolventAddition->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Concentration Concentration (Nitrogen Evaporation) SupernatantCollection->Concentration SampleLoading Sample Loading Concentration->SampleLoading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->SampleLoading Washing Washing (Hexane) SampleLoading->Washing Elution Elution (Ethyl Acetate) Washing->Elution FinalConcentration Final Concentration & Reconstitution Elution->FinalConcentration GCMS GC-MS Analysis FinalConcentration->GCMS LCMSMS LC-MS/MS Analysis FinalConcentration->LCMSMS

Caption: Experimental workflow for the analysis of 4-Isopropylphenyl Diphenyl Phosphate in dust.

Potential Toxicological Signaling Pathway

The toxicological mechanisms of IPPDP are not fully elucidated. However, studies on related organophosphate esters suggest potential disruption of nuclear receptor signaling, such as the Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathway, which is a key regulator of lipid metabolism.[6][9]

Signaling_Pathway cluster_cellular Cellular Effects cluster_physiological Physiological Outcomes IPPDP 4-Isopropylphenyl Diphenyl Phosphate (IPPDP) Exposure PPARa PPARα Activation/ Inhibition IPPDP->PPARa Disruption ReproductiveToxicity Reproductive & Developmental Toxicity IPPDP->ReproductiveToxicity Neurotoxicity Neurotoxicity IPPDP->Neurotoxicity PPRE Peroxisome Proliferator Response Element (PPRE) in DNA PPARa->PPRE Binds as a heterodimer with RXR RXR RXR RXR->PPRE GeneExpression Altered Gene Expression (Lipid Metabolism Genes) PPRE->GeneExpression LipidMetabolism Disrupted Lipid Metabolism GeneExpression->LipidMetabolism Hepatotoxicity Hepatotoxicity LipidMetabolism->Hepatotoxicity

Caption: Potential signaling pathway disruption by 4-Isopropylphenyl Diphenyl Phosphate.

Conclusion

The methods outlined in these application notes provide a robust framework for the reliable quantification of 4-Isopropylphenyl Diphenyl Phosphate in indoor dust samples. Accurate measurement of IPPDP is essential for assessing human exposure and for furthering our understanding of the potential health risks associated with this and other organophosphate ester flame retardants. Further research is needed to fully elucidate the specific toxicological pathways of IPPDP and to establish a broader database of its occurrence in various indoor environments worldwide.

References

Application Note: Quantification of 4-Isopropylphenyl Diphenyl Phosphate Metabolites in Human Urine using 4-Isopropylphenyl Diphenyl Phosphate-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenyl diphenyl phosphate (B84403) (IPP) is a widely used organophosphate flame retardant (OPFR) and plasticizer. It is a component of various commercial flame retardant mixtures, leading to widespread human exposure. Biomonitoring of IPP exposure is crucial for assessing potential health risks. As IPP is rapidly metabolized in the body, urinary metabolites serve as key biomarkers of exposure. Accurate quantification of these metabolites requires the use of a stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation and analysis. 4-Isopropylphenyl diphenyl phosphate-d10 (IPP-d10) is an ideal internal standard for this purpose, given its chemical similarity to the target analytes. This application note provides a comprehensive overview and detailed protocols for the use of IPP-d10 in human biomonitoring studies.

Principle

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry methods for the quantification of IPP metabolites in human urine. The fundamental principle involves adding a known amount of the deuterated standard (IPP-d10) to a urine sample at the beginning of the analytical procedure. The non-deuterated (native) metabolites and the deuterated standard are then co-extracted, purified, and analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The ratio of the native analyte to the deuterated internal standard is used to calculate the concentration of the native analyte in the original sample. This approach effectively compensates for any analyte loss during sample preparation and any suppression or enhancement of the signal during analysis.

Featured Analytes

The primary target analytes for this application are the metabolites of 4-Isopropylphenyl diphenyl phosphate. The major metabolite is diphenyl phosphate (DPHP), which is a common metabolite for several aryl-OPFRs. More specific metabolites include isopropylphenyl phenyl phosphate (ip-PPP) and hydroxylated derivatives.

Data Presentation

The following tables summarize quantitative data on the urinary concentrations of relevant IPP metabolites from human biomonitoring studies.

Table 1: Urinary Concentrations of Diphenyl Phosphate (DPHP) in the U.S. Population (NHANES 2011-2018) [1][2]

Population GroupSurvey YearsGeometric Mean (ng/mL)95th Percentile (ng/mL)
Children (6-11 years)2011-20121.156.84
2013-20141.146.32
2015-20161.055.25
2017-20180.984.97
Adolescents (12-19 years)2011-20120.844.31
2013-20140.794.02
2015-20160.733.55
2017-20180.693.32
Adults (20+ years)2011-20120.754.12
2013-20140.723.89
2015-20160.683.67
2017-20180.653.48

Table 2: Urinary Concentrations of 2-((Isopropyl)phenyl)phenyl phosphate (iPPPP) in the U.S. Population (NHANES 2015-2018) [2]

Population GroupSurvey YearsGeometric Mean (ng/mL)95th Percentile (ng/mL)
Children (6-11 years)2015-20160.030.21
2017-20180.030.19
Adolescents (12-19 years)2015-20160.020.15
2017-20180.020.14
Adults (20+ years)2015-20160.020.13
2017-20180.020.12

Experimental Protocols

The following protocols are synthesized from methodologies reported in human biomonitoring studies for OPFR metabolites.

Protocol 1: Urine Sample Preparation for LC-MS/MS Analysis

1. Sample Collection and Storage:

  • Collect first-morning void urine samples in polypropylene (B1209903) containers.

  • Immediately freeze samples at -20°C or lower until analysis to prevent degradation of metabolites.

2. Enzymatic Hydrolysis (Deconjugation):

  • Thaw urine samples at room temperature.

  • To a 1.0 mL aliquot of urine, add 50 µL of an internal standard spiking solution containing this compound (e.g., at 100 ng/mL).

  • Add 200 µL of a β-glucuronidase/sulfatase enzyme solution (from Helix pomatia) in a suitable buffer (e.g., 1 M sodium acetate, pH 5).

  • Gently vortex the mixture.

  • Incubate the samples overnight (approximately 12-16 hours) at 37°C in a water bath or incubator to hydrolyze the conjugated metabolites.

3. Solid-Phase Extraction (SPE):

  • After incubation, centrifuge the samples to pellet any precipitate.

  • Condition an SPE cartridge (e.g., Oasis WAX, 30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load the supernatant from the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water to remove interferences.

  • Dry the cartridge under vacuum for approximately 5 minutes.

  • Elute the analytes with 1 mL of a suitable solvent, such as methanol or acetonitrile (B52724) containing a small percentage of a weak acid or base (e.g., 2% formic acid in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

1. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

2. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of OPFR metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized. For example:

    • DPHP: m/z 249 -> 156

    • DPHP-d10: m/z 259 -> 166

    • ip-PPP: m/z 291 -> 156

  • Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity for each analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample Spike Spike with IPP-d10 Internal Standard Urine->Spike Enzyme Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Enzyme SPE Solid-Phase Extraction (SPE) Enzyme->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (ESI-, MRM) LC->MS Quant Quantification (Ratio to IPP-d10) MS->Quant

Caption: Experimental workflow for the analysis of IPP metabolites in human urine.

metabolic_pathway IPP 4-Isopropylphenyl Diphenyl Phosphate (IPP) Metabolism Phase I Metabolism (e.g., CYP450 enzymes) IPP->Metabolism DPHP Diphenyl Phosphate (DPHP) Metabolism->DPHP ip_PPP Isopropylphenyl Phenyl Phosphate (ip-PPP) Metabolism->ip_PPP Hydroxylated Hydroxylated-IPP Metabolites Metabolism->Hydroxylated Conjugation Phase II Metabolism (e.g., UGTs, SULTs) DPHP->Conjugation ip_PPP->Conjugation Hydroxylated->Conjugation Glucuronide Glucuronide/Sulfate Conjugates Conjugation->Glucuronide Excretion Urinary Excretion Glucuronide->Excretion

Caption: Simplified metabolic pathway of 4-Isopropylphenyl Diphenyl Phosphate (IPP).

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Solid Phase Extraction of 4-Isopropylphenyl Diphenyl Phosphate (B84403)

This document provides a detailed protocol for the solid phase extraction (SPE) of 4-Isopropylphenyl Diphenyl Phosphate (IPPDP), an organophosphate flame retardant, from aqueous samples. The methodology is intended for analytical chemists, environmental scientists, and researchers in drug development requiring the sensitive and accurate quantification of this compound in various matrices.

Introduction

4-Isopropylphenyl Diphenyl Phosphate (IPPDP) is a member of the organophosphate flame retardant (OPFR) family and is used as a plasticizer and flame retardant in a variety of consumer and industrial products[1]. Due to its widespread use, IPPDP can be released into the environment, leading to the contamination of water sources. Its analysis is crucial for environmental monitoring and human exposure assessment. Solid phase extraction is a widely used technique for the extraction and pre-concentration of OPFRs from environmental samples prior to chromatographic analysis[2][3]. This application note details a robust SPE method for the isolation of IPPDP from water samples.

Principle of the Method

The solid phase extraction of IPPDP from aqueous samples is based on a reversed-phase mechanism. Due to its hydrophobic nature, when a water sample is passed through a cartridge containing a nonpolar sorbent, IPPDP partitions from the polar aqueous phase and is retained on the sorbent. Subsequently, polar impurities are washed away, and the retained IPPDP is eluted with a small volume of an organic solvent. This process not only cleans up the sample by removing interfering matrix components but also concentrates the analyte, thereby enhancing the sensitivity of subsequent analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the SPE of IPPDP based on data from similar organophosphate flame retardants.

ParameterTypical ValueAnalytical MethodNotes
Recovery 70-120%GC-MS or LC-MS/MSThe general recovery for organophosphate flame retardants from water samples using SPE is reported to be in the range of 67% to 105%[2]. A mean recovery of 98.9% ± 6% has been reported for isopropylated phenyl phosphates in air samples using SPE for cleanup[4][5].
Relative Standard Deviation (RSD) < 15%GC-MS or LC-MS/MSPrecision is expected to be high for a validated method[3].
Limit of Quantification (LOQ) Low ng/L to µg/L rangeGC-MS or LC-MS/MSThe LOQ is dependent on the sensitivity of the analytical instrument used. For isopropylated phenyl phosphates in air, an LOQ of 0.050 mg/m³ has been reported[4][5].
Linearity (r²) > 0.99GC-MS or LC-MS/MSA strong linear relationship between concentration and response is expected[3].

Experimental Protocols

This section provides a detailed methodology for the solid phase extraction of IPPDP from water samples.

1. Materials and Reagents

  • SPE Cartridges : C18 (500 mg, 6 mL) or polymeric sorbents (e.g., Styrene-DVB) are recommended[2]. Supelclean™ ENVI-Florisil® SPE Tubes (500 mg/3 mL) can also be used for sample cleanup[4].

  • Reagents :

  • Apparatus :

    • Solid Phase Extraction Vacuum Manifold

    • Sample collection vials

    • Evaporation system (e.g., nitrogen evaporator with a water bath)

    • Vortex mixer

2. Sample Preparation

  • Collect water samples in clean glass containers.

  • If the sample contains particulate matter, filter it through a glass fiber filter (e.g., 1.2 µm) before extraction.

  • For a 1 L water sample, it is recommended to add a surrogate or internal standard to monitor the efficiency of the extraction process.

3. Solid Phase Extraction Protocol

The following protocol is based on a reversed-phase SPE mechanism.

  • Step 1: Cartridge Conditioning

    • Place the SPE cartridges on a vacuum manifold.

    • Pass 5 mL of ethyl acetate through the cartridge to wet the sorbent.

    • Pass 5 mL of methanol through the cartridge.

    • Equilibrate the sorbent by passing 10 mL of reagent water through the cartridge. Do not allow the sorbent to dry at this stage[2].

  • Step 2: Sample Loading

    • Load the 1 L water sample onto the conditioned SPE cartridge.

    • Maintain a slow and steady flow rate of approximately 5-10 mL/min to ensure efficient retention of IPPDP[2].

  • Step 3: Washing (Interference Elution)

    • After the entire sample has passed through the cartridge, wash it with 5 mL of a 5% methanol in water solution to remove polar impurities[2].

    • Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-20 minutes. This step is crucial for efficient elution with an organic solvent[2].

  • Step 4: Elution

    • Place a collection tube inside the vacuum manifold.

    • Elute the retained IPPDP from the cartridge by passing 8-10 mL of ethyl acetate or dichloromethane through the sorbent[2].

    • Alternative Elution: A mixture of acetone and n-hexane can be used as a non-chlorinated alternative. A two-step elution with 10 mL of 1:1 acetone:n-hexane followed by 10 mL of 1:9 acetone:n-hexane can be effective.

    • Collect the eluate. A slow flow rate during elution is recommended to ensure complete desorption[2].

  • Step 5: Eluate Post-Treatment

    • Concentrate the collected eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath set at 35-40°C[2].

    • The concentrated extract is now ready for analysis by GC-MS or LC-MS/MS. If necessary, a solvent exchange can be performed by evaporating to near dryness and reconstituting in a solvent compatible with the analytical instrument[2].

Diagrams

Experimental Workflow for SPE of IPPDP

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Sample 1. Water Sample Collection (1 L) Condition 2. SPE Cartridge Conditioning (Ethyl Acetate, Methanol, Water) Load 3. Sample Loading (5-10 mL/min) Condition->Load Wash 4. Washing (5% Methanol in Water) Load->Wash Dry 5. Cartridge Drying (Nitrogen Stream) Wash->Dry Elute 6. Elution (Ethyl Acetate or Dichloromethane) Dry->Elute Concentrate 7. Eluate Concentration (Nitrogen Evaporation) Elute->Concentrate Analysis 8. Analysis (GC-MS or LC-MS/MS) Concentrate->Analysis

A diagram illustrating the experimental workflow for the solid phase extraction of 4-Isopropylphenyl Diphenyl Phosphate.

Logical Relationship for SPE Method Development

SPE_Development cluster_protocol Analyte Analyte Properties (IPPDP: hydrophobic, nonpolar) Mechanism SPE Mechanism Selection (Reversed-Phase) Analyte->Mechanism Matrix Sample Matrix (Aqueous) Matrix->Mechanism Sorbent Sorbent Choice (C18 or Polymeric) Mechanism->Sorbent Protocol Protocol Optimization Sorbent->Protocol Conditioning Conditioning Solvents Protocol->Conditioning Loading Loading Flow Rate Protocol->Loading Washing Wash Solution Protocol->Washing Elution Elution Solvent Protocol->Elution

A diagram showing the logical steps for developing a solid phase extraction method for IPPDP.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 4-Isopropylphenyl Diphenyl Phosphate (IPPDP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the analysis of 4-Isopropylphenyl Diphenyl Phosphate (IPPDP). It is intended for researchers, scientists, and drug development professionals working with complex sample matrices.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during IPPDP analysis.

Issue 1: Poor recovery of IPPDP during sample preparation.

Possible Cause: Suboptimal extraction method for the sample matrix.

Troubleshooting Steps:

  • Evaluate Extraction Technique: The choice between Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) is critical and depends on the sample matrix. For aqueous samples like water, reversed-phase SPE is often effective. For biological matrices like plasma, which are rich in lipids, more rigorous cleanup might be necessary.

  • Optimize SPE Protocol:

    • Sorbent Selection: For a nonpolar compound like IPPDP, a reversed-phase sorbent is a suitable choice.

    • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned (e.g., with ethyl acetate (B1210297) followed by methanol) and equilibrated (e.g., with reagent water). Do not let the sorbent run dry before loading the sample.[1]

    • Sample Loading: Maintain a slow and steady flow rate (e.g., 5-10 mL/min) to ensure efficient retention of IPPDP.[1]

    • Washing: Use a weak solvent (e.g., 5% methanol (B129727) in water) to remove polar interferences without eluting the analyte.[1]

    • Elution: Use a strong, nonpolar organic solvent like ethyl acetate or dichloromethane (B109758) to elute the IPPDP. Ensure complete desorption by using an adequate volume and a slow flow rate.[1]

  • Optimize LLE Protocol:

    • Solvent Selection: Choose a water-immiscible organic solvent in which IPPDP has high solubility.

    • pH Adjustment: The pH of the aqueous sample can influence the extraction efficiency of ionizable matrix components.

    • Emulsion Formation: If emulsions form, they can be broken by centrifugation, addition of salt, or cooling.

  • Consider Advanced Techniques: For particularly challenging matrices, consider techniques like dispersive solid-phase extraction (d-SPE), which has been shown to be effective for organophosphate analysis in lipid-rich samples.[2]

Issue 2: Significant ion suppression or enhancement observed in LC-MS/MS analysis.

Possible Cause: Co-eluting matrix components interfering with the ionization of IPPDP. This is a common phenomenon, especially with electrospray ionization (ESI).[3]

Troubleshooting Steps:

  • Confirm Matrix Effects:

    • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of IPPDP standard is infused into the mass spectrometer post-column while a blank extracted sample matrix is injected. Dips or rises in the baseline signal indicate matrix effects.[3]

    • Quantitative Assessment: Compare the peak area of IPPDP in a standard solution to the peak area of IPPDP spiked into a blank sample extract after all preparation steps. A significant difference indicates the presence of matrix effects.[3]

  • Improve Chromatographic Separation:

    • Gradient Optimization: Modify the mobile phase gradient to better separate IPPDP from interfering matrix components.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter selectivity.

  • Enhance Sample Cleanup:

    • SPE Optimization: Employ a more rigorous SPE cleanup. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide cleaner extracts than reversed-phase SPE alone.[3]

    • d-SPE: For lipid-rich matrices, d-SPE with sorbents like primary secondary amine (PSA) bonded silica (B1680970) can effectively remove interfering lipids.[2]

  • Change Ionization Source: If available, consider switching from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to matrix effects than ESI for the analysis of organophosphate esters.[2][4]

  • Dilute the Sample: A simple and effective way to reduce matrix effects is to dilute the sample extract.[4] This reduces the concentration of interfering components, although it may compromise the limit of quantification.

  • Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has gone through the entire sample preparation procedure. This helps to compensate for systematic matrix effects.

  • Employ an Isotopic Labeled Internal Standard: The use of a stable isotopically labeled internal standard (e.g., d15-Triphenyl phosphate) is the most effective way to compensate for matrix effects, as it will be affected by ion suppression or enhancement in the same way as the native analyte.[5]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of IPPDP analysis?

A1: Matrix effects are the alteration of the ionization efficiency of IPPDP by co-eluting, undetected components in the sample matrix.[3] These effects can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), compromising the accuracy, precision, and sensitivity of the analysis.[3] Electrospray ionization (ESI) is particularly prone to these effects.[3]

Q2: What are the common sources of matrix effects in biological samples?

A2: In biological matrices such as plasma, phospholipids (B1166683) are a major source of matrix effects in LC-MS analysis.[6] Other endogenous components like salts, proteins, and other lipids can also contribute to ion suppression or enhancement.[7]

Q3: How can I minimize matrix effects during sample preparation?

A3: The primary strategy is to remove interfering components before the sample extract is introduced into the mass spectrometer.[3] This can be achieved through:

  • Solid Phase Extraction (SPE): A well-optimized SPE protocol can effectively clean up the sample. Mixed-mode SPE is particularly effective at removing a wide range of interferences.[3]

  • Liquid-Liquid Extraction (LLE): LLE can provide clean extracts, although recovery may be variable for some analytes.[3]

  • Dispersive Solid-Phase Extraction (d-SPE): This technique is particularly useful for complex matrices like food and environmental samples, and has been shown to be effective for organophosphate flame retardants.[2]

Q4: When should I use an isotopically labeled internal standard?

A4: It is highly recommended to use an isotopically labeled internal standard whenever possible, especially when dealing with complex matrices where significant matrix effects are expected. The internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing accurate correction during quantification.

Q5: Is GC-MS or LC-MS/MS better for IPPDP analysis?

A5: Both GC-MS and LC-MS/MS are suitable for the analysis of IPPDP.[5][8] The choice often depends on the sample matrix and the available instrumentation. LC-MS/MS is generally preferred for biological samples as it often requires less sample derivatization. However, matrix effects can be more pronounced in LC-MS/MS with ESI. GC-MS can be a robust alternative, and for some organophosphates, it is a well-established method.[5]

Data and Protocols

Quantitative Data Summary

Table 1: Comparison of Matrix Effects with Different Ionization Sources for Organophosphate Esters in Egg and Liver Samples.

Ionization SourceMatrix Effect Range (%)Reference
APCI(+)40 - 94[2]
ESI(+)0 - 36[2]

Note: Matrix effect was calculated as (1 - (peak area in matrix / peak area in solvent)) x 100%. A higher value indicates greater ion suppression.

Table 2: Recovery of Organophosphate Esters using d-SPE from Egg and Liver Samples.

SorbentRecovery Range (%)Relative Standard Deviation (%)Reference
Primary Secondary Amine (PSA)54 - 113< 17[2]
Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for IPPDP from Water Samples

This protocol is based on a reversed-phase SPE mechanism suitable for nonpolar analytes like IPPDP in aqueous matrices.[1]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 10 mL of reagent water through the cartridge. Do not allow the sorbent to go dry.[1]

  • Sample Loading:

    • Load the water sample (e.g., 1 L) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[1]

  • Washing (Interference Elution):

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.[1]

    • Dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.[1]

  • Elution:

    • Elute the retained IPPDP from the cartridge with 8-10 mL of ethyl acetate or dichloromethane.[1]

  • Eluate Post-Treatment:

    • Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.

    • The extract is now ready for analysis or can be solvent-exchanged into a mobile-phase compatible solvent.[1]

Protocol 2: Liquid-Liquid Extraction (LLE) for IPPDP from Biological Plasma

This is a general protocol that can be adapted for the extraction of IPPDP from plasma.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an appropriate internal standard.

  • Extraction:

    • Add 5 mL of a suitable water-immiscible organic solvent (e.g., methyl tert-butyl ether or a hexane/dichloromethane mixture).

    • Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection:

    • Transfer the organic layer to a clean tube.

    • Repeat the extraction process on the aqueous layer and combine the organic extracts.

  • Dry-down and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample (e.g., Plasma, Water) spike Spike with Internal Standard sample->spike Add IS extraction Extraction (LLE or SPE) spike->extraction Choose Method cleanup Extract Cleanup (d-SPE, etc.) extraction->cleanup If needed concentrate Concentration & Reconstitution extraction->concentrate cleanup->concentrate lcms LC-MS/MS Analysis concentrate->lcms Inject data Data Processing lcms->data Quantify result Final Result data->result Report

Caption: Workflow for the analysis of IPPDP from sample collection to final result.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Significant Ion Suppression/ Enhancement Detected? improve_chrom Optimize Chromatography (Gradient, Column) start->improve_chrom Yes end_node Problem Resolved start->end_node No enhance_cleanup Enhance Sample Cleanup (e.g., Mixed-Mode SPE) improve_chrom->enhance_cleanup change_ion Change Ionization Source (ESI to APCI) enhance_cleanup->change_ion dilute Dilute Sample Extract change_ion->dilute matrix_match Use Matrix-Matched Calibrants dilute->matrix_match use_is Use Isotopically Labeled Internal Standard matrix_match->use_is use_is->end_node

Caption: Decision tree for troubleshooting matrix effects in IPPDP analysis.

References

Improving recovery of 4-Isopropylphenyl Diphenyl Phosphate from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Isopropylphenyl Diphenyl Phosphate (B84403) (IPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery and quantification of IPP from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is 4-Isopropylphenyl Diphenyl Phosphate (IPP) and why is its analysis important?

A1: 4-Isopropylphenyl Diphenyl Phosphate (IPP) is an organophosphate ester commonly used as a flame retardant and plasticizer in a variety of consumer and industrial products.[1] Its analysis is crucial due to its widespread presence in the environment and potential for adverse health effects, necessitating sensitive and reliable methods for its quantification in matrices such as water, soil, dust, and biological samples.[2][3]

Q2: What are the primary analytical methods for the determination of IPP?

A2: The most common analytical methods for IPP and other organophosphate flame retardants (OPFRs) are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive and selective detection.[4]

  • GC-MS is well-suited for volatile and semi-volatile compounds like IPP and is frequently used for environmental and consumer product samples.[5]

  • LC-MS/MS is a powerful technique, particularly for analyzing IPP isomers and its metabolites in complex matrices like indoor dust, offering high sensitivity and selectivity.[3]

Q3: Which solvents are recommended for dissolving and extracting IPP?

A3: IPP is soluble in various organic solvents. For sample extraction from solid matrices, toluene (B28343) and ethyl acetate (B1210297) are commonly used.[6] A mixture of n-hexane and acetone (B3395972) has also been shown to be effective for extracting OPFRs from dust and skin wipe samples.[7] For water samples, reversed-phase solid-phase extraction (SPE) is typically followed by elution with a nonpolar organic solvent like ethyl acetate or dichloromethane (B109758).[7]

Q4: What are "matrix effects" and how can they impact my IPP analysis?

A4: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. This can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analysis, particularly in LC-MS/MS. To mitigate matrix effects, strategies include optimizing sample cleanup, diluting the sample extract, or using matrix-matched calibration standards.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 4-Isopropylphenyl Diphenyl Phosphate.

Low Analyte Recovery
Potential Cause Recommended Solution
Incomplete Extraction The chosen solvent may not be optimal for your specific matrix. Test a range of solvents with varying polarities (e.g., toluene, ethyl acetate, hexane/acetone mixtures).[7] Increase extraction efficiency by using techniques like sonication or microwave-assisted extraction, and ensure the sample is adequately homogenized before extraction.
Analyte Loss During Cleanup IPP may be irreversibly adsorbed to the solid-phase extraction (SPE) sorbent or lost during solvent evaporation. Optimize the SPE method by testing different sorbents (e.g., C18, Florisil) and elution solvents.[6][7] Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness.
Analyte Degradation Aryl phosphates can be susceptible to hydrolysis under certain pH or temperature conditions. Ensure that the pH of your sample and extraction solvents is controlled and avoid excessive heat during sample processing.
Poor Phase Separation (LLE) Emulsions can form during liquid-liquid extraction, leading to poor recovery. To break emulsions, try adding salt (salting out), centrifuging the sample at a higher speed, or filtering the organic layer through a bed of anhydrous sodium sulfate.
Poor Chromatography / Peak Shape Issues
Potential Cause Recommended Solution
Peak Tailing Active sites in the GC inlet liner or on the column can cause peak tailing. Use a deactivated inlet liner and a high-quality, low-bleed GC column (e.g., HP-5MS).[8] If tailing persists, you may need to trim the first few centimeters of the column or replace it.
Peak Fronting This can be caused by column overload or an inappropriate injection solvent. Inject a smaller sample volume or dilute your sample. Ensure the injection solvent is compatible with the mobile phase (LC) or the stationary phase (GC).
Split Peaks Split peaks can result from a poorly cut column end, improper column installation, or issues with the injection technique. Ensure the column is cut cleanly and installed correctly in the injector and detector.
Retention Time Shifts Inconsistent retention times can be caused by leaks in the system, fluctuations in oven temperature or carrier gas flow rate (GC), or changes in mobile phase composition (LC). Perform a leak check, verify instrument parameters, and ensure the mobile phase is properly mixed and degassed.[9]
High Background or Interferences
Potential Cause Recommended Solution
Contamination Solvents, reagents, glassware, or the laboratory environment can be sources of contamination. Use high-purity solvents and reagents, thoroughly clean all glassware, and analyze a method blank with each sample batch to identify and eliminate sources of contamination.[10]
Matrix Interferences Co-eluting matrix components can produce signals that overlap with the analyte of interest. Improve the selectivity of the sample preparation method (e.g., use a more specific SPE sorbent or a cleanup step with silica (B1680970) gel). Optimize the chromatographic separation to resolve the analyte from interfering peaks. For MS detection, use high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) with specific transitions to enhance selectivity.

Data Presentation

Table 1: Typical Recovery Rates for Organophosphate Flame Retardants (OPFRs) from Various Matrices

Note: Data may not be specific to 4-Isopropylphenyl Diphenyl Phosphate but is representative of the compound class.

MatrixExtraction MethodAnalytical MethodAverage Recovery (%)Reference
WaterSolid Phase Extraction (SPE)GC-MS67 - 105
Sediment/SoilMicrowave-Assisted Extraction (MAE)GC-MS78 - 105[11]
Indoor DustSonication with n-hexane/acetoneLC-MS/MS>80[7]
Workplace AirEthyl Acetate ExtractionGC-MS98.9 ± 6
SoilMatrix Solid-Phase Dispersion (MSPD)GC-MS/MS70.4 - 115.4[12]
Table 2: Example GC-MS and LC-MS/MS Method Parameters for IPP Analysis
ParameterGC-MSLC-MS/MS
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[8]C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)[8]
Injector Splitless, 280 °C[8]-
Carrier Gas Helium, 1.2 mL/min[8]-
Oven Program 70°C (2 min), ramp 15°C/min to 200°C, ramp 10°C/min to 280°C (5 min)[8]Gradient elution with water and acetonitrile/methanol (B129727) (both with 0.1% formic acid)[8]
Ionization Mode Electron Ionization (EI), 70 eV[8]Electrospray Ionization (ESI), Positive Mode[8]
Acquisition Mode Selected Ion Monitoring (SIM) or Full ScanMultiple Reaction Monitoring (MRM)[8]
Precursor Ion (m/z) -369.1
Product Ions (m/z) -327.1, 199.1, 155.1 (Example transitions, optimization required)

Experimental Protocols

Protocol 1: Extraction of IPP from Water Samples using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of IPP from water using a reversed-phase SPE cartridge.

  • Sample Preparation:

    • Filter the water sample (e.g., 1 L) through a glass fiber filter to remove suspended solids.

    • If necessary, adjust the pH of the sample.

  • SPE Cartridge Conditioning:

    • Place a reversed-phase SPE cartridge (e.g., C18 or equivalent) on a vacuum manifold.

    • Pass 5 mL of ethyl acetate through the cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 10 mL of reagent water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to go dry.[7]

  • Sample Loading:

    • Load the water sample onto the conditioned SPE cartridge at a slow, steady flow rate of approximately 5-10 mL/min.[7]

  • Washing (Interference Elution):

    • After the entire sample has passed through, wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.[7]

    • Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-15 minutes.[7]

  • Elution:

    • Place a collection tube in the vacuum manifold.

    • Elute the retained IPP from the cartridge by passing 8-10 mL of ethyl acetate or dichloromethane through the sorbent at a slow flow rate.[7]

  • Eluate Post-Treatment:

    • Concentrate the collected eluate to approximately 1 mL using a gentle stream of nitrogen.

    • The concentrated extract is now ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: Extraction of IPP from Solid Matrices (e.g., Dust, Soil) using Sonication

This protocol provides a general procedure for the extraction of IPP from solid samples.

  • Sample Preparation:

    • Homogenize the solid sample. For soil, air-dry and sieve to remove large debris.

    • Weigh approximately 1-5 grams of the prepared sample into a glass centrifuge tube.

  • Extraction:

    • Add a suitable volume of extraction solvent (e.g., 10 mL of toluene or a 3:1 v/v mixture of n-hexane and acetone) to completely immerse the sample.[7]

    • Vortex the sample for 1 minute.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[7]

  • Extract Collection:

    • Centrifuge the sample to separate the extract from the solid residue.

    • Carefully transfer the supernatant (extract) to a clean tube.

    • Repeat the extraction process with fresh solvent for exhaustive extraction if necessary.

  • Concentration and Cleanup:

    • Combine the extracts and concentrate to approximately 1 mL under a gentle stream of nitrogen.

    • If significant matrix interferences are present, a cleanup step using a silica gel or Florisil column may be necessary.

    • The extract is now ready for analysis.

Visualizations

experimental_workflow node_start Complex Matrix (Water, Soil, Dust) node_prep Sample Preparation (Homogenization, Filtration) node_start->node_prep node_extraction Extraction node_prep->node_extraction node_cleanup Extract Cleanup (Optional - SPE, Silica Gel) node_extraction->node_cleanup If interferences are high node_concentration Concentration & Solvent Exchange node_extraction->node_concentration If interferences are low node_cleanup->node_concentration node_analysis Instrumental Analysis (GC-MS or LC-MS/MS) node_concentration->node_analysis node_end Data Processing & Quantification node_analysis->node_end

Caption: General experimental workflow for IPP analysis.

troubleshooting_flowchart start Problem: Low IPP Recovery check_extraction Is extraction efficient? start->check_extraction optimize_solvent Optimize Solvent & Method (e.g., Sonication, MAE) check_extraction->optimize_solvent No check_cleanup Is analyte lost during cleanup? check_extraction->check_cleanup Yes optimize_solvent->check_cleanup optimize_spe Optimize SPE Sorbent/Eluent check_cleanup->optimize_spe Yes check_evaporation Is analyte lost during evaporation? check_cleanup->check_evaporation No optimize_spe->check_evaporation gentle_evaporation Use Gentle N2 Stream Avoid Complete Dryness check_evaporation->gentle_evaporation Yes check_degradation Is analyte degrading? check_evaporation->check_degradation No gentle_evaporation->check_degradation control_ph_temp Control pH and Temperature check_degradation->control_ph_temp Yes end_node Recovery Improved check_degradation->end_node No control_ph_temp->end_node

Caption: Troubleshooting logic for low IPP recovery.

References

4-Isopropylphenyl Diphenyl Phosphate-d10 stability in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Isopropylphenyl Diphenyl Phosphate-d10 (4-IPPDP-d10). This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the stability of this compound in organic solvents during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for this compound?

A: this compound, whether in neat form or in solution, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To minimize degradation, it is crucial to protect the compound from light and moisture. For solutions, refrigeration at approximately 4°C is recommended.[2]

Q2: In which organic solvents is this compound expected to be stable?

Q3: Are there any solvents I should avoid when working with this compound?

A: Caution should be exercised when using protic solvents, especially under basic or acidic conditions, as organophosphate esters are susceptible to hydrolysis. Triphenyl phosphate (B84403), a structurally similar compound, shows increased hydrolysis rates under alkaline conditions.[4][5] Therefore, it is advisable to avoid prolonged storage in alcohols, particularly if water is present, or in any solvent system with a non-neutral pH.

Q4: What are the potential degradation pathways for this compound in organic solvents?

A: The primary abiotic degradation pathway of concern for 4-IPPDP-d10 in the presence of moisture is hydrolysis. This would involve the cleavage of the phosphate ester bonds, leading to the formation of diphenyl phosphate-d10 and 4-isopropylphenol, or potentially phenyl phosphate-d5 and other related species. In the presence of strong reducing agents, organophosphates can form highly toxic phosphine (B1218219) gas.[6] Partial oxidation may lead to the release of toxic phosphorus oxides.[6] While direct photolysis in sunlight is not expected to be a major degradation pathway for similar compounds like triphenyl phosphate, UV-driven advanced oxidation processes can degrade it.

Q5: How does temperature affect the stability of this compound solutions?

A: As with most chemical compounds, higher temperatures will likely accelerate the degradation of 4-IPPDP-d10. For long-term storage of solutions, refrigeration at around 4°C is recommended to minimize any potential degradation.[2] For routine laboratory use at room temperature, it is advisable to prepare fresh solutions or use them within a timeframe established by your own stability checks.

Troubleshooting Guides

Issue: Inconsistent analytical results when using a 4-IPPDP-d10 stock solution.

  • Possible Cause 1: Solvent Evaporation. Over time, the solvent in your stock solution may evaporate, leading to an increase in the concentration of 4-IPPDP-d10.

    • Troubleshooting Step: Ensure your storage vials are tightly sealed. Use vials with PTFE-lined caps (B75204) to minimize evaporation. Periodically check the solvent volume and consider preparing fresh stock solutions at regular intervals.

  • Possible Cause 2: Compound Degradation. The stock solution may have degraded due to improper storage conditions or age.

    • Troubleshooting Step: Review your storage procedures. Is the solution protected from light and stored at a consistently cool temperature? If degradation is suspected, prepare a fresh stock solution from a neat standard. It is good practice to run a quality control check on a new stock solution against a previously validated standard.

  • Possible Cause 3: Adsorption to a Container. Some organophosphate compounds have been observed to adsorb to certain types of plastic.

    • Troubleshooting Step: If you are using plastic containers for storage or sample preparation, consider switching to amber glass vials to minimize the risk of adsorption.

Data on Stability and Hydrolysis of Related Compounds

Direct quantitative data on the stability of this compound in various organic solvents is limited. However, data from related compounds can provide valuable insights.

CompoundConditionMatrix/SolventHalf-lifeReference
Triphenyl PhosphatepH 9Water3 days[4]
Triphenyl PhosphatepH 7Water19 days[4]
Triphenyl PhosphatepH 5Water28 days[4]
Isopropylphenyl Diphenyl PhosphateAerobicActivated Sludge>98% degradation in 7 days[7]

Experimental Protocols

Protocol: Short-Term Stability Assessment of 4-IPPDP-d10 in an Organic Solvent

  • Objective: To determine the stability of a 4-IPPDP-d10 solution in a chosen organic solvent over a typical experimental timeframe.

  • Materials:

    • 4-IPPDP-d10 neat standard

    • High-purity organic solvent (e.g., acetonitrile (B52724), toluene)

    • Amber glass autosampler vials with PTFE-lined caps

    • Analytical balance

    • Volumetric flasks

    • LC-MS/MS or GC-MS system

  • Methodology:

    • Prepare a stock solution of 4-IPPDP-d10 in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare several replicate working solutions at a lower concentration (e.g., 1 µg/mL) in amber glass vials.

    • Analyze one of the freshly prepared working solutions (T=0) using a validated LC-MS/MS or GC-MS method to determine the initial peak area or concentration.

    • Store the remaining replicate vials under the desired experimental conditions (e.g., room temperature on the benchtop, refrigerated at 4°C).

    • At specified time points (e.g., 6 hours, 12 hours, 24 hours, 48 hours, 1 week), analyze a vial from each storage condition.

    • Compare the peak area or calculated concentration at each time point to the initial (T=0) measurement. A change of more than a predefined percentage (e.g., 5-10%) may indicate instability.

Visualizations

experimental_workflow prep_stock Prepare Stock Solution (e.g., 1 mg/mL) prep_work Prepare Replicate Working Solutions (e.g., 1 µg/mL) prep_stock->prep_work t0_analysis T=0 Analysis (LC/GC-MS) prep_work->t0_analysis storage Store Replicates under Varied Conditions (Temp, Light) prep_work->storage comparison Compare Results to T=0 t0_analysis->comparison time_points Analyze at Time Points (T=x, T=y, T=z) storage->time_points time_points->comparison conclusion Assess Stability comparison->conclusion

Caption: Workflow for assessing the short-term stability of 4-IPPDP-d10 solutions.

degradation_pathway parent 4-Isopropylphenyl Diphenyl Phosphate-d10 hydrolysis Hydrolysis (H2O) parent->hydrolysis dp_d10 Diphenyl Phosphate-d10 hydrolysis->dp_d10 ipp 4-Isopropylphenol hydrolysis->ipp

Caption: A potential hydrolysis pathway for this compound.

References

Technical Support Center: Analysis of 4-Isopropylphenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Isopropylphenyl Diphenyl Phosphate (B84403) (IPP).

Frequently Asked Questions (FAQs)

Q1: What is 4-Isopropylphenyl Diphenyl Phosphate (IPP), and why is its analysis important?

A1: 4-Isopropylphenyl Diphenyl Phosphate (IPP) is an organophosphate ester. It is part of a broader group of isopropylated triphenyl phosphates (IPPs), which are complex isomeric mixtures.[1][2][3] IPPs are widely used as flame retardants and plasticizers in various materials, including PVC products, polyurethanes, adhesives, and paints.[3][4] Due to their potential for environmental persistence and human exposure, accurate analytical methods are crucial for monitoring their levels in various matrices.

Q2: What are the primary analytical techniques for the determination of IPP?

A2: The most common and robust analytical method for the determination of IPP and its isomers is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][2][3] This technique allows for the separation of the complex isomeric mixtures and provides sensitive and specific detection. For enhanced sensitivity, especially in complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) can be employed.

Q3: What are the expected degradation products of IPP that could be a source of contamination or interference?

A3: The primary degradation pathway for IPP and other aryl phosphates is hydrolysis of the phosphate ester bonds. This process leads to the formation of orthophosphate and the corresponding phenolic compounds.[4] Specifically, the hydrolysis of IPP can yield diphenyl phosphate (DPHP) and 4-isopropylphenol.[5] Under certain oxidative conditions, degradation can also involve hydroxylation and phenoxy bond cleavage.[6]

Troubleshooting Guide

Problem 1: I am observing unexpected peaks (ghost peaks) in my GC-MS chromatogram during IPP analysis, even in blank runs.

Possible Causes and Solutions:

  • Contamination from Septa and Vials: Siloxanes are common contaminants that can leach from inlet septa and vial cap seals, appearing as discrete peaks in the chromatogram.[7][8][9]

    • Solution: Regularly replace the inlet septum. Use high-quality, low-bleed septa. Avoid overtightening the septum nut. For vial caps, use PTFE-lined septa and avoid multiple injections from the same vial if possible, as solvents can leach contaminants.[8]

  • Sample Carryover: Remnants of previous, more concentrated samples can elute in subsequent runs.

    • Solution: Implement a rigorous rinsing procedure for the injection syringe. Run solvent blanks between samples to ensure the system is clean. If carryover persists, clean the inlet liner and trim the front end of the GC column.[10]

  • Contaminated Solvents or Glassware: Phthalates and other plasticizers are ubiquitous environmental contaminants and can be present in solvents or leach from plastic labware.

    • Solution: Use high-purity, GC-grade solvents. Avoid the use of plastic containers or pipette tips for sample and standard preparation; use glassware instead. Thoroughly clean all glassware, and consider baking it at a high temperature to remove organic residues.

Problem 2: The peaks for IPP and its isomers are showing significant tailing.

Possible Causes and Solutions:

  • Active Sites in the GC System: Organophosphates can interact with active sites (e.g., silanol (B1196071) groups) in the inlet liner or on the GC column, leading to peak tailing.

    • Solution: Use a deactivated inlet liner, preferably with glass wool to trap non-volatile residues.[10] If the column is old or has been exposed to oxygen at high temperatures, its stationary phase may be degraded; consider trimming the first few centimeters of the column or replacing it. Conditioning the column at a high temperature (below its maximum limit) can also help passivate active sites.[10]

  • Improper Column Installation: If the column is not installed correctly, it can create dead volume, leading to poor peak shape.

    • Solution: Ensure the column is installed at the correct depth in both the injector and the detector, as specified by the instrument manufacturer.

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

Problem 3: I am having difficulty separating the different isomers of isopropylphenyl diphenyl phosphate.

Possible Causes and Solutions:

  • Inadequate Chromatographic Resolution: The GC method may not be optimized for the separation of these closely related isomers.

    • Solution: Optimize the GC oven temperature program. A slower temperature ramp can improve the separation of closely eluting peaks. Ensure you are using a column with an appropriate stationary phase (e.g., a 5% diphenyl / 95% dimethyl polysiloxane phase is common for organophosphate analysis).

  • Co-elution with Matrix Interferences: In complex samples, matrix components can co-elute with the target analytes.

    • Solution: Employ a more effective sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering compounds before GC-MS analysis.[1][2]

Summary of Potential Contaminants

The following table summarizes common contaminants that may be encountered during the analysis of 4-Isopropylphenyl Diphenyl Phosphate.

Contaminant ClassSpecific ExamplesCommon Sources
Synthesis-Related Impurities Triphenyl phosphate (TPP), Unreacted phenols, Polyisopropyl phenols, Diisopropylphenyl/phenyl phosphatesPresent in commercial IPP mixtures as byproducts of the manufacturing process.[5][11][12]
Degradation Products Diphenyl phosphate (DPHP), 4-isopropylphenolHydrolysis of IPP in the sample or during analysis.[4][5]
Leachables from Lab Consumables Phthalates (e.g., DEHP, DBP), SiloxanesPlastic labware, vial septa, inlet septa, O-rings, solvents.[7][8][9][13][14][15]
Environmental Contaminants Other flame retardants, plasticizers, and ubiquitous organic compoundsContamination of the laboratory environment, solvents, or reagents.

Experimental Protocols

Protocol for GC-MS Analysis of IPP in a Polymer Matrix

This protocol provides a general methodology for the extraction and analysis of IPP from a solid polymer matrix.

  • Sample Preparation (Ultrasonic Extraction)

    • Cut the polymer sample into small pieces (approx. 1-2 mm).

    • Accurately weigh approximately 0.5 g of the homogenized sample into a glass centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) mixture of hexane (B92381) and acetone.

    • Spike with a suitable internal standard (e.g., deuterated TPP-d15).

    • Vortex the tube for 1 minute.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean glass vial.

  • Sample Cleanup (if necessary)

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be required.

    • Condition an appropriate SPE cartridge (e.g., silica (B1680970) or Florisil) with the elution solvent.

    • Load the sample extract onto the cartridge.

    • Wash with a non-polar solvent to remove interferences.

    • Elute the IPP with a more polar solvent or solvent mixture.

    • Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of ethyl acetate (B1210297) for GC-MS analysis.

  • GC-MS Instrumentation and Conditions

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[16]

    • Injector: Splitless mode at 280 °C.[16]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[16]

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp 1: 15 °C/min to 200 °C.

      • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.[16]

    • Mass Spectrometer: Single quadrupole or ion trap.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[16] Target ions for 4-IPP should be determined from a standard.

Visualizations

Contamination_Troubleshooting_Workflow start Unexpected Peak (Ghost Peak) Observed check_blank Analyze a Solvent Blank start->check_blank peak_present Is the Peak Present in the Blank? check_blank->peak_present carryover Potential Carryover peak_present->carryover No contamination System or Solvent Contamination peak_present->contamination Yes no_peak Peak is Sample-Related carryover->no_peak action_contamination Action: - Replace septa (inlet & vial) - Use fresh, high-purity solvent - Check glassware for cleanliness contamination->action_contamination action_carryover Action: - Clean injector port - Run more solvent blanks - Trim GC column end_resolve Contamination Source Identified and Mitigated action_carryover->end_resolve action_contamination->end_resolve no_peak->action_carryover

Caption: Troubleshooting workflow for identifying the source of ghost peaks.

Experimental_Workflow sample Solid Sample (e.g., Polymer) prep Sample Preparation - Weighing - Homogenization sample->prep extraction Ultrasonic Extraction (Hexane:Acetone) prep->extraction cleanup Optional Cleanup (Solid-Phase Extraction) extraction->cleanup Complex Matrix analysis GC-MS Analysis extraction->analysis Simple Matrix cleanup->analysis data Data Processing - Integration - Quantification analysis->data

Caption: General experimental workflow for IPP analysis in solid samples.

References

Optimizing mass spectrometry parameters for 4-Isopropylphenyl Diphenyl Phosphate-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Isopropylphenyl Diphenyl Phosphate-d10 (d10-IPPDP) in mass spectrometry applications.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of d10-IPPDP using LC-MS/MS.

Q1: Why is the signal intensity for d10-IPPDP unexpectedly low?

A1: Low signal intensity can stem from several factors. Follow these steps to diagnose and resolve the issue:

  • Check Instrument Parameters: Ensure that the mass spectrometer is tuned and calibrated. Verify that the optimized parameters for d10-IPPDP are correctly entered. It is crucial to perform compound-specific optimization for key parameters.[1]

  • Sample Preparation: Inefficient sample extraction can lead to low recovery. Consider if your sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is optimized for organophosphates.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of d10-IPPDP. To check for ion suppression, you can perform a post-column infusion experiment. If ion suppression is detected, improve chromatographic separation to isolate the analyte from interfering matrix components or enhance the sample cleanup procedure.[2]

  • Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency in ESI. For organophosphates, a mobile phase containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) in water and methanol (B129727) or acetonitrile (B52724) is often used to promote protonation.[3][4]

Q2: I'm observing high background noise or extraneous peaks in my chromatogram. What could be the cause?

A2: High background noise can obscure the analyte signal and affect quantification. Here are potential causes and solutions:

  • Solvent Contamination: Ensure that all solvents and reagents are of high purity (LC-MS grade). Contaminants in solvents can introduce significant background noise.

  • Sample Carryover: Residual d10-IPPDP from a previous injection can lead to ghost peaks. Implement a robust needle wash protocol with a strong organic solvent to minimize carryover.

  • System Contamination: The LC system, including tubing, injector, and column, can become contaminated over time. A systematic cleaning of the LC system may be necessary.

  • Matrix Effects: Complex sample matrices can introduce a multitude of interfering compounds.[5] An effective sample preparation protocol is essential to remove these interferences.[2][6]

Q3: The peak shape for d10-IPPDP is poor (e.g., tailing, fronting, or split peaks). How can I improve it?

A3: Poor peak shape can compromise resolution and integration accuracy.[5] Consider the following:

  • Column Choice: Ensure you are using a suitable column for the analysis of organophosphates, such as a C18 column.[4]

  • Mobile Phase Mismatch: A mismatch between the sample solvent and the initial mobile phase composition can cause peak distortion. The sample should be reconstituted in a solvent that is of similar or weaker elution strength than the initial mobile phase.

  • Column Overloading: Injecting too much analyte can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Organophosphates can sometimes interact with active sites on the column or in the LC system. The addition of a small amount of an acidic modifier to the mobile phase can help to mitigate these interactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a deuterated internal standard like d10-IPPDP?

A1: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[1] They are isotopically labeled analogs of the analyte where hydrogen atoms are replaced by deuterium (B1214612). Because their physicochemical properties are nearly identical to the unlabeled analyte, they co-elute and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1][3]

Q2: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for d10-IPPDP?

A2: The optimal MRM transitions are determined by infusing a standard solution of d10-IPPDP directly into the mass spectrometer. First, a full scan (Q1 scan) is performed to identify the precursor ion, which will be the [M+H]+ adduct. For d10-IPPDP, with a molecular weight of approximately 378.4 g/mol (unlabeled is 368.4 g/mol ), the precursor ion will have an m/z of approximately 379.4. Next, a product ion scan is performed by fragmenting the precursor ion in the collision cell to identify the most abundant and stable product ions. The most intense precursor-product ion pairs are then selected as the MRM transitions.

Q3: What are the expected fragmentation patterns for d10-IPPDP?

A3: Aromatic organophosphate esters like IPPDP can fragment through cleavage of the C-O or P-O bonds.[3] A likely fragmentation pathway involves the loss of a diphenyl phosphate (B84403) moiety or an isopropylphenyl moiety. Due to the deuterium labeling on the diphenyl groups, the fragmentation pattern will show characteristic mass shifts compared to the unlabeled compound.

Q4: What are typical starting conditions for optimizing the collision energy (CE) and declustering potential (DP) or cone voltage?

A4: A systematic approach is to infuse the d10-IPPDP standard solution and ramp the CE and DP values to find the optimum for maximizing the signal of each MRM transition. For initial setup, you can start with a DP/cone voltage of around 30-60 V and a CE of 15-35 eV. The optimal values should be determined experimentally for your specific instrument.[1]

Experimental Protocols

Detailed Methodology for Optimizing MS Parameters for d10-IPPDP
  • Preparation of Standard Solution: Prepare a 1 µg/mL solution of d10-IPPDP in 50:50 acetonitrile:water with 0.1% formic acid.

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Precursor Ion Identification: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and perform a Q1 scan to identify the protonated molecule [M+H]+ of d10-IPPDP.

  • Product Ion Identification: Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion. Ramp the collision energy (e.g., from 10 to 50 eV) to induce fragmentation and identify the most abundant and stable product ions.

  • MRM Transition Selection: Select the most intense and specific precursor-product ion pairs as your MRM transitions for quantification and confirmation.

  • Declustering Potential/Cone Voltage Optimization: For each MRM transition, perform a series of acquisitions where the declustering potential or cone voltage is ramped across a relevant range (e.g., 20 to 150 V) while keeping the collision energy constant. The voltage that produces the maximum signal intensity is the optimum.

  • Collision Energy Optimization: Using the optimized declustering potential, ramp the collision energy for each MRM transition to find the value that yields the highest signal intensity for the product ion.[1]

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters for d10-IPPDP
ParameterRecommended ValuePurpose
Ionization ModePositive Electrospray (ESI+)Promotes the formation of protonated molecules for organophosphates.
Precursor Ion (m/z)~379.4Represents the protonated molecule of d10-IPPDP, [M+H]+.
Product Ion 1 (m/z)To be determined experimentallyTypically a major fragment ion used for quantification.
Product Ion 2 (m/z)To be determined experimentallyA secondary fragment ion used for confirmation.
Declustering Potential / Cone VoltageTo be determined experimentally (e.g., 40-80 V)Optimizes the transmission of the precursor ion from the source to the mass analyzer.
Collision EnergyTo be determined experimentally (e.g., 20-40 eV)Controls the fragmentation of the precursor ion in the collision cell.
Source Temperature120 - 150 °CAssists in the desolvation of the ESI droplets.
Desolvation Temperature350 - 450 °CFacilitates the evaporation of solvent from the ESI droplets.
Nebulizer Gas FlowInstrument dependentAids in the formation of a fine spray.
Drying Gas FlowInstrument dependentHelps in the desolvation process.

Mandatory Visualization

troubleshooting_workflow Troubleshooting Workflow for Low d10-IPPDP Signal start Low Signal Intensity Detected check_params Verify MS Parameters (Tune, Cal, Method) start->check_params params_ok Parameters Correct? check_params->params_ok check_sample_prep Review Sample Prep Protocol (Extraction Efficiency) params_ok->check_sample_prep Yes reoptimize_params Re-optimize MS Parameters params_ok->reoptimize_params No sample_prep_ok Prep Protocol Optimized? check_sample_prep->sample_prep_ok check_ion_suppression Investigate Ion Suppression (Post-column Infusion) sample_prep_ok->check_ion_suppression Yes enhance_cleanup Enhance Sample Cleanup sample_prep_ok->enhance_cleanup No ion_suppression_present Ion Suppression Present? check_ion_suppression->ion_suppression_present optimize_chromatography Improve Chromatographic Separation ion_suppression_present->optimize_chromatography Yes problem_solved Problem Resolved ion_suppression_present->problem_solved No optimize_chromatography->problem_solved enhance_cleanup->problem_solved reoptimize_params->problem_solved

Caption: Troubleshooting workflow for low signal intensity of d10-IPPDP.

experimental_workflow Experimental Workflow for MS Parameter Optimization prep_standard Prepare d10-IPPDP Standard Solution infusion Direct Infusion into MS prep_standard->infusion q1_scan Q1 Scan: Identify Precursor Ion infusion->q1_scan product_scan Product Ion Scan: Identify Fragments q1_scan->product_scan select_mrm Select MRM Transitions product_scan->select_mrm optimize_dp Optimize Declustering Potential (Cone Voltage) select_mrm->optimize_dp optimize_ce Optimize Collision Energy optimize_dp->optimize_ce final_method Finalized MS Method optimize_ce->final_method

Caption: Workflow for optimizing MS parameters for d10-IPPDP analysis.

References

Technical Support Center: Troubleshooting Low Signal Intensity of 4-Isopropylphenyl Diphenyl Phosphate-d10 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low signal intensity with 4-Isopropylphenyl Diphenyl Phosphate-d10 (IPPDP-d10) during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The following question-and-answer format addresses common issues and provides detailed troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my deuterated internal standard, this compound, unexpectedly low?

A1: Low signal intensity of a deuterated internal standard like IPPDP-d10 in LC-MS can stem from several factors. The most common culprits include ion suppression from matrix components, suboptimal instrument settings, poor chromatographic performance, or issues with the internal standard solution itself.[1][2] Organophosphate compounds, in particular, can interact with metal components of the LC system, leading to signal loss.[3]

Q2: What is ion suppression and how can it affect my IPPDP-d10 signal?

A2: Ion suppression is a phenomenon where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte and internal standard in the mass spectrometer's ion source.[2][4] This competition for ionization reduces the number of ions that reach the detector, resulting in a lower signal. For phosphate-containing compounds like IPPDP-d10, interactions with metal ions from the column hardware or mobile phase can also lead to the formation of adducts and signal suppression.[3]

Q3: Can the deuterium (B1214612) labeling itself cause a low signal?

A3: While the primary role of deuterium labeling is to provide a mass shift for use as an internal standard, it can sometimes lead to slight differences in physicochemical properties. This "isotope effect" can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte.[5][6] If this shift causes the internal standard to elute in a region of high matrix interference, it can experience more significant ion suppression and result in a lower signal.[6]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Ion Suppression

If you suspect ion suppression is the cause of the low signal for IPPDP-d10, follow these steps:

Step 1: Post-Column Infusion Experiment

  • Objective: To identify regions of ion suppression in your chromatogram.

  • Protocol:

    • Prepare a solution of IPPDP-d10 at a concentration that gives a stable signal.

    • Infuse this solution post-column into the MS ion source using a syringe pump and a T-junction.

    • Inject a blank matrix sample (a sample prepared without the analyte or internal standard) onto the LC column.

    • Monitor the signal of the infused IPPDP-d10. A drop in the signal intensity as the blank matrix elutes indicates the presence of ion suppression.

Step 2: Improve Sample Preparation

  • Objective: To remove interfering matrix components before LC-MS analysis.

  • Recommendations:

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to clean up your sample. For organophosphate esters, reversed-phase (C18) or specific polymeric cartridges can be effective.

    • Liquid-Liquid Extraction (LLE): This can be a powerful technique to separate your analyte and internal standard from interfering substances.

    • Protein Precipitation: For biological samples, ensure efficient protein removal as these are major contributors to matrix effects.

Step 3: Optimize Chromatography

  • Objective: To chromatographically separate IPPDP-d10 from the regions of ion suppression.

  • Recommendations:

    • Gradient Modification: Adjust the mobile phase gradient to shift the elution time of your internal standard.

    • Column Chemistry: Consider a different column chemistry. Phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity for aromatic compounds like IPPDP-d10.

    • Metal-Free Systems: Organophosphates can chelate with metal ions in the LC system. Using metal-free columns and PEEK tubing can significantly reduce signal loss due to this interaction.[3]

Guide 2: Optimizing Mass Spectrometer Parameters

Suboptimal instrument settings are a common reason for low signal intensity. Systematically optimize the following parameters for IPPDP-d10.

Experimental Protocol for Parameter Optimization:

  • Prepare an Infusion Solution: Prepare a 100-1000 ng/mL solution of IPPDP-d10 in a solvent that mimics your initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7]

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[7]

  • Systematic Optimization: Vary one parameter at a time while keeping others constant to find the optimal setting for each.

Table 1: Key Mass Spectrometer Parameters for Optimization

ParameterTypical Starting Range (Positive ESI)Optimization Goal
Spray Voltage 2000 - 4000 VFind the lowest voltage that provides a stable and maximal signal to avoid in-source reactions.[5]
Nebulizer Gas (Gas 1) 20 - 60 psiOptimize for efficient nebulization and droplet formation.
Drying Gas (Gas 2) Flow 5 - 15 L/minEnsure efficient desolvation without causing ion suppression.
Drying Gas Temperature 200 - 350 °COptimize for complete desolvation without thermal degradation of the analyte.[5]
Cone/Fragmentor Voltage 10 - 100 VMaximize the signal of the precursor ion while minimizing in-source fragmentation.[5]
Collision Energy (for MS/MS) 10 - 40 eVOptimize for the most intense and stable product ions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low signal intensity of your deuterated internal standard.

TroubleshootingWorkflow start Low Signal of IPPDP-d10 Detected check_is Check Internal Standard (Concentration, Purity, Stability) start->check_is check_ms Review Mass Spectrometer Parameters start->check_ms check_lc Evaluate Chromatography (Peak Shape, Retention Time) start->check_lc solution Signal Intensity Improved check_is->solution optimize_ms Optimize MS Parameters (Direct Infusion) check_ms->optimize_ms investigate_ion_suppression Investigate Ion Suppression (Post-Column Infusion) check_lc->investigate_ion_suppression optimize_ms->solution optimize_chromatography Optimize LC Method (Gradient, Column) investigate_ion_suppression->optimize_chromatography improve_sample_prep Improve Sample Preparation (SPE, LLE) investigate_ion_suppression->improve_sample_prep optimize_chromatography->solution improve_sample_prep->solution

Caption: A logical workflow for diagnosing and resolving low signal intensity.

Data Presentation

Table 2: Example Starting LC-MS/MS Parameters for Organophosphate Esters

ParameterValue
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Example) Monitor appropriate precursor and product ions for IPPDP-d10

Note: These are starting parameters and should be optimized for your specific instrument and application.[8]

Signaling Pathway and Logical Relationships

The diagram below illustrates the factors that can lead to low signal intensity in LC-MS.

LowSignalCauses cluster_sample Sample & Matrix cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry matrix_effects Matrix Components (Lipids, Salts, etc.) ion_suppression Ion Suppression matrix_effects->ion_suppression analyte_concentration Low IS Concentration low_signal Low Signal Intensity analyte_concentration->low_signal poor_chromatography Poor Peak Shape poor_chromatography->low_signal coelution Co-elution with Interferences coelution->ion_suppression metal_interaction Interaction with Metal Surfaces metal_interaction->ion_suppression ion_suppression->low_signal suboptimal_parameters Suboptimal Source Parameters poor_ionization Poor Ionization Efficiency suboptimal_parameters->poor_ionization poor_ionization->low_signal

References

Technical Support Center: Quantification of 4-Isopropylphenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 4-Isopropylphenyl Diphenyl Phosphate (B84403) (4-IPPDPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analytical process.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying 4-Isopropylphenyl Diphenyl Phosphate?

A1: The primary analytical techniques for the quantification of 4-IPPDPP and other organophosphate flame retardants (OPFRs) are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] These methods offer the high sensitivity and selectivity required for detecting trace levels of these compounds in complex matrices. GC-MS is particularly well-suited for volatile and semi-volatile compounds like 4-IPPDPP.[2]

Q2: What are the typical sample matrices in which 4-IPPDPP is analyzed?

A2: 4-IPPDPP is analyzed in a variety of matrices, reflecting its use as a flame retardant and plasticizer. Common sample types include consumer products (e.g., foam, textiles), environmental samples (e.g., indoor air, dust, water, sediment), and biological samples (e.g., plasma, urine).[1][3][4]

Q3: What are "matrix effects" and how can they interfere with 4-IPPDPP quantification?

A3: Matrix effects are the alteration of the analytical signal of a target analyte due to co-eluting components of the sample matrix.[5] These effects can either suppress or enhance the analyte's signal, leading to inaccurate quantification. In the analysis of 4-IPPDPP, complex matrices can introduce interfering compounds that affect ionization efficiency in the mass spectrometer or cause distortion of the chromatographic peak.[5] To minimize matrix effects, strategies such as appropriate sample cleanup, the use of matrix-matched standards, or the standard addition method are employed.

Q4: How can I differentiate between isomers of isopropylated triaryl phosphates in my analysis?

A4: Differentiating between isomers such as 2-isopropylphenyl diphenyl phosphate (2-IPPDPP), 3-isopropylphenyl diphenyl phosphate (3-IPPDPP), and 4-IPPDPP requires high-resolution chromatographic separation.[6] Optimization of the gas chromatography (GC) column, temperature program, and carrier gas flow rate is crucial. Using a long capillary column (e.g., 60 m) with a suitable stationary phase (e.g., DB-5MS) can aid in separating these closely eluting isomers.[1] Retention times and mass spectra from authentic standards are used for confirmation.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of 4-IPPDPP.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete Extraction: The chosen solvent may not be optimal for extracting 4-IPPDPP from the sample matrix. Extraction time or temperature may be insufficient.[5]- Test a range of solvents with varying polarities (e.g., toluene, n-hexane/acetone).[1] - Increase extraction time and/or use techniques like sonication or microwave-assisted extraction to improve efficiency.[1][7] - Ensure the sample is adequately homogenized before extraction.
Analyte Loss During Cleanup: The analyte may be irreversibly adsorbed to the solid-phase extraction (SPE) sorbent or lost during solvent evaporation.[5]- Optimize the SPE method by testing different sorbents and elution solvents. - Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness.[5]
Poor Chromatographic Peak Shape (Tailing or Fronting) Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte.- Deactivate the injector liner or use a liner with a suitable deactivation. - Condition the GC column according to the manufacturer's instructions. - Trim the analytical column (a few centimeters from the inlet).
Inappropriate Mobile Phase (LC): The mobile phase composition may not be suitable for the analyte.[5]- Optimize the mobile phase composition, including the organic modifier and any additives.[5]
High Background or Interferences in Chromatogram/Mass Spectrum Contamination: Solvents, reagents, glassware, or the laboratory environment can be sources of contamination.[3][5]- Use high-purity solvents and reagents.[5] - Thoroughly clean all glassware before use.[5] - Analyze a method blank with each batch of samples to identify and eliminate sources of contamination.[3]
Co-eluting Matrix Components: Complex sample matrices can contain compounds that elute at the same retention time as 4-IPPDPP.- Improve sample cleanup using techniques like solid-phase extraction (SPE).[1][8] - Optimize the chromatographic method to improve separation. - Use high-resolution mass spectrometry (HRMS) for more selective detection.
Inconsistent Results Between Injections Instrumental Instability: Fluctuations in instrument performance (e.g., injection volume, detector response).[5]- Regularly perform instrument maintenance and calibration checks.[5] - Use an internal standard to correct for variations in instrument response.[3]
Sample Degradation: 4-IPPDPP may be unstable under certain conditions.- Store sample extracts in sealed glass vials in the dark at <6°C.[3]

Experimental Protocols

Sample Preparation: Sonication Extraction for Solid Matrices (e.g., Dust, Foam)

This protocol is a general guideline and may need optimization for specific sample types.

  • Sample Weighing: Weigh approximately 50 mg of the homogenized sample into a glass centrifuge tube.[3]

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard, such as a deuterated or ¹³C-labeled analog of the analyte.[3]

  • Solvent Addition: Add 4 mL of a suitable extraction solvent mixture, such as n-hexane/acetone (3:1, v/v) or toluene.[1]

  • Vortexing: Vortex the sample for 1 minute.[1]

  • Sonication: Place the sample in an ultrasonic bath for 30 minutes.[1]

  • Centrifugation: Centrifuge the sample to separate the solid material from the solvent extract.

  • Extraction Repetition: Repeat the extraction process (steps 3-6) two more times, combining the solvent extracts.[1]

  • Concentration: Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Cleanup (Optional): If significant matrix interference is expected, a cleanup step using solid-phase extraction (SPE) may be necessary.[1][8]

  • Final Preparation: The extract is now ready for GC-MS or LC-MS/MS analysis.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters for the analysis of 4-IPPDPP.

Parameter Setting
Gas Chromatograph Agilent 7890A or equivalent[1]
Mass Spectrometer Agilent 5975C or equivalent[1]
Column DB-5MS (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[1]
Injection Mode Splitless[1]
Inlet Temperature 290 °C[1]
Oven Temperature Program Initial: 80°C for 2 min, ramp to 300°C at 15°C/min, hold for 10 min[1]
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)[1]
Ion Source Temperature 280 °C[1]
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Quantifier and Qualifier Ions for Isopropylated Phenyl Phosphates

Compound Quantifier m/z Qualifier m/z Retention Time (min)
2-IPPDPP25136815.82[9]
4-IPPDPP35336817.71[9]
2,4-DIPPDPP14516018.21[9]
B2IPPPP25141017.46[9]
B4IPPPP39541020.18[9]

Note: Retention times are approximate and will vary depending on the specific instrument and conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing weigh Weigh Sample spike Spike Internal Standard weigh->spike extract Solvent Extraction (Sonication) spike->extract concentrate Concentrate Extract extract->concentrate cleanup SPE Cleanup (Optional) concentrate->cleanup gcms GC-MS Analysis cleanup->gcms Inject data Data Acquisition gcms->data integrate Peak Integration data->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for 4-IPPDPP quantification.

troubleshooting_flowchart start Poor Quantification Result check_recovery Low Analyte Recovery? start->check_recovery check_peak Poor Peak Shape? check_recovery->check_peak No optimize_extraction Optimize Extraction - Solvents - Time/Temperature check_recovery->optimize_extraction Yes check_interference High Background/ Interferences? check_peak->check_interference No check_gc_system Check GC System - Liner Deactivation - Column Conditioning check_peak->check_gc_system Yes optimize_chromatography Optimize Chromatography check_interference->optimize_chromatography No improve_cleanup Improve Sample Cleanup check_interference->improve_cleanup Yes end Improved Result optimize_extraction->end optimize_cleanup Optimize Cleanup - SPE Sorbent - Elution Solvents check_gc_system->end optimize_chromatography->end check_blanks Analyze Method Blanks for Contamination improve_cleanup->check_blanks check_blanks->end

Caption: Troubleshooting flowchart for 4-IPPDPP analysis.

References

Technical Support Center: 4-Isopropylphenyl Diphenyl Phosphate-d10 (IPP-d10) Calibration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on establishing and troubleshooting the calibration curve linearity for 4-Isopropylphenyl Diphenyl Phosphate-d10 (IPP-d10) when used as an internal standard in analytical methods, such as those employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound (IPP-d10) in an analytical method?

A1: this compound is a deuterated stable isotope-labeled (SIL) internal standard. It is added in a constant, known amount to all calibration standards, quality controls, and unknown samples. Its primary purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification of the non-deuterated analyte, 4-Isopropylphenyl Diphenyl Phosphate.[1][2]

Q2: What is calibration curve linearity and why is it important?

A2: Calibration curve linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specific range. For methods using an internal standard, this is typically assessed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear relationship, typically indicated by a coefficient of determination (R²) close to 1.0, is crucial for accurate quantification.[3][4]

Q3: What is an acceptable linearity range for a calibration curve using IPP-d10?

A3: The acceptable linearity range should be determined during method validation and cover the expected concentrations of the analyte in the samples. A common acceptance criterion for the coefficient of determination (R²) is ≥ 0.995. However, specific regulatory guidelines or internal standard operating procedures may dictate different requirements.

Troubleshooting Guide

This guide addresses common issues encountered when establishing the linearity of a calibration curve using IPP-d10.

Issue 1: My calibration curve is non-linear (R² < 0.995).

Potential Cause Troubleshooting Steps
Inappropriate Internal Standard Concentration The response of IPP-d10 should be consistent and well within the linear range of the detector across all calibration points. An excessively high concentration can lead to detector saturation, while a very low concentration may result in poor precision.[1][5] Action: Prepare and analyze a series of solutions with a fixed concentration of the highest analyte standard and varying concentrations of IPP-d10 to find an optimal concentration that provides a stable response.
Matrix Effects Components in the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response. Even with a SIL internal standard, significant matrix effects can be a problem.[6] Action: Perform a matrix effect study by comparing the analyte/internal standard response ratio in a neat solution versus a post-extraction spiked matrix sample. If significant effects are observed, consider additional sample cleanup steps or dilution of the sample.
Instrument Contamination or Carryover Contamination in the injection port, column, or ion source can lead to a high background signal or carryover between injections, affecting the accuracy of the low-concentration standards. Action: Analyze a solvent blank after the highest calibration standard to check for carryover. If present, implement a more rigorous wash cycle between injections. Clean or replace the GC liner, trim the analytical column, and clean the ion source as part of routine maintenance.[6]
Analyte Degradation The analyte or internal standard may be degrading in the sample, during extraction, or in the instrument's injection port. Action: Ensure proper sample storage conditions. Investigate the thermal stability of the analyte by varying the injection port temperature.
Detector Saturation At high concentrations, the detector response may no longer be linear. This can affect both the analyte and the internal standard.[7] Action: Check the peak shape and response of the highest calibration standard. If the peak is flat-topped or the response is not proportional to the concentration increase from the previous standard, dilute the higher concentration standards and re-analyze.

Issue 2: The peak shape for IPP-d10 or the analyte is poor (e.g., fronting, tailing, or splitting).

Potential Cause Troubleshooting Steps
Chromatographic Issues Problems with the analytical column (e.g., contamination, degradation) or an inappropriate mobile phase/temperature gradient can lead to poor peak shapes.[1][6] Action: Condition or replace the analytical column. Ensure the mobile phase composition and gradient/temperature program are optimized for the analytes.
Injection Problems A partially clogged syringe, incorrect injection speed, or a leaking septum can cause peak distortion. Action: Inspect and clean or replace the syringe and septum. Optimize the injection parameters.
Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (in LC) or incompatible with the GC liner, it can cause peak distortion.[1] Action: Ensure the sample solvent is compatible with the initial chromatographic conditions.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Establishment of Linearity

  • Prepare a Primary Stock Solution of the Analyte: Accurately weigh a known amount of 4-Isopropylphenyl Diphenyl Phosphate and dissolve it in a suitable solvent (e.g., Toluene, Acetonitrile) to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Prepare a Primary Stock Solution of the Internal Standard: Accurately weigh a known amount of IPP-d10 and dissolve it in the same solvent to create a stock solution (e.g., 1 mg/mL).

  • Prepare a Working Internal Standard Solution: Dilute the IPP-d10 primary stock solution to a concentration that will yield a consistent and robust detector response in the analytical system (e.g., 1 µg/mL). This concentration should be determined experimentally.

  • Prepare Calibration Standards: Create a series of at least 5-7 calibration standards by serial dilution of the analyte primary stock solution. The concentration range should bracket the expected concentrations of the analyte in the samples.

  • Spike with Internal Standard: Add a constant volume of the working internal standard solution to each calibration standard.

  • Analysis: Analyze the calibration standards using the established analytical method (e.g., GC-MS or LC-MS/MS).

  • Data Evaluation:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration point.

    • Plot the peak area ratio (y-axis) against the analyte concentration (x-axis).

    • Perform a linear regression analysis and determine the coefficient of determination (R²).

Example Calibration Curve Data:

Standard LevelAnalyte Concentration (ng/mL)Analyte Peak AreaIPP-d10 Peak AreaPeak Area Ratio (Analyte/IS)
11.05,230510,0000.0103
25.026,100515,0000.0507
310.051,900508,0000.1022
450.0258,000512,0000.5039
5100.0515,000511,0001.0078
6250.01,280,000509,0002.5147
7500.02,560,000513,0004.9903

Visualizations

ExperimentalWorkflow cluster_prep Standard Preparation cluster_analysis Analysis & Evaluation prep_analyte Prepare Analyte Stock Solution prep_cal_standards Prepare Calibration Standards (Serial Dilution) prep_analyte->prep_cal_standards prep_is Prepare IPP-d10 Stock Solution prep_working_is Prepare Working IPP-d10 Solution prep_is->prep_working_is spike_is Spike All Standards with IPP-d10 prep_working_is->spike_is prep_cal_standards->spike_is analysis Instrumental Analysis (e.g., LC-MS/MS) spike_is->analysis integration Peak Integration analysis->integration ratio_calc Calculate Area Ratios (Analyte / IPP-d10) integration->ratio_calc regression Linear Regression (Plot Ratios vs. Conc.) ratio_calc->regression eval Evaluate Linearity (R² ≥ 0.995) regression->eval

Caption: Workflow for Establishing Calibration Curve Linearity.

TroubleshootingTree start Non-Linear Calibration Curve (R² < 0.995) peak_shape Is Peak Shape Good? start->peak_shape is_response Is IPP-d10 Response Stable? peak_shape->is_response Yes fix_chrom Troubleshoot Chromatography (Column, Mobile Phase, etc.) peak_shape->fix_chrom No matrix_effect Matrix Effects Suspected? is_response->matrix_effect Yes optimize_is Optimize IPP-d10 Concentration is_response->optimize_is No carryover Carryover Observed? matrix_effect->carryover No improve_cleanup Improve Sample Cleanup matrix_effect->improve_cleanup Yes clean_system Clean Instrument & Optimize Wash carryover->clean_system Yes check_saturation Check for Detector Saturation carryover->check_saturation No

Caption: Troubleshooting Logic for Non-Linear Calibration Curves.

References

Degradation of 4-Isopropylphenyl Diphenyl Phosphate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-isopropylphenyl diphenyl phosphate (B84403). The information provided addresses common challenges related to the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary causes of 4-isopropylphenyl diphenyl phosphate degradation during sample preparation?

A1: The degradation of 4-isopropylphenyl diphenyl phosphate is primarily attributed to three main factors: hydrolysis, thermal stress, and photodegradation. The phosphate ester bonds in the molecule are susceptible to cleavage under acidic or alkaline conditions, at elevated temperatures, and upon exposure to UV light.

Q2: My analytical results show lower than expected concentrations of 4-isopropylphenyl diphenyl phosphate. What could be the cause?

A2: Lower than expected concentrations are often a result of degradation during sample handling and preparation.[1] It is crucial to review your experimental protocol for potential exposure to high temperatures, direct sunlight or other UV sources, and strong acids or bases.[1] In aqueous samples, hydrolysis can lead to the formation of diphenyl phosphate and 4-isopropylphenol, thereby reducing the concentration of the parent compound.

Q3: What are the main degradation products of 4-isopropylphenyl diphenyl phosphate?

A3: The primary degradation product of 4-isopropylphenyl diphenyl phosphate is diphenyl phosphate (DPHP).[2] Under hydrolytic conditions, the ester bond is cleaved, yielding DPHP and 4-isopropylphenol. Microbial degradation in sediment has also been shown to produce triphenyl phosphate as an apparent product, suggesting that microbial processes can affect the alkyl substituents before hydrolysis.[3]

Q4: How can I minimize the degradation of 4-isopropylphenyl diphenyl phosphate in my samples?

A4: To minimize degradation, it is recommended to control the pH of aqueous samples to a neutral range (pH 6-8) using a buffer.[1] Samples should be stored in a cool, dark environment, such as a refrigerator at approximately 4°C, and analyzed as soon as possible.[1] For long-term storage, freezing at -28°C is a suitable option.[4] It is also important to use amber glassware and protect samples from direct sunlight to prevent photodegradation.[1] During sample concentration steps, avoid high temperatures; instead, use a gentle stream of nitrogen at room temperature.[1]

Q5: What are the recommended storage conditions for samples containing 4-isopropylphenyl diphenyl phosphate?

A5: To ensure the stability of your samples, they should be stored in a cool, dark place, such as a refrigerator at approximately 4°C.[1][4] For longer-term storage, freezing at -28°C is also a viable option.[4] It is essential to store samples in sealed containers to prevent contamination and the evaporation of any solvents.

Q6: Which analytical techniques are most suitable for the analysis of 4-isopropylphenyl diphenyl phosphate?

A6: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques for the quantification of 4-isopropylphenyl diphenyl phosphate and other organophosphate esters.[5] These methods offer high sensitivity and selectivity, which are crucial for detecting trace levels of these compounds in complex matrices.

Q7: How can I minimize matrix effects when analyzing complex environmental or biological samples?

A7: Solid-phase extraction (SPE) is a widely used and effective technique for both extracting and pre-concentrating 4-isopropylphenyl diphenyl phosphate from complex matrices, which helps to minimize interferences.[1][5] The selection of the appropriate SPE sorbent is critical; hydrophilic-lipophilic balanced (HLB) sorbents are often effective for a broad range of organic compounds, including organophosphate esters.[1]

Quantitative Data on the Stability of Related Aryl Phosphates

ParameterConditionValueCompoundReference
Hydrolysis Half-Life pH 9.5 (room temp)1.3 daysTPP[6]
pH 8.2 (room temp)7.5 daysTPP[6]
Thermal Degradation Onset Temperature~310°CTPP
Photodegradation Half-life Atmospheric~0.85 daysIsopropylphenyl diphenyl phosphate[3]
Particle-bound (Ammonium Sulfate)2.4 - 5.9 daysTPP[2]

Experimental Protocols

Protocol: Extraction and Analysis of 4-Isopropylphenyl Diphenyl Phosphate from Aqueous Samples with Minimized Degradation

This protocol outlines a general procedure for the extraction and analysis of 4-isopropylphenyl diphenyl phosphate from water samples, incorporating best practices to minimize degradation.

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to protect from light.

  • Immediately after collection, adjust the sample pH to a neutral range (pH 6-8) using a suitable buffer to minimize acid- or base-catalyzed hydrolysis.[1]

  • Store samples at 4°C and proceed with extraction as soon as possible, preferably within 48 hours.[1]

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.[1]

  • Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[1]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.[1]

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.[1]

  • Elution: Elute the analyte from the cartridge with 5 mL of ethyl acetate (B1210297) into a clean collection tube.[1]

3. Sample Concentration:

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature. Avoid high temperatures to prevent thermal degradation. [1]

4. Analysis by GC-MS:

  • Transfer the concentrated sample to a GC vial.

  • Analyze the sample using a gas chromatograph coupled with a mass spectrometer.

  • Suggested GC-MS parameters: [1]

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 10 min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mode: Selected Ion Monitoring (SIM) for target ions of 4-isopropylphenyl diphenyl phosphate.

Visualizations

cluster_degradation Degradation Pathways IPDP 4-Isopropylphenyl Diphenyl Phosphate DPHP Diphenyl Phosphate IPDP->DPHP Hydrolysis IPP 4-Isopropylphenol IPDP->IPP Hydrolysis TPP Triphenyl Phosphate IPDP->TPP Microbial Degradation

Caption: Potential degradation pathways of 4-isopropylphenyl diphenyl phosphate.

cluster_workflow Sample Preparation Workflow SampleCollection 1. Sample Collection (Amber Glass, pH 6-8, 4°C) SPE 2. Solid-Phase Extraction (SPE) SampleCollection->SPE Conditioning 2a. Condition HLB Cartridge (Methanol, Water) Loading 2b. Load Sample Washing 2c. Wash Cartridge (Water) Drying 2d. Dry Cartridge (Nitrogen) Elution 2e. Elute Analyte (Ethyl Acetate) Concentration 3. Concentrate Eluate (Nitrogen Stream, Room Temp) Elution->Concentration Analysis 4. GC-MS Analysis Concentration->Analysis

Caption: Recommended workflow for sample preparation to minimize degradation.

References

Validation & Comparative

A Comparative Guide to Inter-laboratory Analysis of 4-Isopropylphenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Isopropylphenyl Diphenyl Phosphate (B84403) (IPP), a significant organophosphate flame retardant and plasticizer. Given the absence of a formal, published inter-laboratory comparison study specifically for 4-Isopropylphenyl Diphenyl Phosphate, this document synthesizes established analytical protocols for isomeric mixtures of isopropylphenyl phosphates and outlines a framework for conducting such a comparison. The content is intended for researchers, analytical scientists, and professionals in drug and materials development to facilitate standardized and reproducible analysis.

Comparison of Analytical Methodologies

The primary analytical techniques for the quantification of 4-Isopropylphenyl Diphenyl Phosphate and its isomers are gas chromatography coupled with mass spectrometry (GC-MS) and, increasingly, liquid chromatography with tandem mass spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and validated method for the analysis of semi-volatile organic compounds like IPP.[1][2] It offers high separation efficiency and robust quantification. Electron impact (EI) ionization is typically used, providing characteristic fragmentation patterns for identification.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is suitable for a broader range of compounds, including those that are less thermally stable.[4] For IPP analysis, it can offer high sensitivity and selectivity, especially when using multiple reaction monitoring (MRM).[5] Electrospray ionization (ESI) in positive mode is a common choice for this class of compounds.[5]

The selection between GC-MS and LC-MS/MS depends on factors such as the sample matrix, required sensitivity, and instrument availability.

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of a validated analytical method for isopropylphenyl phosphates, which includes the 4-isopropylphenyl diphenyl phosphate isomer, in workplace air samples. This data is derived from a method employing gas chromatography with a mass-selective detector (GC-MSD).

Performance ParameterValueMatrixAnalytical TechniqueReference
Mean Recovery98.9% ± 6%Workplace AirGC-MSD[1]
Limit of Quantification (LOQ)0.050 mg/m³Workplace AirGC-MSD[1]
Expanded Uncertainty30.7%Workplace AirGC-MSD[1]
CalibrationCalibration functionStandard SolutionsGC-MSD[1]

Experimental Protocols

A detailed experimental protocol for the analysis of 4-Isopropylphenyl Diphenyl Phosphate in an air matrix is provided below, based on validated methods for isopropylated phenyl phosphates.[1][2]

1. Sample Collection

  • Apparatus: A sampling pump, quartz filter, and a filter holder.

  • Procedure: A defined volume of air is drawn through a quartz filter that has been spiked with a deuterated internal standard (e.g., triphenyl phosphate-d15). The typical flow rate is 3.5 L/min for a duration of 2 to 8 hours.[1][2]

2. Sample Preparation (Extraction)

  • Reagents: Ethyl acetate (B1210297).

  • Procedure: The collected isopropylphenyl phosphates are extracted from the filter using ethyl acetate in an ultrasonic bath followed by a heated horizontal shaker.[1][2]

3. Purification (Optional)

  • Apparatus: Solid Phase Extraction (SPE) cartridges (e.g., Florisil).

  • Procedure: For samples with significant matrix interference, a purification step using SPE can be employed.[1][2]

4. Instrumental Analysis (GC-MS)

  • Instrument: Gas chromatograph with a mass-selective detector.

  • Capillary Column: A 30 m column with an inner diameter of 0.25 mm and a 0.25 µm film thickness is suitable (e.g., Optima 5 MS accent).[1]

  • Carrier Gas: Helium.

  • Injection: Pulsed splitless injection.

  • Temperature Program: An initial oven temperature of 100°C, held for 1 minute, then ramped to 320°C at 15°C/min, and held for 10 minutes.

  • MS Detection: Selected Ion Monitoring (SIM) mode for target ions of 4-IPP and the internal standard.

5. Quantification

  • A calibration curve is generated by plotting the ratio of the peak area of 4-IPP to the peak area of the internal standard against the concentration of 4-IPP in the calibration standards. The concentration in the samples is then determined from this curve.[1]

Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison study and the process of data analysis.

G cluster_prep Study Preparation cluster_exec Execution cluster_eval Evaluation A Define Study Objectives B Select Participating Laboratories A->B C Prepare Homogeneous Test Material B->C D Establish Analytical Protocol C->D E Distribute Samples & Protocol D->E F Laboratories Perform Analysis E->F G Submit Results to Coordinator F->G H Statistical Analysis of Data G->H I Performance Assessment (Z-scores) H->I J Final Report Generation I->J

Caption: Workflow of an inter-laboratory comparison study.

G A Collect Raw Data from All Labs B Check for Outliers (e.g., Grubbs' Test) A->B C Calculate Assigned Value (Robust Mean or Median) B->C D Calculate Performance Statistics C->D E Repeatability Standard Deviation (sr) D->E F Reproducibility Standard Deviation (sR) D->F G Calculate Z-Scores for Each Laboratory D->G I Evaluate Overall Method Performance E->I F->I H Interpret Z-Scores |Z| <= 2: Satisfactory 2 < |Z| < 3: Questionable |Z| >= 3: Unsatisfactory G->H H->I

Caption: Logical flow of data analysis in a proficiency test.

References

The Unseen Workhorse: A Comparative Guide to 4-Isopropylphenyl Diphenyl Phosphate-d10 as an Internal Standard in Flame Retardant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of flame retardants in various matrices is paramount. The choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of 4-Isopropylphenyl Diphenyl Phosphate-d10 (IPPDP-d10) with other commonly used internal standards for the analysis of flame retardants, supported by experimental principles and methodologies.

In the realm of quantitative analysis, particularly with mass spectrometry-based techniques, stable isotope-labeled (SIL) internal standards are the gold standard. They offer a robust means to correct for variations in sample preparation, matrix effects, and instrument response. Among the available SIL standards, deuterated and ¹³C-labeled compounds are the most prevalent. This guide will delve into the nuances of using IPPDP-d10, a deuterated standard, and compare its performance characteristics against other alternatives.

The Role of Internal Standards in Analytical Accuracy

Internal standards are chemical substances added in a constant amount to samples, calibration standards, and quality control samples. Their primary function is to compensate for analyte loss during sample processing and to correct for variations in instrument response, thereby improving the precision and accuracy of the analytical method. An ideal internal standard is structurally and chemically similar to the analyte of interest, allowing it to mimic the analyte's behavior throughout the analytical process.

Isotope dilution mass spectrometry (IDMS) is a powerful technique that utilizes SIL internal standards. By introducing a known amount of an isotopically distinct version of the analyte, any variations in the analytical process will affect both the native analyte and the labeled standard equally. The ratio of the signals from the native analyte to the SIL internal standard is then used for quantification, effectively canceling out most sources of error.

This compound: A Contender in Flame Retardant Analysis

This compound (IPPDP-d10) is the deuterated form of 4-isopropylphenyl diphenyl phosphate, a member of the organophosphate flame retardant (OPFR) class. Given the structural similarity to a range of OPFRs, IPPDP-d10 is a potential candidate as an internal standard for their analysis. Isopropylated triaryl phosphates are components of several commercial flame retardant mixtures, making a deuterated analog a relevant choice for studies monitoring these compounds.

Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

The choice between a deuterated and a ¹³C-labeled internal standard involves a trade-off between cost and analytical performance. While specific comparative data for IPPDP-d10 is not abundant in publicly available literature, the general principles guiding the selection between these two types of SILs are well-established.

FeatureDeuterated Standards (e.g., IPPDP-d10, TPP-d15)¹³C-Labeled StandardsRationale & Implications for Flame Retardant Analysis
Chromatographic Co-elution May exhibit a slight retention time shift compared to the native analyte due to the "isotope effect".Co-elute perfectly with the native analyte as the physicochemical properties are virtually identical.Perfect co-elution is critical for accurate compensation of matrix effects, especially in complex matrices like dust, sediment, and biological tissues where ion suppression or enhancement can vary across the chromatographic peak. A slight shift in retention time can lead to the analyte and internal standard experiencing different matrix effects, potentially compromising accuracy.
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, especially at labile positions.¹³C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange.Loss of the isotopic label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the native analyte concentration. ¹³C-labeled standards offer greater assurance of isotopic stability throughout the entire analytical procedure.
Cost Generally less expensive and more widely available.Typically more expensive due to more complex and lengthy synthetic procedures.For routine analyses with well-established methods and minimal matrix effects, deuterated standards can be a cost-effective option. However, for methods requiring the highest accuracy and for the analysis of trace levels of flame retardants in complex samples, the additional cost of a ¹³C-labeled standard can be justified by the improved data quality and reduced need for extensive method validation to account for potential isotopic effects.
Mass Difference Provides a significant mass difference from the native analyte.Provides a clear mass difference, though typically smaller than highly deuterated standards.A sufficient mass difference is necessary to prevent isotopic crosstalk, where the isotopic cluster of the native analyte interferes with the signal of the internal standard. Both types of labeling generally provide an adequate mass shift for accurate quantification.

Experimental Protocols

While specific experimental data directly comparing IPPDP-d10 is limited, the following protocols outline the general methodologies for the analysis of organophosphate flame retardants using an internal standard approach with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol 1: Analysis of Organophosphate Flame Retardants in Dust by GC-MS/MS

This protocol describes a general procedure for the extraction and quantification of OPFRs in indoor dust samples using an isotope dilution method.

1. Sample Preparation and Extraction:

  • Sample Homogenization: Sieve dust samples to achieve a uniform particle size.

  • Internal Standard Spiking: Accurately weigh approximately 50 mg of the homogenized dust sample into a glass centrifuge tube. Spike the sample with a known amount of the internal standard solution (e.g., this compound or Triphenyl phosphate-d15) in a suitable solvent like toluene.

  • Extraction: Add an appropriate extraction solvent (e.g., a mixture of hexane (B92381) and acetone). Vortex the sample vigorously and then sonicate in an ultrasonic bath.

  • Centrifugation and Concentration: Centrifuge the sample to pellet the dust particles. Carefully transfer the supernatant to a clean tube. Repeat the extraction process on the dust pellet and combine the supernatants. Concentrate the combined extract under a gentle stream of nitrogen.

  • Solvent Exchange: Reconstitute the dried extract in a solvent suitable for GC-MS/MS analysis (e.g., ethyl acetate).

2. Instrumental Analysis (GC-MS/MS):

  • Gas Chromatograph (GC):

    • Column: Use a capillary column suitable for semi-volatile organic compounds (e.g., a DB-5ms).

    • Injector: Operate in splitless mode.

    • Oven Temperature Program: Develop a temperature gradient to achieve optimal separation of the target flame retardants.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Select specific precursor-to-product ion transitions for each analyte and the internal standard.

3. Quantification:

  • Create a multi-level calibration curve by analyzing standards containing known concentrations of the target analytes and a constant concentration of the internal standard.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the flame retardants in the dust samples by applying the response factors from the calibration curve to the measured analyte-to-internal standard peak area ratios.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Data Analysis Dust_Sample Homogenized Dust Sample Spiking Spike with IPPDP-d10 Dust_Sample->Spiking Extraction Solvent Extraction & Sonication Spiking->Extraction Concentration Concentration & Solvent Exchange Extraction->Concentration GC_MSMS GC-MS/MS Analysis (MRM) Concentration->GC_MSMS Quantification Quantification using Isotope Dilution GC_MSMS->Quantification Result Analyte Concentration Quantification->Result

GC-MS/MS workflow for flame retardant analysis.
Experimental Protocol 2: Analysis of Organophosphate Flame Retardants in Water by LC-MS/MS

This protocol outlines a general procedure for the analysis of OPFRs in water samples.

1. Sample Preparation and Extraction:

  • Internal Standard Spiking: To a known volume of water sample (e.g., 100 mL), add the internal standard solution (e.g., this compound).

  • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., Oasis HLB). Pass the water sample through the cartridge to retain the analytes and the internal standard.

  • Elution: Elute the retained compounds from the SPE cartridge using a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a mobile phase-compatible solvent.

2. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatograph (LC):

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. Quantification:

  • Follow the same quantification principles as described in the GC-MS/MS protocol, using a calibration curve prepared with the internal standard.

logical_relationship cluster_choice Choice of Internal Standard cluster_factors Influencing Factors cluster_outcome Analytical Outcome IPPDP_d10 IPPDP-d10 (Deuterated) Data_Quality Data Quality & Reliability IPPDP_d10->Data_Quality TPP_d15 TPP-d15 (Deuterated) TPP_d15->Data_Quality C13_Standard ¹³C-Labeled Standard C13_Standard->Data_Quality Accuracy Required Accuracy Accuracy->C13_Standard favors Matrix_Complexity Matrix Complexity Matrix_Complexity->C13_Standard favors Cost Cost Cost->IPPDP_d10 favors Cost->TPP_d15 favors Analyte_Structure Analyte Structure Analyte_Structure->IPPDP_d10 informs choice Analyte_Structure->TPP_d15 informs choice Analyte_Structure->C13_Standard informs choice

Factors influencing internal standard selection.

Conclusion

The selection of an appropriate internal standard is a critical step in developing robust and reliable analytical methods for flame retardants. While ¹³C-labeled internal standards are theoretically superior due to their perfect co-elution with native analytes and greater isotopic stability, deuterated standards like this compound and Triphenyl phosphate-d15 offer a more cost-effective alternative that can provide acceptable performance for many applications.

The suitability of IPPDP-d10 as an internal standard is contingent on the specific organophosphate flame retardants being analyzed and the complexity of the sample matrix. For the analysis of isopropylated triaryl phosphates and other structurally similar OPFRs, IPPDP-d10 is a logical choice. However, thorough method validation is essential to assess its performance in terms of recovery, linearity, and its ability to compensate for matrix effects for each specific analyte and matrix combination. Researchers should carefully weigh the required level of accuracy against the cost and availability of different stable isotope-labeled internal standards to make an informed decision that best suits the objectives of their study.

A Comparative Guide to the Quantification of 4-Isopropylphenyl Diphenyl Phosphate: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 4-Isopropylphenyl Diphenyl Phosphate (B84403) (IPP) is critical for safety, efficacy, and regulatory compliance. As a member of the isopropylated triaryl phosphate esters class, IPP is utilized as a flame retardant and plasticizer. This guide provides a comparative overview of the primary analytical methods for its quantification, focusing on performance metrics and detailed experimental protocols.

The predominant techniques for the analysis of IPP and other organophosphate esters are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Both methods offer the high sensitivity and selectivity necessary for detecting trace levels of these compounds in complex matrices.[1]

Method Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS is often dictated by the analyte's volatility and thermal stability, as well as the sample matrix.[1]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds followed by mass-based detection.[1]Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.[2]
Typical Limit of Quantification (LOQ) Low ng/g to µg/g range.[2]Generally offers lower LOQs, often in the pg/g to low ng/g range.[2]
Linearity (R²) > 0.99[2]> 0.99[2]
Accuracy (Recovery) 70-120%[2]80-120%[2]
Precision (RSD) < 15%[2]< 15%[2]

A validated GC-MS method for isopropylated phenyl phosphates in workplace air demonstrated a mean recovery of 98.9% ± 6% and a relative limit of quantification of 0.050 mg/m³.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the quantification of IPP using GC-MS and LC-MS/MS.

Protocol 1: Quantification of IPP in Environmental Samples by GC-MS

This protocol is adapted from established methods for the analysis of isopropylated phenyl phosphates.[3][4]

1. Sample Preparation (Solid Environmental Samples)

  • Extraction: Utilize ultrasonic-assisted extraction (UAE).

    • Place the sample in a tube and add an appropriate solvent (e.g., ethyl acetate).

    • Spike the sample with an internal standard (e.g., D15-triphenyl phosphate).[3]

    • Perform ultrasonic extraction for 30 minutes.

    • Centrifuge to separate the solid and liquid phases.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator, followed by a gentle stream of nitrogen.

  • Clean-up (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge with hexane, followed by dichloromethane (B109758) (DCM).

    • Load the concentrated extract.

    • Elute interferences with hexane.

    • Elute the IPP fraction with a mixture of DCM and acetone.

2. Instrumental Analysis (GC-MS)

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm fused silica (B1680970) capillary column with a 5% phenyl methylpolysiloxane stationary phase (0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow of 1.3 mL/min.[5]

    • Inlet Temperature Program: Start at 80°C for 0.3 min, then ramp to 300°C at 600°C/min.[5]

    • Oven Temperature Program: Hold at 80°C for 2 min, ramp to 250°C at 20°C/min, ramp to 260°C at 1.5°C/min, then ramp to 300°C at 25°C/min and hold for 20 min.[5]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

3. Data Analysis

  • Identify IPP based on its retention time and characteristic ions.

  • Quantify using a calibration curve generated from analytical standards, normalized to the internal standard.

Protocol 2: Quantification of IPP in Biological Matrices by LC-MS/MS

This protocol outlines a general procedure for the analysis of organophosphate esters, adaptable for IPP.[2][6]

1. Sample Preparation (e.g., Urine)

  • Enzymatic Hydrolysis: To measure total IPP (conjugated and unconjugated), treat the sample with β-glucuronidase/sulfatase.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge.

    • Load the hydrolyzed sample.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Instrumental Analysis (LC-MS/MS)

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: A typical flow rate for this column dimension would be 0.2-0.4 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), likely in positive ion mode for IPP.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for IPP and the internal standard would be monitored.

3. Quality Control

  • For both methods, include calibration standards, quality control samples at low, medium, and high concentrations, and procedural blanks in each analytical run to ensure accuracy and precision.[6]

Workflow and Pathway Visualizations

To further clarify the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationships in method validation.

General Workflow for IPP Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Dust, Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., UAE, LLE) Spike->Extract Clean Clean-up (e.g., SPE) Extract->Clean Concentrate Concentration & Reconstitution Clean->Concentrate Inject Injection Concentrate->Inject Separate Chromatographic Separation (GC or LC) Inject->Separate Detect Mass Spectrometric Detection (MS or MS/MS) Separate->Detect Identify Peak Identification (Retention Time) Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report Quantify->Report

Caption: A typical experimental workflow for the quantification of 4-Isopropylphenyl Diphenyl Phosphate.

Analytical Method Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

References

A Researcher's Guide to Certified Reference Materials for Organophosphate Flame Retardant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. This guide provides a comprehensive comparison of certified reference materials (CRMs) for organophosphate flame retardants (OFRs), essential tools for ensuring the quality and validity of experimental results. This document outlines the performance of commercially available CRMs, details relevant experimental protocols, and visualizes key workflows to aid in the selection of appropriate reference materials.

Organophosphate flame retardants are a class of chemicals widely used in consumer and industrial products to reduce flammability. Due to their potential for environmental persistence and adverse health effects, the accurate quantification of these compounds in various matrices is a critical area of research. Certified reference materials provide a benchmark for this analysis, enabling method validation, quality control, and inter-laboratory comparison.

Comparison of Commercially Available OFR Certified Reference Materials

Several reputable suppliers offer a range of certified reference materials for common OFRs. These CRMs are typically produced under rigorous quality management systems, such as ISO 17034 for reference material producers and ISO/IEC 17025 for testing and calibration laboratories.[1][2] This ensures the traceability, uncertainty, and stability of the certified values.

Below is a summary of representative OFR CRMs from leading suppliers. Please note that while direct access to Certificates of Analysis (CoAs) is often restricted to customers, this table compiles information from publicly available product descriptions and catalogs. Certified values and uncertainties are representative and may vary by lot.

CRM ProviderProduct Name/NumberAnalytesMatrix/SolventCertified Concentration (µg/mL)Expanded Uncertainty (%)
AccuStandard ISO17881-2Tris(2-chloroethyl) phosphate (B84403) (TCEP), Tris(1-chloro-2-propyl) phosphate (TCIPP), Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)Acetonitrile1002-5
Wellington Laboratories Various individual and mixture standardsWide range of native and mass-labeled OFRsToluene or AcetonitrileTypically 502-5
Cambridge Isotope Laboratories ES-5529Mixture of common OFRs (e.g., TCEP, TCPP, TPHP)Acetonitrile103-6

Note: The expanded uncertainty is typically reported at a 95% confidence level. Researchers should always refer to the specific Certificate of Analysis provided with the CRM for the exact certified value and its associated uncertainty.

In-House and Alternative Reference Materials

While commercially available CRMs are the gold standard for traceability and method validation, some laboratories may develop in-house or alternative reference materials for routine quality control. These are typically well-characterized materials prepared from high-purity substances. However, it is crucial to establish their traceability to a certified reference material to ensure the validity of the analytical results. The performance of in-house materials should be regularly monitored through comparison with CRMs in proficiency testing schemes or inter-laboratory comparisons.

Experimental Protocols

The accurate analysis of OFRs relies on robust and validated experimental methods. The following section details a typical workflow for the analysis of OFRs in an environmental sample, such as house dust, using a certified reference material for calibration and quality control.

Sample Preparation and Extraction for House Dust

This protocol is a generalized procedure based on common practices in environmental analysis.

  • Sample Homogenization: A representative portion of the dust sample is sieved to achieve a uniform particle size.

  • Spiking with Internal Standards: A known amount of a mass-labeled internal standard CRM (e.g., from Wellington Laboratories or Cambridge Isotope Laboratories) is added to the sample to correct for matrix effects and variations in extraction efficiency.

  • Extraction: The sample is extracted using an appropriate solvent, such as a mixture of dichloromethane (B109758) and hexane, often employing techniques like pressurized liquid extraction (PLE) or ultrasonic extraction.

  • Clean-up: The extract is purified to remove interfering substances. This may involve solid-phase extraction (SPE) using cartridges packed with materials like silica (B1680970) gel or Florisil.

  • Concentration: The cleaned extract is concentrated to a final volume, typically 1 mL, under a gentle stream of nitrogen.

Instrumental Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a widely used technique for the sensitive and selective analysis of OFRs.

  • Calibration: A calibration curve is prepared by diluting a certified reference material solution to a series of known concentrations. This allows for the quantification of the target analytes in the sample extracts.

  • GC Separation: An aliquot of the final extract is injected into the GC system. The OFRs are separated based on their volatility and interaction with the stationary phase of the GC column.

  • MS/MS Detection: The separated compounds are ionized and fragmented in the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte (Multiple Reaction Monitoring - MRM) to ensure high selectivity and sensitivity.

  • Quantification: The concentration of each OFR in the sample is determined by comparing its peak area to the calibration curve, after correcting for the recovery of the internal standard.

Visualizing Key Processes

To further clarify the workflows and relationships involved in the use of certified reference materials, the following diagrams are provided.

CRM_Certification_Pathway cluster_Production CRM Production cluster_Certification Certification High_Purity_Material High-Purity Starting Material Gravimetric_Preparation Gravimetric Preparation High_Purity_Material->Gravimetric_Preparation Homogeneity_Testing Homogeneity Testing Gravimetric_Preparation->Homogeneity_Testing Stability_Testing Stability Testing Homogeneity_Testing->Stability_Testing Characterization Characterization by Multiple Methods Stability_Testing->Characterization Value_Assignment Certified Value Assignment Characterization->Value_Assignment Uncertainty_Estimation Uncertainty Budget Estimation Value_Assignment->Uncertainty_Estimation Certificate_of_Analysis Certificate of Analysis (CoA) Uncertainty_Estimation->Certificate_of_Analysis ISO_17034_Accreditation ISO 17034 Accreditation ISO_17034_Accreditation->Gravimetric_Preparation ISO_17034_Accreditation->Characterization

Caption: Workflow for the production and certification of an OFR CRM under ISO 17034.

Analytical_Workflow Sample Environmental Sample (e.g., Dust) Internal_Standard Spiking with Mass-labeled Internal Standard CRM Sample->Internal_Standard Extraction Extraction (e.g., PLE, Sonication) Internal_Standard->Extraction Cleanup Extract Clean-up (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_MSMS GC-MS/MS Analysis Concentration->GC_MSMS Data_Analysis Data Analysis and Quantification GC_MSMS->Data_Analysis Calibration_CRM Calibration with Certified Reference Material Calibration_CRM->GC_MSMS Final_Result Final Concentration of OFRs Data_Analysis->Final_Result

References

A Researcher's Guide to the Extraction of 4-Isopropylphenyl Diphenyl Phosphate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable extraction of 4-Isopropylphenyl Diphenyl Phosphate (IPPDPP), a prominent organophosphate flame retardant, from various matrices is a critical first step in its quantification and toxicological assessment. This guide provides an objective comparison of common extraction techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

This document outlines and compares several widely used extraction techniques, including Solid-Phase Extraction (SPE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Accelerated Solvent Extraction (ASE), and the traditional Soxhlet extraction. The selection of an optimal method is contingent on factors such as the sample matrix, desired recovery, sample throughput, and available resources.

Comparative Analysis of Extraction Techniques

The following table summarizes the key performance metrics for various extraction techniques applicable to organophosphate flame retardants (OPFRs), including compounds structurally similar to IPPDPP. While specific data for IPPDPP is limited, the presented data for the broader class of OPFRs provides a strong basis for comparison.

TechniqueTypical Recovery (%)Relative Standard Deviation (RSD) (%)Solvent ConsumptionExtraction TimeThroughput
Solid-Phase Extraction (SPE) 67 - 105[1]< 20[1]LowModerateHigh
Ultrasound-Assisted Extraction (UAE) 50 - 121 (Soil)[2][3]< 12 (Soil)[2][3]ModerateShort (15-30 min)[4]High
Microwave-Assisted Extraction (MAE) 78 - 105[1]3 - 8[1]Low to ModerateVery ShortHigh
Accelerated Solvent Extraction (ASE) Equivalent or better than Soxhlet[5]Not specifiedLow (<30 mL/sample)[6][7]Short (~20 min)[6]High
Soxhlet Extraction High (exhaustive)Not specifiedHigh (>150 mL/sample)[6][7]Long (6-24 h)[4]Low

Experimental Workflow

The general workflow for the extraction and analysis of 4-Isopropylphenyl Diphenyl Phosphate from a solid environmental sample, such as soil or sediment, is depicted below. This process typically involves sample preparation, extraction, a clean-up step to remove interfering substances, and finally, analysis by a chromatographic method coupled with mass spectrometry.

Extraction Workflow General Workflow for IPPDPP Extraction and Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Extract Clean-up cluster_analysis Analysis A Sample Collection B Homogenization (e.g., grinding, sieving) A->B C Choice of Extraction Technique (SPE, UAE, MAE, ASE, Soxhlet) B->C Prepared Sample D Solid-Phase Extraction (SPE) Clean-up C->D Crude Extract E Concentration of Extract D->E F Instrumental Analysis (GC-MS or LC-MS/MS) E->F Cleaned & Concentrated Extract G Data Analysis and Quantification F->G

General Workflow for IPPDPP Extraction and Analysis

Detailed Experimental Protocols

Below are detailed methodologies for some of the key extraction techniques. These protocols are generalized and may require optimization based on the specific sample matrix and laboratory instrumentation.

Solid-Phase Extraction (SPE) for Water Samples

Solid-Phase Extraction is a highly effective method for extracting OPFRs from aqueous samples, offering good recoveries and high throughput.[1]

  • Materials: SPE cartridges (e.g., Oasis HLB), vacuum manifold, collection vials, methanol (B129727), acetonitrile (B52724), and water (LC-MS grade).

  • Protocol:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of LC-MS grade water.

    • Sample Loading: Load the water sample (e.g., 250 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[8]

    • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.[8]

    • Drying: Dry the cartridge under vacuum for 10 minutes.[8]

    • Elution: Elute the retained analytes with 10 mL of acetonitrile into a collection vial.[8]

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in a suitable solvent for analysis.[8]

Ultrasound-Assisted Extraction (UAE) for Solid Samples

UAE is a rapid and efficient technique for extracting analytes from solid matrices like soil and sediment.

  • Materials: Ultrasonic bath or probe sonicator, centrifuge tubes, centrifuge, extraction solvent (e.g., methanol or a 1:1 v/v mixture of n-hexane and acetone).

  • Protocol:

    • Sample Preparation: Weigh approximately 1-5 grams of the homogenized solid sample into a centrifuge tube.

    • Solvent Addition: Add a sufficient volume of the extraction solvent (e.g., 20-50 mL) to completely immerse the sample.[4]

    • Sonication: Place the vessel in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature.[4] For exhaustive extraction, this step can be repeated with fresh solvent.[4]

    • Separation: Centrifuge the sample to separate the extract from the solid residue.

    • Collection: Decant the supernatant (the extract) into a collection vial. If the extraction was repeated, combine the supernatants.

    • Clean-up and Concentration: The extract may require a clean-up step (e.g., SPE) and concentration before analysis.

Microwave-Assisted Extraction (MAE) for Solid and Biological Samples

MAE offers very short extraction times and reduced solvent consumption, making it a green and efficient alternative.[1]

  • Materials: Microwave extraction system, extraction vessels, extraction solvent (e.g., hexane/acetone 1:1, v/v).

  • Protocol:

    • Sample Preparation: Place a weighed amount of the sample into a microwave extraction vessel.

    • Solvent Addition: Add the extraction solvent to the vessel.

    • Extraction Program: Program the microwave system with the desired temperature, pressure, and time according to the instrument's guidelines and the specific application.

    • Extraction: Run the microwave extraction program.

    • Cooling and Filtration: Allow the vessel to cool before opening. Filter the extract to remove any solid particles.

    • Clean-up: The resulting extract typically requires a clean-up step, such as gel permeation chromatography (GPC) followed by SPE, especially for complex biological samples.[9]

Conclusion

The selection of an appropriate extraction technique for 4-Isopropylphenyl Diphenyl Phosphate is a critical decision that impacts the accuracy, efficiency, and environmental footprint of the analysis. For aqueous samples, Solid-Phase Extraction offers excellent recovery and high throughput. For solid matrices, Ultrasound-Assisted Extraction and Microwave-Assisted Extraction provide rapid and efficient alternatives to traditional methods, with MAE often requiring less solvent. Accelerated Solvent Extraction also presents a fast and automated option with low solvent consumption. While the classical Soxhlet extraction is exhaustive, it is also time-consuming and solvent-intensive.

Researchers should consider the specific requirements of their study, including matrix type, analyte concentration, and available resources, to select the most suitable extraction methodology. The protocols and comparative data presented in this guide serve as a valuable starting point for developing and validating a robust analytical method for the determination of 4-Isopropylphenyl Diphenyl Phosphate.

References

A Comparative Guide to LC-MS/MS and GC-MS for the Analysis of 4-Isopropylphenyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Isopropylphenyl diphenyl phosphate (B84403) (IPPDP) is a member of the organophosphate ester (OPE) class of compounds, widely utilized as flame retardants and plasticizers in a variety of consumer and industrial products.[1][2] Due to their additive nature, OPEs can leach into the environment, leading to their ubiquitous presence in matrices ranging from indoor dust to biological samples. Growing concerns over their potential adverse health effects necessitate sensitive and reliable analytical methods for their detection and quantification. This guide provides a detailed comparison of two powerful mass spectrometry-based techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of IPPDP.

Methodology Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS depends fundamentally on the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a robust and well-established method for the analysis of volatile and thermally stable compounds. For OPEs, GC-MS has been successfully applied for many years.[3] The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with a stationary phase inside a long capillary column before detection by a mass spectrometer.[4] However, high injector temperatures can sometimes lead to the thermal degradation of less stable OPEs.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is exceptionally well-suited for a broader range of compounds, including those that are non-volatile, polar, or thermally labile.[5] Separation occurs in the liquid phase, eliminating the need for high-temperature vaporization and thus reducing the risk of analyte degradation. This technique often provides superior sensitivity and specificity, especially when using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[6][7] Inter-laboratory studies have suggested that for OPE analysis, the general order of instrument performance is GC-MS < GC-MS/MS < LC-MS/MS.[8]

Quantitative Data Presentation

The performance of each technique can be evaluated based on key analytical parameters such as the Limit of Quantification (LOQ). While direct head-to-head comparisons for IPPDP are limited, data from related aryl-OPEs and general OPE analysis provide a strong basis for comparison.

ParameterLC-MS/MSGC-MSRemarks
Limit of Quantification (LOQ) Typically lower for aryl-OPEs. Ranges from 0.09 to 3.2 ng/g in dust.[9] On-column LOQs can be in the low picogram range (e.g., 0.81–970 pg).[6]Variable depending on the specific OPE. Can be competitive for certain compounds but may be higher for aryl-phosphates compared to LC-MS/MS.[10] On-column LOQs reported from 9.4 to 3900 pg.[7]LC-MS/MS, particularly with an APCI source, often shows the lowest LOQs for a broad range of OPEs.[6][7]
Selectivity Very high due to MRM (Multiple Reaction Monitoring) scanning, which monitors specific precursor-to-product ion transitions.High, especially when using Selected Ion Monitoring (SIM), but can be more susceptible to matrix interferences than LC-MS/MS.Tandem mass spectrometry (MS/MS) in both techniques significantly enhances selectivity over single quadrupole MS.
Thermal Stability Requirement Not required. Suitable for thermally labile compounds.[5]Analyte must be thermally stable to withstand vaporization temperatures (typically >250°C).IPPDP is generally amenable to GC analysis, but LC-MS/MS avoids any potential for on-column or inlet degradation.
Run Time Modern UHPLC methods can achieve separation of multiple OPEs within 15 minutes.[9][11]Runtimes are typically longer, often in the range of 20-40 minutes to achieve sufficient chromatographic resolution.[3]LC-MS/MS generally offers higher throughput for targeted analysis.
Matrix Effects Susceptible to ion suppression or enhancement from co-eluting matrix components.Generally less prone to ion suppression but can be affected by non-volatile matrix components contaminating the inlet and column.Both techniques require effective sample preparation to mitigate matrix effects. Use of isotopically labeled internal standards is crucial.

Experimental Protocols

Effective sample preparation is critical to remove interferences and concentrate the target analyte. The initial extraction steps are often similar for both GC-MS and LC-MS/MS analysis.

General Sample Preparation (Solid Matrices like Dust/Sediment)
  • Homogenization: Ensure the sample is uniform by sieving or grinding.

  • Internal Standard Spiking: Spike the sample with an appropriate isotopically labeled internal standard (e.g., ¹³C-TPHP) to correct for matrix effects and recovery losses.[3]

  • Extraction: Perform solvent extraction using an appropriate solvent system (e.g., hexane/dichloromethane or ethyl acetate) with methods like ultrasonication or pressurized liquid extraction.[5]

  • Cleanup (Optional): For complex matrices, a cleanup step using solid-phase extraction (SPE) with cartridges like Oasis HLB or silica (B1680970) gel can remove interferences.[1][12]

  • Concentration & Reconstitution: The extract is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument (e.g., methanol/water for LC-MS/MS, iso-octane for GC-MS).[1][12]

LC-MS/MS Instrumental Protocol

This protocol is based on established methods for various aryl-OPEs, including IPPDP isomers.[9][11]

  • Chromatography System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase column such as a C18 (e.g., Thermo Hypersil GOLD, 100 mm × 2.1 mm, 1.9 µm).[11]

  • Mobile Phase:

    • A: Water with 0.01% formic acid and 5 mM ammonium (B1175870) formate.[11]

    • B: Methanol with 0.01% formic acid and 5 mM ammonium formate.[11]

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, hold for a column wash, and then return to initial conditions for re-equilibration.[11]

  • Flow Rate: 0.25 mL/min.[11]

  • Injection Volume: 2-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. ESI is commonly used.[1][11]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Example MRM Transition for IPPDP (C₂₁H₂₁O₄P, MW: 368.36):

    • Precursor Ion [M+H]⁺: m/z 369.1

    • Product Ions: Transitions would be optimized by direct infusion of a standard. Common fragment ions for aryl-OPEs involve the loss of the substituted phenol (B47542) groups.

GC-MS Instrumental Protocol

This protocol is based on established methods for isopropylphenyl phosphates.[3][4]

  • Chromatography System: Gas chromatograph with an autosampler.

  • Column: A low-bleed, non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow of 1.3-1.5 mL/min.[3]

  • Inlet: Splitless or Pulsed Temperature Vaporization (PTV) injection.

  • Inlet Temperature: 250-300°C.[3]

  • Oven Temperature Program:

    • Initial temperature of 80-90°C, hold for 1-2 minutes.[3]

    • Ramp at 15-20°C/min to 250°C.[3]

    • Ramp at 5-10°C/min to 300°C, hold for 10-20 minutes.[3]

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electron Impact (EI) at 70 eV.

  • Scan Type: Selected Ion Monitoring (SIM) for highest sensitivity.

  • Example Ions to Monitor for IPPDP (MW: 368.36):

    • Quantifier/Qualifier Ions: To be determined from the mass spectrum of a pure standard. Likely ions would include the molecular ion (m/z 368) and characteristic fragment ions.

Visualized Workflows and Decision Logic

The following diagrams illustrate the general analytical process and a logical approach to selecting the appropriate technique.

cluster_prep Sample Preparation sample Sample Collection (Dust, Water, etc.) spike Spike Internal Standard sample->spike extract_solid Solvent Extraction (e.g., Ultrasonic) spike->extract_solid Solid Matrix extract_liquid Solid-Phase Extraction (SPE) spike->extract_liquid Liquid Matrix cleanup Concentration & Reconstitution extract_solid->cleanup extract_liquid->cleanup lcms LC-MS/MS Analysis cleanup->lcms gcms GC-MS Analysis cleanup->gcms data Data Processing & Quantification lcms->data gcms->data

Caption: General analytical workflow for IPPDP analysis.

start Start: Analyze IPPDP q1 Is the analyte mixture thermally labile or unknown stability? start->q1 q2 Is highest sensitivity (sub-ng/g) required for aryl-phosphates? q1->q2 No lcms Primary Choice: LC-MS/MS q1->lcms Yes q3 Is high sample throughput a key priority? q2->q3 No q2->lcms Yes q3->lcms Yes gcms Alternative Choice: GC-MS q3->gcms No

References

Performance of 4-Isopropylphenyl Diphenyl Phosphate-d10 in Environmental Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 4-Isopropylphenyl Diphenyl Phosphate-d10 (IPP-d10) as an internal standard in the analysis of environmental matrices. While direct comparative studies are limited, this document synthesizes available data on IPP-d10 and other commonly used deuterated internal standards, such as diphenyl phosphate-d10 (DPHP-d10) and triphenyl phosphate-d15 (TPP-d15), to offer an objective overview of their respective performance characteristics. The information is supplemented with detailed experimental protocols and an examination of the toxicological pathways associated with the parent compound, isopropylated triphenyl phosphate (B84403) (IPTPP).

Comparative Performance of Deuterated Internal Standards

The selection of an appropriate internal standard is critical for accurate quantification in mass spectrometry-based analytical methods, as it compensates for analyte loss during sample preparation and variations in instrument response. Deuterated standards are ideal as they co-elute with the target analyte and exhibit similar ionization efficiency, while being distinguishable by their mass-to-charge ratio.

While specific recovery data for 4-IPP-d10 across a range of environmental matrices remains scarce in publicly available literature, the performance of other deuterated organophosphate flame retardant (OPFR) internal standards can provide a benchmark.

Internal StandardMatrixAverage Recovery (%)Reference
Diphenyl Phosphate-d10 (DPHP-d10)Hand Wipes82 ± 4[1]
Diphenyl Phosphate-d10 (DPHP-d10)Urine90 ± 18
Triphenyl Phosphate-d15 (TPP-d15)Hand Wipes & Dust75 ± 7[1]
Triphenyl Phosphate-d15 (TPP-d15)Indoor Dust82 ± 19
This compound (IPP-d10) Data Not Available N/A

Note: The table above is populated with data for commonly used alternative internal standards due to the limited availability of specific performance data for this compound in various environmental matrices. This data is intended to provide a general understanding of expected recovery rates for similar compounds.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the analysis of OPFRs in different environmental matrices, which can be adapted to include 4-IPP-d10 as an internal standard.

Analysis of Organophosphate Flame Retardants in Fish Tissue

This method is suitable for the determination of various OPFRs, including isopropylated diphenyl phosphates, in biological tissues.

1. Sample Preparation:

  • Homogenize 1 gram of fish tissue with anhydrous sodium sulfate (B86663) until a dry powder is obtained.
  • Spike the sample with an appropriate amount of 4-IPP-d10 internal standard solution.

2. Extraction:

  • Perform pressurized liquid extraction (PLE) using a mixture of dichloromethane (B109758) and hexane (B92381) (1:1, v/v).
  • Set the extraction temperature to 100°C and the pressure to 1500 psi.
  • Collect the extract and concentrate it using a rotary evaporator.

3. Cleanup:

  • Reconstitute the extract in a small volume of hexane.
  • Apply the extract to a solid-phase extraction (SPE) cartridge packed with Florisil.
  • Elute the analytes with a mixture of hexane and ethyl acetate (B1210297).
  • Concentrate the eluate under a gentle stream of nitrogen.

4. Instrumental Analysis:

  • Analyze the final extract using gas chromatography-tandem mass spectrometry (GC-MS/MS).
  • Use an appropriate GC column (e.g., DB-5ms) and temperature program to achieve separation of the target analytes.
  • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive detection.

Analysis of Organophosphate Flame Retardants in Sediment

This protocol describes a method for the analysis of OPFRs in complex sediment matrices.

1. Sample Preparation:

  • Air-dry the sediment sample and sieve it to remove large debris.
  • Weigh 5 grams of the dried sediment into an extraction vessel.
  • Spike the sample with the 4-IPP-d10 internal standard.

2. Extraction:

  • Use accelerated solvent extraction (ASE) with a mixture of acetone (B3395972) and hexane (1:1, v/v).
  • Perform the extraction at 100°C and 1500 psi for two static cycles.
  • Collect and concentrate the extract.

3. Cleanup:

  • Re-dissolve the extract in hexane.
  • Perform gel permeation chromatography (GPC) to remove high-molecular-weight interferences.
  • Further clean the extract using a silica (B1680970) gel SPE cartridge.

4. Instrumental Analysis:

  • Analyze the purified extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Employ a C18 column for chromatographic separation.
  • Use a gradient elution program with mobile phases consisting of water and methanol, both with ammonium (B1175870) acetate as an additive.
  • Detect the analytes in MRM mode.

Toxicological Signaling Pathways of Isopropylated Triphenyl Phosphates

The parent compound of 4-IPP-d10, isopropylated triphenyl phosphate (IPTPP), has been the subject of toxicological studies. Research suggests that IPTPP and other OPFRs can exert their toxic effects through interactions with specific cellular signaling pathways. Two key pathways implicated are the Aryl Hydrocarbon Receptor (AHR) and the Retinoic Acid Receptor (RAR) signaling pathways.

toxicological_pathways cluster_AHR Aryl Hydrocarbon Receptor (AHR) Pathway cluster_RAR Retinoic Acid Receptor (RAR) Pathway IPTPP Isopropylated Triphenyl Phosphate (IPTPP) AHR Aryl Hydrocarbon Receptor (AHR) IPTPP->AHR binds ARNT AHR Nuclear Translocator (ARNT) AHR->ARNT dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE binds to CYP1A1 CYP1A1 Gene Expression XRE->CYP1A1 activates Toxicity1 Developmental Toxicity (e.g., Heart Malformations) CYP1A1->Toxicity1 leads to OPFRs Other Organophosphate Flame Retardants (e.g., TPP) RAR Retinoic Acid Receptor (RAR) OPFRs->RAR antagonizes RARE Retinoic Acid Response Element (RARE) RAR->RARE binds to RA Retinoic Acid (Endogenous Ligand) RA->RAR activates Gene_Expression Target Gene Expression RARE->Gene_Expression regulates Toxicity2 Developmental and Reproductive Toxicity Gene_Expression->Toxicity2 disruption leads to

Caption: Interaction of Isopropylated Triphenyl Phosphate and other OPFRs with AHR and RAR signaling pathways.

Exposure to IPTPP has been shown to induce developmental toxicity, such as heart malformations, which can be blocked by an AHR antagonist, indicating the involvement of this pathway.[2] The AHR is a ligand-activated transcription factor that, upon binding to xenobiotics, translocates to the nucleus and dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of genes such as cytochrome P450 1A1 (CYP1A1), which is involved in metabolism but can also lead to toxic outcomes.

Additionally, related OPFRs like triphenyl phosphate (TPP) have been shown to interfere with the RAR signaling pathway. The RAR is a nuclear receptor that plays a crucial role in development and cell differentiation. Antagonism of the RAR by OPFRs can disrupt the normal gene expression regulated by retinoic acid, potentially leading to developmental and reproductive toxicity.

References

Detecting 4-Isopropylphenyl Diphenyl Phosphate: A Comparative Guide to Analytical Limits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 4-Isopropylphenyl Diphenyl Phosphate (B84403) (IPPDP) is crucial for environmental monitoring and safety assessment. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for IPPDP using various analytical methods, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The sensitivity of analytical methods for 4-Isopropylphenyl Diphenyl Phosphate varies depending on the technique employed and the sample matrix. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for the analysis of IPPDP and other organophosphate flame retardants. The following table summarizes the reported limits of detection and quantification for IPPDP and related compounds in different matrices.

Analytical MethodMatrixAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Citation
GC-MSWorkplace AirIsopropylated Phenyl Phosphates (mixture)Not Reported0.050 mg/m³[1][2]
LC-MS/MSIndoor Dust2-Isopropylphenyl Diphenyl PhosphateNot Reported0.09 - 3.2 ng/g[3]
GC-MS/MSAquatic Products6 Organophosphorus Flame Retardants (general)0.6 µg/kg2.0 µg/kg[4][5]
LC-MS/MSWater9 Organophosphate Flame Retardants (general)0.12 - 1 ng/L1.2 - 10 ng/L

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are representative protocols for the analysis of organophosphate flame retardants, including IPPDP, in various environmental matrices.

Analysis of Isopropylated Phenyl Phosphates in Air by GC-MS[1][2]

This method is validated for the determination of isopropylated triphenyl phosphate in workplace air.

1. Sampling:

  • Draw a defined volume of air (420 to 1680 L) through a quartz filter using a sampling pump at a flow rate of approximately 3.5 L/min for 2 to 8 hours.[1][2]

  • The filter is spiked with a deuterated internal standard (e.g., D15-triphenyl phosphate) prior to sampling.[1]

2. Sample Preparation:

  • Extract the collected isopropylated phenyl phosphates from the filter with ethyl acetate (B1210297) in an ultrasonic bath, followed by shaking in a heated horizontal shaker.[1]

  • For samples with heavy contamination, an optional solid-phase extraction (SPE) cleanup step can be employed.[1]

3. Instrumental Analysis:

  • Instrument: Gas chromatograph coupled with a mass-selective detector (GC-MS).

  • Separation: The components of the organic extract are separated on a capillary column (e.g., 30 m, 0.25 mm inner diameter, 0.25 µm film thickness).

  • Quantification: The quantitative determination is based on a calibration function, plotting the peak area ratios of the analytes to the internal standard against the concentration.

Analysis of Aryl Organophosphate Esters in Indoor Dust by LC-MS/MS[3]

This method is suitable for the quantitative analysis of 17 aryl organophosphate esters, including 2-isopropylphenyl diphenyl phosphate.

1. Sample Preparation:

  • A detailed sample preparation procedure would typically involve extraction of the dust sample with an appropriate organic solvent, followed by cleanup and concentration steps to remove matrix interferences.

2. Instrumental Analysis:

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separation: Chromatographic separation is achieved on a suitable column to resolve the target analytes.

  • Detection: The analytes are detected using mass spectrometry, often in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.

  • Quantification: Quantification is performed using a calibration curve generated from standards of known concentrations.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the determination of 4-Isopropylphenyl Diphenyl Phosphate in environmental samples.

cluster_0 Sample Collection & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Cleanup (SPE) Cleanup (SPE) Extraction->Cleanup (SPE) Concentration Concentration Cleanup (SPE)->Concentration GC-MS or LC-MS/MS GC-MS or LC-MS/MS Concentration->GC-MS or LC-MS/MS Data Acquisition Data Acquisition GC-MS or LC-MS/MS->Data Acquisition Quantification Quantification Data Acquisition->Quantification LOD/LOQ Determination LOD/LOQ Determination Quantification->LOD/LOQ Determination Reporting Reporting LOD/LOQ Determination->Reporting

Caption: General workflow for the analysis of 4-Isopropylphenyl Diphenyl Phosphate.

References

Navigating the Nuances: A Comparative Guide to Uncertainty in 4-Isopropylphenyl Diphenyl Phosphate (IPPDP) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 4-Isopropylphenyl Diphenyl Phosphate (IPPDP) is paramount. This guide provides a comprehensive comparison of analytical approaches for IPPDP measurement, with a detailed focus on the calculation of the measurement uncertainty budget. Understanding and quantifying uncertainty is critical for ensuring the reliability, comparability, and validity of analytical results.

This guide presents a detailed experimental protocol for the analysis of IPPDP using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and robust technique. Furthermore, it delves into the components of an uncertainty budget, offering a comparative analysis of reported uncertainty values and a constructed, representative budget based on established guidelines.

Quantitative Performance: A Comparative Overview

The overall uncertainty of a measurement is a critical indicator of its quality. The following table summarizes key performance data, including a reported expanded uncertainty for a similar analytical method and a detailed, constructed uncertainty budget for a hypothetical GC-MS measurement of IPPDP. This allows for a direct comparison of expected analytical performance.

ParameterMethod A: Reported Performance[1]Method B: Constructed GC-MS Example
Analyte Isopropylated Phenyl Phosphates4-Isopropylphenyl Diphenyl Phosphate
Technique Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Expanded Uncertainty (U) 30.7% (k=2, ~95% confidence)18.2% (k=2, ~95% confidence)
Mean Recovery 98.9% ± 6%95%
Limit of Quantification (LOQ) 0.050 mg/m³ (air sample)Analyte and matrix dependent

Deconstructing Uncertainty: A Step-by-Step Calculation

The estimation of measurement uncertainty is a systematic process that involves identifying all potential sources of error, quantifying them as standard uncertainties, and then combining them to provide an overall expanded uncertainty. The EURACHEM/CITAC guide provides a framework for this process, which is illustrated below.

Uncertainty_Budget_Workflow cluster_steps Uncertainty Budget Calculation Workflow cluster_sources Major Uncertainty Sources Step1 Step 1: Specify Measurand (Concentration of IPPDP) Step2 Step 2: Identify Uncertainty Sources (Cause-and-Effect Analysis) Step1->Step2 Define the analytical goal Step3 Step 3: Quantify Uncertainty Components (Type A and Type B Evaluation) Step2->Step3 Breakdown of the analytical process Source1 Sample Preparation (Extraction, Clean-up) Step2->Source1 Source2 Instrumental Analysis (Calibration, Repeatability) Step2->Source2 Source3 Reference Materials (Purity, Stability) Step2->Source3 Source4 Analyst and Environmental Factors Step2->Source4 Step4 Step 4: Calculate Combined Standard Uncertainty (u_c) Step3->Step4 Combine individual uncertainties Step5 Step 5: Calculate Expanded Uncertainty (U) Step4->Step5 Apply coverage factor (k)

Caption: Workflow for the calculation of the measurement uncertainty budget.

Experimental Protocol: Quantification of IPPDP by GC-MS

This protocol outlines a standard procedure for the determination of 4-Isopropylphenyl Diphenyl Phosphate in a given sample matrix.

1. Reagents and Materials:

  • 4-Isopropylphenyl Diphenyl Phosphate (IPPDP) certified reference material (CRM)

  • Deuterated IPPDP or a similar organophosphate as an internal standard (IS)

  • High-purity solvents (e.g., hexane, dichloromethane, acetone)

  • Solid-phase extraction (SPE) cartridges (e.g., silica (B1680970) gel or as appropriate for the matrix)

  • Anhydrous sodium sulfate

  • Glassware (volumetric flasks, pipettes, vials)

2. Standard Preparation:

  • Prepare a primary stock solution of IPPDP and the internal standard in a suitable solvent.

  • Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range of the samples.

3. Sample Preparation (Solid Matrix Example):

  • Accurately weigh a homogenized sample portion.

  • Spike the sample with a known amount of the internal standard.

  • Extract the sample using an appropriate technique, such as sonication or pressurized liquid extraction, with a suitable solvent mixture.[2]

  • Concentrate the extract and perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[2]

  • Elute the IPPDP and internal standard from the SPE cartridge.

  • Evaporate the eluate to near dryness and reconstitute in a known volume of solvent suitable for GC-MS injection.

4. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for organophosphate analysis (e.g., DB-5ms).

    • Injector: Splitless mode.

    • Oven Temperature Program: Optimized for the separation of IPPDP from other matrix components.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both IPPDP and the internal standard.

5. Quantification and Uncertainty Calculation:

  • Construct a calibration curve by plotting the ratio of the peak area of IPPDP to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantify the IPPDP concentration in the samples using the calibration curve.

  • Calculate the uncertainty budget by considering the contributions from all identified sources as detailed in the following section.

A Deeper Dive into the Uncertainty Budget

The following diagram illustrates the various components contributing to the overall measurement uncertainty in the GC-MS analysis of IPPDP. This "fishbone" or cause-and-effect diagram is a key tool in the uncertainty evaluation process.

Cause_and_Effect cluster_main_branches cluster_sub_branches Result Combined Uncertainty in IPPDP Measurement b1 Sample Preparation b1->Result b2 Instrumental Measurement b2->Result b3 Reference Materials b3->Result b4 Method Bias/Recovery b4->Result s1_1 Sample Homogeneity s1_1->b1 s1_2 Extraction Efficiency s1_2->b1 s1_3 Volume/Weight Measurements s1_3->b1 s1_4 Clean-up Variability s1_4->b1 s2_1 Calibration Curve Fit s2_1->b2 s2_2 Instrument Repeatability s2_2->b2 s2_3 Injector Variability s2_3->b2 s2_4 Integration of Peaks s2_4->b2 s3_1 Purity of Standard s3_1->b3 s3_2 Stability of Standard s3_2->b3 s3_3 Preparation of Standards s3_3->b3 s4_1 Repeatability of Recovery s4_1->b4 s4_2 Uncertainty of Recovery Correction s4_2->b4

Caption: Cause-and-effect diagram illustrating sources of uncertainty.

Conclusion

The reliable measurement of 4-Isopropylphenyl Diphenyl Phosphate necessitates a thorough understanding and quantification of analytical uncertainty. By implementing a robust analytical method, such as the GC-MS protocol detailed here, and performing a comprehensive uncertainty budget calculation, researchers can ensure the quality and defensibility of their data. The comparison of reported and constructed uncertainty values highlights the achievable precision and provides a benchmark for laboratories to evaluate their own performance. Adherence to established guidelines, such as those from EURACHEM/CITAC, is essential for producing high-quality, comparable analytical results in the fields of environmental science, toxicology, and drug development.

References

Safety Operating Guide

Safe Disposal of 4-Isopropylphenyl Diphenyl Phosphate-d10: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of 4-Isopropylphenyl Diphenyl Phosphate-d10, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this compound.

The following procedures are based on safety data sheets for the non-deuterated analogue, 4-Isopropylphenyl Diphenyl Phosphate. The deuterated form is not expected to have significantly different disposal requirements, but it is imperative to handle it with the same level of caution.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all necessary safety measures are in place.

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): All personnel involved in the disposal process must wear appropriate PPE to avoid skin and eye contact, as well as inhalation.[1]

    • Gloves: Wear chemical-impermeable gloves.[1]

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A lab coat or other suitable protective clothing is required.[1]

    • Respiratory Protection: In case of dust or aerosol formation, a NIOSH-certified respirator may be necessary.[2]

  • Ignition Sources: Remove all sources of ignition from the handling area. Use non-sparking tools and explosion-proof equipment.[1]

II. Step-by-Step Disposal Procedure

Proper disposal of this compound is critical to prevent environmental contamination. Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

  • Containment:

    • Ensure the waste chemical is stored in a suitable, closed, and clearly labeled container.[1]

    • If a spill occurs, prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Waste Collection:

    • Collect and arrange for disposal through a licensed chemical waste disposal company.[1]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

  • Approved Disposal Methods:

    • Chemical Destruction Plant: The preferred method of disposal is to send the material to a licensed chemical destruction plant.[1]

    • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[1]

III. Contaminated Packaging Disposal

Proper disposal of containers that have held this compound is also essential.

  • Rinsing: Containers can be triple-rinsed (or equivalent). The rinsate should be collected and treated as hazardous waste.

  • Recycling or Reconditioning: After proper rinsing, containers can be offered for recycling or reconditioning.[1]

  • Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then be disposed of in a sanitary landfill.[1]

  • Incineration of Combustible Packaging: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]

IV. Accidental Release Measures

In the event of a spill or accidental release, follow these emergency procedures:

  • Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill/leak.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Collect: Collect the spilled material and place it in a suitable, closed container for disposal.[1]

V. Hazard Summary

The following table summarizes the known hazards associated with the parent compound, 4-Isopropylphenyl Diphenyl Phosphate.

Hazard TypeDescription
Acute Toxicity Inhalation of particulates may cause respiratory tract irritation. Ingestion may lead to gastrointestinal disturbances.[2]
Environmental Hazards Discharge into the environment must be avoided.[1] The substance is not readily biodegradable and may pose risks to aquatic life.
Fire Hazards Not classified as flammable. However, in case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Firefighters should wear self-contained breathing apparatus.[1]

Logical Workflow for Disposal

Caption: Workflow for the safe disposal of this compound.

References

Safe Handling and Disposal of 4-Isopropylphenyl Diphenyl Phosphate-d10: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Isopropylphenyl Diphenyl Phosphate-d10, including detailed operational and disposal plans. The following procedures are based on established safety protocols for organophosphate compounds and information from the Safety Data Sheet for the analogous non-deuterated compound, Diphenyl isopropylphenyl phosphate (B84403).

Personal Protective Equipment (PPE) Requirements

The use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound. Below is a summary of the required PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or PVC gloves are recommended. Ensure gloves are unlined and dispose of them after use.[1][2]
Eye Protection Safety glasses with side shields or gogglesMust provide protection against chemical splashes.
Body Protection Chemical-resistant lab coat or coverallsShould be buttoned to the neck and wrist. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1][3]
Respiratory Protection Air-purifying respirator (APR) with appropriate cartridgesRequired when handling the substance outside of a well-ventilated area or when there is a risk of aerosol formation. Ensure the respirator is NIOSH-approved.[1][3]
Foot Protection Closed-toe shoesLeather or canvas shoes should not be worn. Chemical-resistant shoe covers may be necessary in case of a spill.[3]

Operational Procedures for Safe Handling

Adherence to a strict experimental workflow is crucial to minimize the risk of exposure and contamination.

Preparation and Handling
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4]

  • PPE Inspection: Before starting any work, inspect all PPE for signs of damage or wear and replace as necessary.[5]

  • Weighing and Aliquoting: When weighing or transferring the compound, use spark-proof tools and take measures to prevent the formation of dust and aerosols.[4]

  • Solution Preparation: If preparing solutions, add the compound to the solvent slowly to avoid splashing.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[4]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal prep_area Designate & Prepare Fume Hood inspect_ppe Inspect Personal Protective Equipment prep_area->inspect_ppe gather_materials Gather All Necessary Materials & Equipment inspect_ppe->gather_materials weigh Weigh Compound Using Spark-Proof Tools gather_materials->weigh Proceed to Handling dissolve Prepare Solution (if applicable) weigh->dissolve conduct_experiment Conduct Experiment in Fume Hood dissolve->conduct_experiment decontaminate_equipment Decontaminate Glassware & Surfaces conduct_experiment->decontaminate_equipment Proceed to Cleanup dispose_waste Dispose of Waste in Designated Containers decontaminate_equipment->dispose_waste remove_ppe Remove & Dispose of PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Experimental workflow for handling this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid / Spill Response
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Small Spill Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.[6]
Large Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the spilled material and place it in a sealed container for disposal.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Chemical Waste: All unused this compound and solutions containing the compound should be collected in a designated, labeled, and sealed waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, must be collected in a separate, clearly labeled waste bag or container.[6]

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.

Disposal Procedure
  • All waste must be disposed of as hazardous chemical waste.[4]

  • The disposal process should be handled by a licensed chemical waste disposal company.

  • Do not discharge any waste containing this chemical into the sewer system or the environment.[4]

  • Contaminated packaging should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. If this is not possible, the packaging should be punctured to render it unusable and disposed of in a sanitary landfill or by controlled incineration.[4]

Disposal Workflow Diagram

cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal unused_chem Unused Chemical & Solutions chem_waste_container Labeled Chemical Waste Container unused_chem->chem_waste_container contaminated_ppe Contaminated PPE (gloves, etc.) solid_waste_container Labeled Solid Waste Container contaminated_ppe->solid_waste_container contaminated_labware Contaminated Labware (pipettes, etc.) contaminated_labware->solid_waste_container licensed_disposal Arrange for Pickup by Licensed Waste Disposal Company chem_waste_container->licensed_disposal solid_waste_container->licensed_disposal sharps_container Labeled Sharps Container sharps_container->licensed_disposal documentation Complete all Necessary Waste Disposal Documentation licensed_disposal->documentation

Caption: Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.